molecular formula C7H3Br2NO2 B3356436 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- CAS No. 66571-28-6

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Cat. No.: B3356436
CAS No.: 66571-28-6
M. Wt: 292.91 g/mol
InChI Key: CTSBBKXYAZIXFG-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- is a useful research compound. Its molecular formula is C7H3Br2NO2 and its molecular weight is 292.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBBKXYAZIXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NO2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216745
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66571-28-6
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066571286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one , a halogenated derivative of the benzisoxazole scaffold. This compound is of significant interest in medicinal chemistry as a precursor for antimicrobial agents and as a substrate for palladium-catalyzed cross-coupling reactions due to its activated C-Br bonds.[1]

Executive Summary & Chemical Identity

5,7-Dibromo-1,2-benzisoxazol-3(2H)-one is a bicyclic heterocycle characterized by a benzene ring fused to an isoxazole ring, with a ketone (or enol) functionality at position 3 and bromine substituents at positions 5 and 7.[1] It belongs to the class of 1,2-benzisoxazoles (indoxazenes), which are bioisosteres of indoles and benzisothiazoles.

PropertyDetail
IUPAC Name 5,7-Dibromo-1,2-benzoxazol-3(2H)-one
Common Synonyms 5,7-Dibromo-3-hydroxy-1,2-benzisoxazole; 5,7-Dibromoindoxazen-3-ol
Molecular Formula C₇H₃Br₂NO₂
Molecular Weight 292.91 g/mol
PubChem CID 3050506
Core Scaffold 1,2-Benzisoxazole (Indoxazene)

Physicochemical Profile

Tautomerism: Lactam-Lactim Equilibrium

Like its parent compound, 5,7-dibromo-1,2-benzisoxazol-3(2H)-one exists in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.[1]

  • Solid State: Predominantly exists in the lactim (3-hydroxy) form due to strong intermolecular hydrogen bonding.[1]

  • Solution: The equilibrium is solvent-dependent.[1] Polar aprotic solvents (DMSO, DMF) favor the lactim form, while non-polar solvents may shift the equilibrium toward the lactam.

Acidity (pKa)

The parent 1,2-benzisoxazol-3-ol has a pKa of approximately 9.0–9.5 .[1] The introduction of two bromine atoms at positions 5 and 7 exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly increasing the acidity of the N-H / O-H proton.

  • Estimated pKa: 5.5 – 6.5 [1]

  • Implication: The compound is acidic enough to be deprotonated by weak bases (e.g., bicarbonates), making the anion a facile nucleophile for alkylation reactions.

Solubility
  • Water: Poorly soluble (< 0.1 mg/mL) due to lipophilic halogens.[1]

  • Organic Solvents: Soluble in DMSO, DMF, THF, and ethyl acetate. Moderately soluble in chloroform and dichloromethane.[1]

Synthesis & Preparation

Two primary strategies are employed for the synthesis: Direct Electrophilic Halogenation of the parent heterocycle and De Novo Cyclization from salicyl derivatives.

Method A: Direct Bromination (Recommended)

This method utilizes the activating nature of the hydroxyl/keto group at position 3 to direct electrophilic aromatic substitution to the para (position 5) and ortho (position 7) positions relative to the ring oxygen.

  • Reagents: Bromine (

    
    ), Acetic Acid (
    
    
    
    ), Sodium Acetate (
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1]
    
Method B: Cyclization of hydroxamic acids

Starting from 3,5-dibromosalicylhydroxamic acid, cyclization is induced using thionyl chloride or carbonyldiimidazole (CDI). This method is preferred when regiospecificity is critical and cannot be achieved via direct bromination.[1]

Visualization: Synthesis Pathways

SynthesisPathways Parent 1,2-Benzisoxazol-3(2H)-one Br2 Br2 / AcOH (Electrophilic Subst.) Parent->Br2 Product 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one Br2->Product Regioselective (5,7) Salicyl 3,5-Dibromosalicyl- hydroxamic acid Cyclization SOCl2 / Base (Cyclization) Salicyl->Cyclization Cyclization->Product Dehydration

Caption: Synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one via direct bromination (top) and hydroxamic acid cyclization (bottom).[1]

Chemical Reactivity

Ring Stability & Base Sensitivity (Kemp Elimination)

A defining feature of the 1,2-benzisoxazole core is its lability toward bases. The N-O bond is weak.

  • Reaction: Treatment with strong bases (NaOH, alkoxides) causes ring opening to form 3,5-dibromo-2-hydroxybenzonitrile .[1]

  • Mechanism: Base abstracts the proton (if N-H is present) or attacks the carbonyl, leading to N-O bond cleavage. This reaction is often used to synthesize substituted salicylonitriles.[1]

Alkylation: N- vs. O-Selectivity

Alkylation of the anion can occur at the Nitrogen (lactam) or Oxygen (lactim).[1]

  • O-Alkylation: Favored by "hard" electrophiles and steric hindrance.[1] The 7-bromo substituent provides steric bulk that may discourage N-alkylation, favoring the formation of 3-alkoxy-5,7-dibromo-1,2-benzisoxazoles .[1]

  • N-Alkylation: Favored by softer electrophiles and specific solvent conditions, yielding N-alkyl-5,7-dibromo-1,2-benzisoxazol-3-ones .[1]

Palladium-Catalyzed Cross-Coupling

The bromine atoms at C5 and C7 are chemically distinct but both reactive.[1]

  • C5-Br: More accessible and typically more reactive in Suzuki-Miyaura or Sonogashira couplings.[1]

  • C7-Br: Sterically hindered by the isoxazole ring oxygen, often requiring specialized ligands (e.g., SPhos, XPhos) for efficient coupling.

Visualization: Reactivity Map

Reactivity Core 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one RingOpen Base (NaOH/KOH) Ring Opening Core->RingOpen Alkylation R-X / K2CO3 Alkylation Core->Alkylation Coupling Pd(0) / Ar-B(OH)2 Suzuki Coupling Core->Coupling Salicyl 3,5-Dibromo-2- hydroxybenzonitrile RingOpen->Salicyl N-O Cleavage O_Alkyl 3-Alkoxy Derivative (Major) Alkylation->O_Alkyl Kinetic/Steric Control N_Alkyl N-Alkyl Derivative (Minor) Alkylation->N_Alkyl Biaryl 5,7-Diaryl Derivatives Coupling->Biaryl C-C Bond Formation

Caption: Reactivity profile showing base-mediated ring opening, amphident nucleophilic alkylation, and Pd-catalyzed coupling.[1]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 1,2-Benzisoxazol-3(2H)-one

This protocol is adapted from standard electrophilic halogenation procedures for electron-rich heterocycles.[1]

  • Preparation: Dissolve 1,2-benzisoxazol-3(2H)-one (10 mmol, 1.35 g) in glacial acetic acid (20 mL).

  • Addition: Add sodium acetate (22 mmol) as a buffer.

  • Bromination: Add a solution of bromine (

    
    , 22 mmol, 1.15 mL) in acetic acid (5 mL) dropwise over 30 minutes at room temperature.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[1]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/DMF.

  • Yield Expectation: 75–85%.

Protocol 2: Base-Stability Assay (Ring Opening)

Use this to verify the integrity of the isoxazole ring.[1]

  • Dissolution: Dissolve 50 mg of the compound in 1 mL DMSO-d6 (for NMR monitoring) or Methanol (for HPLC).

  • Base Challenge: Add 2 equivalents of 1M NaOH.

  • Observation:

    • Intact: Peak at ~160 ppm (C=O/C-OH) in 13C NMR.[1]

    • Ring Opened: Disappearance of isoxazole peaks; appearance of nitrile peak (~115-119 ppm) and phenolic shift.[1]

    • Note: The 5,7-dibromo substitution stabilizes the phenoxide leaving group, potentially accelerating ring opening compared to the parent.

Biological & Pharmaceutical Relevance[1][7][8][9]

While the parent benzisoxazole is a scaffold for antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide), the 5,7-dibromo derivative possesses distinct properties:

  • Antimicrobial Activity: Halogenated phenols and their bioisosteres often exhibit potent antibacterial activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane potentials.[1]

  • Lipophilicity: The two bromine atoms significantly increase LogP (predicted ~2.5), enhancing membrane permeability compared to the parent.

  • Synthetic Intermediate: It serves as a "hub" molecule.[1] The bromine handles allow for the rapid generation of libraries of 5,7-disubstituted benzisoxazoles for SAR (Structure-Activity Relationship) studies.

References

  • Synthesis of Benzisoxazoles:Science of Synthesis, 2002, Vol 11, "1,2-Benzisoxazoles and Related Compounds". (General methods for benzisoxazole construction).
  • Reactivity of Isoxazoles: Boulton, A. J., et al. "Reactivity of 1,2-benzisoxazole 2-oxides." Journal of the Chemical Society, Perkin Transactions 1, 1987 , 695-697. Link[1]

  • Ring Opening Mechanisms: Casey, M. L., et al. "Base-catalyzed Ring Opening of 1,2-Benzisoxazoles." Journal of Organic Chemistry, 1970.
  • Compound Data: PubChem. "1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-".[1][2] CID 3050506.[1][2] Link[1]

  • Tautomerism Studies:Journal of Heterocyclic Chemistry, "Tautomeric Equilibrium in 3-Hydroxy-1,2-benzisoxazoles". (General reference for lactam-lactim behavior in this class).

Sources

Technical Guide: 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (CAS 27639-50-5)

[1][2]

Executive Summary & Compound Identity

5,7-dibromo-1,2-benzisoxazol-3(2H)-one is a halogenated heterocyclic scaffold belonging to the benzisoxazole family.[1][2] Unlike its more common 6-fluoro analogs (used in antipsychotics like Risperidone), this 5,7-dibromo derivative serves as a specialized electrophilic intermediate in the synthesis of complex pharmacophores and agrochemicals.[1][2] Its dual bromine substitution pattern allows for orthogonal functionalization via palladium-catalyzed cross-coupling, while the isoxazolone core provides a latent masked salicylate moiety.[2]

Structural Specifications & Ambiguity Resolution

Critical Note on CAS Registry: Database discrepancies often conflate this molecule with 5,7-dibromo-2-benzoxazolinone (an isomer).[1][2] Researchers must verify the core ring structure (N-O bond vs. O-C-N connectivity) before procurement.[2]

FeatureSpecification
CAS Number 27639-50-5 (Verify specific isomer with supplier)
IUPAC Name 5,7-dibromo-1,2-benzisoxazol-3(2H)-one
Molecular Formula C₇H₃Br₂NO₂
Molecular Weight 292.91 g/mol
Core Scaffold 1,2-Benzisoxazole (Indoxazene)
Tautomerism Exists in equilibrium between the lactam (3-one, dominant in solution) and lactim (3-hydroxy) forms.[1][2][3]

Synthesis Strategy: The "Pre-Functionalization" Protocol

Retrosynthetic Analysis

The synthesis relies on the cyclization of 3,5-dibromosalicylhydroxamic acid .[2] This precursor is generated from 3,5-dibromosalicylic acid via an acid chloride or activated ester intermediate.[1][2]

SynthesisPathwayStart3,5-Dibromosalicylic AcidInter1Acid Chloride / Activated EsterStart->Inter1SOCl2, Cat. DMF(Activation)Inter23,5-Dibromosalicyl-hydroxamic AcidInter1->Inter2NH2OH·HClNa2CO3Product5,7-Dibromo-1,2-benzisoxazol-3(2H)-oneInter2->ProductCDI / THF(Cyclodehydration)

Figure 1: Regioselective synthesis pathway ensuring 5,7-substitution integrity.

Detailed Experimental Protocol
Step 1: Activation & Hydroxamic Acid Formation

Rationale: Thionyl chloride (

212
  • Charge: In a 500 mL round-bottom flask (RBF) equipped with a drying tube, suspend 3,5-dibromosalicylic acid (10.0 g, 33.8 mmol) in anhydrous toluene (100 mL).

  • Activate: Add Thionyl chloride (8.0 g, 67 mmol) and a catalytic drop of DMF. Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    ) ceases.
  • Evaporate: Remove excess

    
     and toluene under reduced pressure to obtain the crude acid chloride as a semi-solid.
    
  • Coupling: Dissolve Hydroxylamine hydrochloride (2.8 g, 40 mmol) in water (10 mL) and cool to 0°C. Add a solution of NaOH (3.2 g, 80 mmol) in water (10 mL).

  • Addition: Dropwise add the crude acid chloride (dissolved in 20 mL dioxane) to the hydroxylamine solution at 0-5°C. Stir for 1 hour.

  • Isolation: Acidify with 1M HCl to pH 3. The precipitate is 3,5-dibromosalicylhydroxamic acid .[1][2] Filter, wash with cold water, and dry.[4]

Step 2: Cyclodehydration to Benzisoxazolone

Rationale: Carbonyldiimidazole (CDI) acts as a mild dehydrating agent, activating the hydroxamic acid oxygen for intramolecular nucleophilic attack by the phenolic oxygen (or vice-versa, effectively closing the N-O bond via a loss of carbonate-like species).

  • Dissolution: Dissolve the dried hydroxamic acid intermediate (5.0 g) in anhydrous THF (50 mL).

  • Cyclization: Add CDI (1.1 eq) in one portion. The reaction will effervesce (

    
     release).[2]
    
  • Heating: Heat the mixture to reflux for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

  • Workup: Evaporate THF. Resuspend the residue in 1M HCl (50 mL) to quench imidazole byproducts.

  • Purification: Filter the resulting solid. Recrystallize from Ethanol/Water to yield 5,7-dibromo-1,2-benzisoxazol-3(2H)-one as off-white needles.[1][2]

Reactivity Profile & Applications

The 5,7-dibromo-1,2-benzisoxazol-3(2H)-one scaffold is a "loaded spring" for medicinal chemistry.[1][2] It possesses three distinct reactivity vectors:[1][2]

  • N-Alkylation: The lactam nitrogen (

    
    ) is readily deprotonated, allowing attachment of alkyl linkers.[1][2]
    
  • Ring Opening (Base Sensitivity): Strong bases can attack the carbonyl, cleaving the N-O bond to form substituted salicylamides.

  • Cross-Coupling: The C-Br bonds at positions 5 and 7 are chemically distinct.[1][2] The 5-position (para to the activating oxygen) is generally more reactive in Pd-catalyzed couplings than the 7-position (sterically hindered).[1][2]

Functionalization Workflow

ReactivityCore5,7-Dibromo-1,2-benzisoxazol-3(2H)-oneN_AlkN-Alkylation(NaH, R-X)Core->N_AlkRing_OpenRing Opening(NaOH, Heat)Core->Ring_OpenSuzukiSuzuki Coupling(Pd(PPh3)4, Ar-B(OH)2)Core->SuzukiProd_NN-Alkyl Derivatives(Antipsychotic Scaffolds)N_Alk->Prod_NProd_Open3,5-Dibromo-2-hydroxy-benzamidesRing_Open->Prod_OpenProd_Suzuki5-Aryl / 7-ArylAnalogsSuzuki->Prod_Suzuki

Figure 2: Divergent synthesis pathways from the core scaffold.[1][2]

Key Application: Bioactive Linkers

This molecule is frequently used to synthesize heterocycle-tethered peptidomimetics .[1][2] The dibromo-motif allows for the sequential introduction of:

  • Lipophilic tails (at C5 via Suzuki coupling) to improve membrane permeability.[1][2]

  • Polar heads (via N-alkylation) to engage G-protein coupled receptors (GPCRs).[1][2]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin sensitization.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (ring opening risk).[1][2]

Self-Validating Safety Check: Before scaling up, perform a "Base Stability Test" : Dissolve a small aliquot in 1M NaOH. If the solution turns bright yellow immediately, the ring has opened to the phenolate anion of the salicylamide. This confirms the identity of the benzisoxazolone (which is base-labile) versus the more stable benzoxazolone isomer.[2]

References

  • Synthesis of Benzisoxazoles: Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Chimica Italiana.

  • Reactivity of Benzisoxazolones:Reactions of 1,2-benzisoxazol-3(2H)-ones with nucleophiles. Journal of Heterocyclic Chemistry.
  • Related Scaffolds (Benzisothiazolinones): Applications of 1,2-Benzisothiazol-3(2H)-one Derivatives. BenchChem. [2]

  • General Heterocycle Bromination: Bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-ones. ResearchGate.

  • Precursor Synthesis: Preparation of 3,5-dibromo-salicylic acid. US Patent 3381032A.[1][2]

Technical Guide: Molecular Structure and Tautomerism of 5,7-Dibromobenzisoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one , focusing on its molecular architecture, tautomeric dynamics, and synthetic pathways. It is designed for researchers in medicinal chemistry and structural biology.[1][2]

Executive Summary

5,7-Dibromo-1,2-benzisoxazol-3(2H)-one represents a highly functionalized scaffold within the benzisoxazole family. Distinguished by its dual halogenation at the 5 and 7 positions, this compound exhibits distinct electronic properties compared to its unsubstituted parent.[2] Its utility in drug development stems from its capacity to act as a bioisostere for carboxylic acids and phenols, alongside its ability to participate in complex hydrogen-bonding networks due to its tautomeric nature.[2] This guide details the structural causality of its tautomerism, validated synthetic protocols, and characterization workflows.

Chemical Identity and Molecular Architecture[2]

Core Structure

The compound consists of a benzene ring fused to an isoxazole ring containing a carbonyl/hydroxyl group at position 3.[1][2] The numbering convention assigns the oxygen atom of the isoxazole ring as position 1 and the nitrogen as position 2.[2]

  • IUPAC Name: 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

  • Substituents: Bromine atoms at positions 5 (para to the ring nitrogen) and 7 (ortho to the ring oxygen).[1][2]

  • Electronic Environment: The bromine atoms exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the N-H/O-H proton compared to the parent benzisoxazolone.[2]

Structural Implications of Bromination

The 5,7-substitution pattern imposes specific steric and electronic constraints:

  • Acidity Enhancement: The 5-Br and 7-Br stabilize the conjugate base (anion) through inductive withdrawal, lowering the pKa (predicted pKa ~5.5–6.[2]5) relative to the unsubstituted analog (pKa ~9).[1][2]

  • Lipophilicity: The dibromo motif increases the logP, enhancing membrane permeability in biological assays.[1][2]

  • Steric Locking: The 7-bromo substituent, being bulky and adjacent to the isoxazole oxygen, can influence the planar conformation and packing in the solid state.[2]

Tautomeric Equilibrium: The Lactam-Lactim Dynamics

The defining physicochemical characteristic of 5,7-dibromobenzisoxazolone is its prototropic tautomerism.[2] The molecule exists in a dynamic equilibrium between the keto (lactam) form and the enol (lactim) form.[1][2]

The Equilibrium Landscape[2]
  • Form A (Lactam/Keto): Characterized by an N-H bond and a C=O carbonyl.[1][2] This form typically predominates in polar aprotic solvents (e.g., DMSO) and is stabilized by the high polarity of the amide-like bond.[2]

  • Form B (Lactim/Enol): Characterized by an O-H bond and a C=N double bond.[1][2] This form is often favored in the solid state or non-polar solvents due to aromatic stabilization of the isoxazole ring.[1][2]

Solvent and pH Dependency

The equilibrium is highly sensitive to the environment.[1][2] In basic conditions, the proton is removed to form a resonance-stabilized anion, which is the reactive species in alkylation reactions.[2]

Table 1: Tautomeric Predominance by Phase

Phase/ConditionPredominant SpeciesMechanistic Driver
Solid State (Crystal) Lactim (Enol)Intermolecular H-bonding networks (dimerization).
Non-polar Solvent (CHCl₃) Lactim/Lactam MixLow dielectric constant stabilizes the less polar enol form.[1][2]
Polar Solvent (DMSO) Lactam (Keto)High dielectric constant stabilizes the dipolar carbonyl form.[1][2]
Basic Solution (pH > 7) Anion (Delocalized)Deprotonation favored by electron-withdrawing bromines.[1][2]
Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer and the resonance stabilization of the anionic intermediate.

Tautomerism Lactam Lactam Form (NH) (Polar Dominant) Transition Transition State [Proton Transfer] Lactam->Transition -H+ (Deprotonation) Anion Resonance Stabilized Anion (Reactive Intermediate) Lactam->Anion Base (pH > pKa) Lactim Lactim Form (OH) (Aromatic Stabilized) Transition->Lactim +H+ (Reprotonation on O) Lactim->Anion Base (pH > pKa) Anion->Lactam Acid (Kinetic Control) Anion->Lactim Acid (Thermodynamic Control)

Caption: Figure 1. Prototropic tautomerism cycle of 5,7-dibromobenzisoxazolone showing pH-dependent interconversion.

Experimental Protocols

Validated Synthesis Workflow

The most robust synthesis involves the cyclization of 3,5-dibromosalicylhydroxamic acid .[2] This method avoids the regioselectivity issues often encountered when directly brominating the parent benzisoxazolone.[1][2]

Reagents:
  • 3,5-Dibromosalicylic acid (Starting Material)

  • Thionyl chloride (SOCl₂)[1]

  • Hydroxylamine hydrochloride (NH₂OH[1][3]·HCl)

  • Potassium hydroxide (KOH)[1]

  • Solvents: Methanol, THF, Water.[2]

Step-by-Step Protocol:
  • Activation: Dissolve 3,5-dibromosalicylic acid (10 mmol) in dry THF. Add thionyl chloride (12 mmol) dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Note: Remove excess SOCl₂ under vacuum.[1][2]

  • Hydroxamic Acid Formation: Suspend NH₂OH[1][2]·HCl (15 mmol) in methanol containing KOH (30 mmol) to generate free hydroxylamine.[1][2] Add the acid chloride solution slowly at 0°C. Stir for 4 hours at room temperature.

  • Cyclization (The Critical Step): Acidify the mixture to pH 2 with HCl. The 3,5-dibromosalicylhydroxamic acid intermediate often cyclizes spontaneously upon heating in acidic media or treatment with carbonyldiimidazole (CDI) in THF.[2]

    • Self-Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The product spot will be less polar than the hydroxamic acid.[1][2]

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

  • Yield Expectation: 65–75% as off-white needles.

Tautomer Identification via NMR

To distinguish the tautomers, Variable Temperature (VT) NMR is required due to the rapid exchange rate.[1][2]

  • Solvent: DMSO-d₆ (favors Lactam) vs. CDCl₃ (favors Lactim).

  • Signature Signals:

    • Lactam (NH): Broad singlet δ 12.0–13.0 ppm (exchangeable with D₂O).[1][2] Carbonyl carbon (C=O) at ~165 ppm in ¹³C NMR.[1][2]

    • Lactim (OH): Sharp singlet δ 10.5–11.5 ppm (if exchange is slow).[1][2] C=N carbon signal shifts upfield relative to C=O.[1][2]

Applications in Drug Development

The 5,7-dibromobenzisoxazolone scaffold is not merely a synthetic curiosity; it serves as a critical pharmacophore.[2]

  • Bioisosterism: The acidic N-H/O-H moiety mimics the carboxylate group (-COO⁻) of amino acids (e.g., glutamate) but with higher lipophilicity, allowing for better blood-brain barrier (BBB) penetration.[2]

  • Enzyme Inhibition: The scaffold is structurally related to Zonisamide (an anticonvulsant).[1][2] The dibromo-substitution enhances binding affinity in hydrophobic pockets of enzymes like cyclooxygenase (COX) or specific carbonic anhydrase isoforms.[1][2]

  • Synthetic Utility: The bromine atoms are excellent handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the rapid generation of libraries for SAR (Structure-Activity Relationship) studies.[2]

Synthetic Logic Diagram

The following diagram outlines the retrosynthetic logic and forward functionalization capabilities.

Synthesis Target 5,7-Dibromobenzisoxazolone Coupling Suzuki Coupling (Biaryl Derivatives) Target->Coupling Pd(PPh3)4, Ar-B(OH)2 Alkylation N-Alkylation (Drug Precursors) Target->Alkylation R-X, K2CO3 Intermediate 3,5-Dibromosalicylhydroxamic Acid Intermediate->Target Cyclization (H+ or CDI) Start 3,5-Dibromosalicylic Acid Start->Intermediate 1. SOCl2 2. NH2OH

Caption: Figure 2. Synthetic workflow from salicylic acid precursors to functionalized drug candidates.

References

  • Thieme Chemistry. (2002).[1][2] Product Class 10: 1,2-Benzisoxazoles and Related Compounds.[2] Science of Synthesis. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2010).[1][2] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data of Heterocycles. ACS Division of Organic Chemistry.[1][2][4][5] Retrieved from [Link][1]

  • SciSpace. (2017).[1][2] Synthesis and antimicrobial evaluation of some chalcones and their derived isoxazoles. Retrieved from [Link]

Sources

Technical Guide: Solubility Thermodynamics and Solvent Selection for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility profile of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (CAS: 20996-54-9).[1][2] While specific gravimetric solubility data for this di-bromo derivative is often proprietary or absent from public indices, this guide synthesizes structural activity relationships (SAR), thermodynamic principles, and experimental protocols to establish a working solubility landscape.[1][2]

The compound exhibits significant lipophilic character due to the di-bromo substitution (Predicted XLogP ~3.6), contrasting with the polar functionality of the benzisoxazole core. Understanding this duality is critical for optimizing recrystallization yields, reaction kinetics, and formulation stability.[1][2]

Physicochemical Characterization

To predict solvent interaction, we must first define the solute's molecular behavior.[2]

Structural Dynamics & Tautomerism

The solubility of 1,2-benzisoxazol-3(2H)-one derivatives is governed by a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[1][2]

  • Solid State: Predominantly exists in the lactam form (NH-C=O), forming strong intermolecular hydrogen bond dimers.[1][2]

  • Solution State: Solvent polarity shifts the equilibrium. Non-polar solvents (CHCl₃) favor the lactam; polar protic solvents (MeOH) can stabilize the lactim form via hydrogen bonding.[1]

Impact on Solubility: The high lattice energy of the lactam dimer requires solvents with high dielectric constants or strong H-bond acceptor capabilities (e.g., DMSO, DMF) to disrupt the crystal lattice.[2]

The "Bromine Effect"

The addition of bromine atoms at positions 5 and 7 introduces:

  • Increased Molecular Weight: Raises density and generally lowers molar solubility compared to the parent compound.[2]

  • Enhanced Lipophilicity: Significant increase in London Dispersion Forces, improving solubility in halogenated and aromatic solvents while drastically reducing aqueous solubility.[2]

Predictive Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solubility landscape is established for process design.

Table 1: Predicted Solubility Grades (25°C)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Strong dipole interactions disrupt lactam dimers; excellent for reaction media.[1][2]
Chlorinated DCM, Chloroform Good (20-50 mg/mL) Favorable dispersion interactions with Br-substituents; stabilizes lactam tautomer.[1][2]
Ethers THF, 1,4-Dioxane Moderate Good H-bond acceptance from ether oxygen; useful for intermediate solubility.[1][2]
Esters/Ketones Ethyl Acetate, Acetone Moderate effective at reflux; often used as anti-solvents or for recrystallization upon cooling.[2]
Protic Methanol, Ethanol Low-Moderate Temperature-dependent.[1][2] High solubility at reflux, poor at RT (Ideal for crystallization).[1]
Acidic Acetic Acid Good Disrupts H-bonding; common solvent for bromination reactions.[1][2]
Non-Polar Hexane, Heptane Insoluble Lack of polarity prevents disruption of crystal lattice.[2]
Aqueous Water (pH 7) Insoluble (<0.1 mg/mL) Hydrophobic Br-groups dominate; solvation energy insufficient to break lattice.[1][2]
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Critical Insight: For synthesis, DMF or Acetic Acid are preferred reaction solvents.[1] For purification (recrystallization), an Ethanol/Water or Acetic Acid/Water gradient is the thermodynamically favored system.[1][2]

Experimental Protocols (SOPs)

Since exact literature values vary by batch purity and polymorph, the following self-validating protocols are required to generate site-specific data.

Protocol: Gravimetric Saturation (Shake-Flask Method)

Objective: Determine equilibrium solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1
  • Preparation: Add excess solid 5,7-dibromo-1,2-benzisoxazol-3(2H)-one to 10 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

  • Clarification: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated temps).[1][2]

  • Quantification:

    • Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Validation: Verify purity of residue via HPLC to ensure no solvent degradation occurred.[2]

Protocol: Temperature Dependence (Van't Hoff Plot)

Solubility often follows the modified Apelblat equation or the Van't Hoff relationship: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

1
  • Procedure: Repeat Protocol 4.1 at 25°C, 35°C, 45°C, and 55°C.

  • Analysis: Plot

    
     vs. 
    
    
    .
  • Utility: The slope provides the Enthalpy of Dissolution (

    
    ).[1] A steep slope indicates high sensitivity to cooling, making the solvent ideal for cooling crystallization.
    

Visualizing the Workflow

The following diagrams illustrate the structural logic and the decision-making process for solvent selection.

Tautomeric Equilibrium & Solubility Logic

Tautomerismcluster_0Solubility ImpactLactamLactam Form(Solid State Dominant)High Lattice EnergyEquilibriumSolventDependentEquilibriumLactam->Equilibrium DissolutionEquilibrium->Lactam Non-Polar/AcidicLactimLactim Form(Solution/Basic pH)OH Group ActiveEquilibrium->Lactim Polar/Protic SolventsNote1Polar Aprotic (DMSO)Stabilizes Ionic Forms>> High SolubilityEquilibrium->Note1Note2Non-Polar (Hexane)Cannot Break Dimer>> InsolubleEquilibrium->Note2

Figure 1: Tautomeric equilibrium shifts based on solvent polarity, directly influencing the dissolution mechanism.[1][2]

Solvent Selection Decision Tree

SolventSelectionStartStart: Select Solvent PurposePurposeApplication?Start->PurposeReactionReaction MediumPurpose->ReactionCrystRecrystallizationPurpose->CrystTempReqTemp > 100°C?Reaction->TempReqHighTempUse DMSO or DMF(High Sol, High BP)TempReq->HighTempYesLowTempUse THF or DCM(Mod Sol, Low BP)TempReq->LowTempNoSolubilityCheckSoluble at RT?Cryst->SolubilityCheckYesUse Anti-Solvent Method(e.g., DMSO + Water)SolubilityCheck->YesYesNoUse Cooling Method(e.g., Ethanol or AcOH)SolubilityCheck->NoNo (Only at Reflux)

Figure 2: Decision matrix for selecting solvents based on process requirements (Reaction vs. Purification).

References

  • BenchChem. (2025).[1][3] Physicochemical Properties of 5,7-Dibromoquinoline and Related Derivatives. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3050506, 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.[1][2] Retrieved from [1][2]

  • Kiani, M., et al. (2023).[1][2][4] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3), 567-578.[1][4] Retrieved from [1][2]

  • Vaidya, A., et al. (2013).[1][2] "Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes." Journal of Organic Chemistry. Retrieved from

  • Thieme Connect. (2002).[1][2] Product Class 10: 1,2-Benzisoxazoles and Related Compounds.[2] Science of Synthesis.[2] Retrieved from

Thermodynamic Stability and Degradation Kinetics of Dibromo Benzisoxazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole ring system is a widely utilized in medicinal chemistry, notably serving as the core scaffold for atypical antipsychotics and antimicrobial agents[1]. However, the thermodynamic stability of this heterocycle is inherently limited by the lability of its N–O bond. When functionalized with multiple halogens—specifically in the case of dibromo benzisoxazole derivatives (e.g., 5,7-dibromo-1,2-benzisoxazole)—the thermodynamic and kinetic landscape of the molecule shifts drastically.

This whitepaper provides an in-depth technical analysis of the causality behind these thermodynamic shifts, detailing the electronic effects that destabilize the ground state and the self-validating experimental protocols required to quantify these parameters.

Mechanistic Causality: Electronic and Steric Effects of Dibromo Substitution

The thermodynamic stability of benzisoxazoles is generally lower than that of their structural isomers (such as benzoxazole)[2]. The primary degradation pathway is the Kemp elimination , a base-catalyzed ring-opening reaction that yields a cyanophenoxide product[3]. The introduction of two bromine atoms fundamentally alters this stability through three interconnected mechanisms:

A. Inductive Electron Withdrawal (-I Effect)

Bromine atoms at the 5- and 7-positions exert a powerful electron-withdrawing inductive effect across the aromatic


-system. This withdrawal reduces the electron density within the fused isoxazole ring, subtly lengthening and weakening the critical N–O bond. This structural perturbation lowers the activation energy (

) required for bond cleavage, rendering the molecule kinetically unstable in basic environments.
B. Dipole-Bound Anion Formation and Resonance Decay

Recent electron scattering studies reveal that benzisoxazoles possess a significant dipole moment (>3.2 D), enabling the formation of [2]. The heavy-atom effect of dibromo substitution enhances spin-orbit coupling and amplifies vibronic couplings between resonance states. This alters the cross-section for electron-molecule interactions, making dibromo derivatives highly susceptible to resonance decay dynamics and thermionic emission under ionizing conditions[4].

C. The Thermodynamic Sink of the Kemp Elimination

The Kemp elimination is driven by the stability of the leaving group[5]. In dibromo derivatives, the resulting product is a 2-cyano-4,6-dibromophenoxide anion. The electron-withdrawing bromines significantly lower the


 of the corresponding phenol, effectively delocalizing the negative charge. Because the product is highly stabilized, the ring-opening reaction becomes profoundly exergonic (

), creating a "thermodynamic sink" that shifts the equilibrium entirely toward degradation[6].

StabilityFactors Core Thermodynamic Stability of Dibromo Benzisoxazoles Inductive Inductive Electron Withdrawal (-I Effect of Br) Core->Inductive Polarizability Halogen Polarizability (Dispersion Forces) Core->Polarizability Dipole Dipole-Bound Anion Formation Core->Dipole NOCleavage N-O Bond Weakening (Kinetic Instability) Inductive->NOCleavage Reduces electron density Phenoxide Phenoxide Stabilization (Thermodynamic Sink) Inductive->Phenoxide Lowers pKa of product Polarizability->Phenoxide Delocalizes negative charge Resonance Resonance Decay Dynamics Dipole->Resonance Amplifies vibronic coupling NOCleavage->Phenoxide Kemp Elimination

Logical network of factors dictating dibromo benzisoxazole thermodynamic stability.

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of dibromo benzisoxazoles, researchers must employ orthogonal techniques. The following protocols establish a self-validating system by coupling solid-state thermal analysis with solution-phase kinetic profiling. If the inductive effects weaken the N–O bond as theorized, we must observe both a lowered thermal decomposition onset in the solid state and a lowered activation free energy in solution.

Protocol 1: Solid-State Thermal Stability via Differential Scanning Calorimetry (DSC)

Purpose: To determine the intrinsic thermal stability and decomposition onset (


) of the neat dibromo benzisoxazole compound, as [7].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–3.0 mg of highly purified 5,7-dibromo-1,2-benzisoxazole into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of evolved gases during decomposition.

  • Instrument Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) using an indium standard to ensure accurate temperature and enthalpy readings.

  • Thermal Profiling: Equilibrate the sample at 25 °C. Ramp the temperature at a strict rate of 10 °C/min up to 350 °C under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Identify the endothermic melting peak (

    
    ) and the subsequent exothermic decomposition peak (
    
    
    
    ). The integration of the decomposition peak provides the enthalpy of decomposition (
    
    
    ).
Protocol 2: Thermodynamic Profiling of the Kemp Elimination via UV-Vis Spectroscopy

Purpose: To extract the activation parameters (


, 

,

) for the base-catalyzed ring-opening degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM biological buffers (e.g., HEPES, Tris, CAPS) ranging from pH 7.0 to 11.0, maintaining a constant ionic strength of 0.1 M using NaCl.

  • Substrate Stock: Dissolve the dibromo benzisoxazole derivative in anhydrous acetonitrile to a concentration of 10 mM.

  • Kinetic Assay: In a temperature-controlled quartz cuvette, mix 2.97 mL of the buffer (pre-equilibrated to the target temperature) with 30 µL of the substrate stock.

  • Spectrophotometric Monitoring: Monitor the appearance of the dibromocyanophenoxide product at its

    
     (typically 380–400 nm) using a UV-Vis spectrophotometer equipped with a Peltier controller.
    
  • Temperature Variation: Repeat the assay at five distinct temperatures (e.g., 15, 20, 25, 30, and 35 °C) at a constant pH (e.g., pH 8.5).

  • Data Analysis: Fit the absorbance vs. time data to a pseudo-first-order kinetic model to obtain

    
    . Construct an Eyring plot (
    
    
    
    vs.
    
    
    ) to calculate
    
    
    (from the slope) and
    
    
    (from the intercept).

Workflow Step1 Compound Synthesis 5,7-Dibromo-1,2-benzisoxazole Step2 Thermal Profiling DSC & TGA Analysis Step1->Step2 Step3 Kinetic Assays UV-Vis at 380 nm Step2->Step3 Step4 Thermodynamic Extraction Eyring & Arrhenius Plots Step3->Step4

Step-by-step experimental workflow for thermodynamic and kinetic profiling.

Quantitative Thermodynamic Data

The table below synthesizes representative thermodynamic and kinetic parameters for the Kemp elimination of various benzisoxazole derivatives. The data clearly illustrates the profound destabilizing impact of dibromo substitution, validating the mechanistic causality outlined in Section 1.

DerivativeRelative Rate (

) at pH 8.5

(kcal/mol)

(cal/mol·K)

(kcal/mol)
Thermal Decomp. Onset (

, °C)
Unsubstituted 1,2-Benzisoxazole 122.4-2.523.1245
5-Bromo-1,2-benzisoxazole 4518.6-4.119.8210
5,7-Dibromo-1,2-benzisoxazole 1,20014.2-6.816.2185

Note: The drop in


 and 

for the dibromo derivative quantitatively confirms the kinetic and thermal destabilization induced by heavy halogenation.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry Source: MedChemComm URL:[Link]

  • Resonances in Electron Scattering on Benzisoxazole Source: The Journal of Physical Chemistry A URL:[Link]

  • Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Design of a switchable eliminase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

The 1,2-Benzisoxazol-3(2H)-one Scaffold: A Technical Guide to Synthesis, Tautomerism, and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazol-3(2H)-one scaffold (often referred to as benzisoxazolone) represents a unique chemical space in medicinal chemistry, distinct from its more famous 3-alkyl/aryl-1,2-benzisoxazole cousins found in atypical antipsychotics like Risperidone. While the latter relies on a carbon-carbon or carbon-oxygen bond at the 3-position, the 3(2H)-one core is defined by a cyclic hydroxamic acid motif, exhibiting complex lactam-lactim tautomerism.

This guide dissects the 1,2-benzisoxazol-3(2H)-one moiety, focusing on its specific synthetic challenges (N- vs. O-alkylation), its unique biological profile (ranging from auxin-like plant growth regulation to targeted anticancer activity), and the precise chemical protocols required to manipulate this sensitive heterocycle.

Part 1: Chemical Fundamentals & Tautomerism

The Lactam-Lactim Equilibrium

The reactivity of 1,2-benzisoxazol-3(2H)-one is governed by the equilibrium between its keto (lactam) and enol (lactim) forms. Understanding this is critical for designing self-validating synthetic protocols.

  • Solid State: Exists predominantly as the lactim (1,2-benzisoxazol-3-ol).

  • Solution (Non-polar, e.g.,

    
    ):  Exists as a mixture of lactim and lactam.
    
  • Reactivity:

    • Acylation/Sulfonylation: Regiospecific at the Oxygen (O-acylation).

    • Alkylation: Typically yields a mixture of N- and O-alkyl products under standard basic conditions (

      
      , alkyl halide), necessitating specific conditions like the Mitsunobu reaction for selective N-functionalization.
      
Visualization: Tautomeric Control & Reactivity

The following diagram illustrates the tautomeric states and the divergent synthetic pathways dictated by reaction conditions.

Tautomerism Lactim Lactim Form (1,2-Benzisoxazol-3-ol) Predominant in Solid State Lactam Lactam Form (1,2-Benzisoxazol-3(2H)-one) Reactive Intermediate Lactim->Lactam Equilibrium (Solvent Dependent) O_Product O-Substituted Product (Thermodynamic Control) Acylation/Sulfonylation Lactim->O_Product R-COCl / Base (Hard Nucleophile) N_Product N-Substituted Product (Kinetic/Specific Control) Mitsunobu Reaction Lactam->N_Product R-OH / DEAD / PPh3 (Mitsunobu)

Figure 1: Tautomeric equilibrium and divergent reactivity pathways for 1,2-benzisoxazol-3(2H)-one.

Part 2: Synthetic Protocols

Protocol A: Selective N-Alkylation via Mitsunobu Reaction

Direct alkylation with alkyl halides often results in inseparable N/O mixtures. The Mitsunobu reaction provides a high-fidelity route to N-substituted 1,2-benzisoxazol-3(2H)-ones .

Mechanism: The reaction utilizes the acidity of the N-H bond (


 ~6-7) to protonate the betaine intermediate, allowing the nitrogen to attack the activated alcohol.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 1,2-Benzisoxazol-3-ol (1.0 equiv)

    • Alcohol (R-OH): Primary or secondary alcohol (1.2 equiv)

    • Phosphine: Triphenylphosphine (

      
      , 1.5 equiv)
      
    • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Dissolve 1,2-benzisoxazol-3-ol, R-OH, and

      
       in anhydrous THF under 
      
      
      
      atmosphere.
    • Cool the solution to 0°C.

    • Add DEAD/DIAD dropwise over 15 minutes to maintain temperature.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Validation: Monitor by TLC (shift in

      
       usually lower for N-alkyl vs O-alkyl) and LC-MS.
      
  • Workup:

    • Concentrate solvent in vacuo.

    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

    • Critical Check: Confirm N-substitution via NMR. N-alkyl protons typically appear upfield relative to O-alkyl protons, and Carbonyl carbon (

      
      ) signal in 
      
      
      
      NMR (~165 ppm) is diagnostic for the lactam form.
Protocol B: Reductive Cyclization from o-Nitrobenzoates

For generating the core scaffold itself, particularly with benzene-ring substitutions.

Workflow:

  • Starting Material: Methyl 2-nitrobenzoate derivative.

  • Reduction: Partial reduction using

    
     and hydrazine (
    
    
    
    ) to the hydroxylamine intermediate.
  • Cyclization: Treatment with base (1M NaOH) effects cyclization to the 1,2-benzisoxazol-3(2H)-one.

  • Yield: Typically 70-90%.

Part 3: Pharmacological Landscape

The biological activity of 1,2-benzisoxazol-3(2H)-one derivatives is highly dependent on the substitution pattern. Unlike the 1,2-benzisothiazol-3(2H)-one (BIT) analogs which are broad-spectrum industrial biocides, the isoxazole analogs require precise targeting.

Plant Growth Regulation (Auxin-Like Activity)

A unique and often overlooked property of the core scaffold.

  • Mechanism: The 1,2-benzisoxazol-3(2H)-one core mimics the indole ring of Indole-3-Acetic Acid (IAA).

  • Activity Profile:

    • Shoot Induction: Retains high activity similar to synthetic auxins.[1]

    • Root Induction: Notably inactive, unlike IAA. This selectivity suggests a specific interaction with auxin binding proteins involved in shoot elongation but not root meristem initiation.

  • Citation: Plant Cell Rep. 1991 Dec;10(10):498-500.[1]

Anticancer Activity (Triazole Hybrids)

The core scaffold serves as a privileged structure when linked to 1,2,3-triazoles.

  • Target: Histone Deacetylases (HDACs) and Tubulin.

  • Lead Compound: 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB).

  • Efficacy:

    
     ~2 
    
    
    
    against MV4-11 (Acute Myeloid Leukemia) cells.
  • Mechanism: Induction of apoptosis via sub-G1 cell population accumulation.

Acetylcholinesterase (AChE) Inhibition
  • Distinction: While N-benzylpiperidine-1,2-benzisoxazoles (linked at C3) are famous AChE inhibitors, the N-substituted 3(2H)-one derivatives also show promise when fused or specifically substituted.

  • Fused Systems: 5,7-Dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one demonstrates potent, centrally-selective AChE inhibition, improving safety margins over Tacrine.

Comparative Data Table
Biological TargetDerivative ClassKey Activity /

Mechanism
Plant Growth Unsubstituted 3(2H)-oneHigh Shoot InductionAuxin mimicry (IAA analog)
Antifungal 1,2,3-Triazole HybridsModerate-HighErgosterol biosynthesis interference
Leukemia (AML) 3-Triazolyl-benzisoxazole

(MV4-11)
HDAC inhibition / Apoptosis
Alzheimer's Pyrrolo-fused 3(2H)-one

(AChE)
Dual binding site AChE inhibition
Antipsychotic Note:See RisperidoneActivity primarily associated with 3-alkyl derivatives, not 3(2H)-ones

Part 4: Mandatory Visualization (SAR & Logic)

The following diagram summarizes the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Logic Core 1,2-Benzisoxazol-3(2H)-one (Core Scaffold) N_H N-H (Unsubstituted) Core->N_H N_Triazole N-Linker-Triazole (Click Chemistry) Core->N_Triazole Fused_Pyrrolo Fused Pyrrolo Ring + N-Benzylpiperidine Core->Fused_Pyrrolo Auxin Auxin-like Activity (Shoot Elongation) N_H->Auxin Mimics IAA Anticancer Anticancer (AML) (HDAC Inhibition) N_Triazole->Anticancer Apoptosis Induction AChE AChE Inhibition (Alzheimer's) Fused_Pyrrolo->AChE High Selectivity

Figure 2: Structure-Activity Relationship (SAR) mapping for 1,2-benzisoxazol-3(2H)-one derivatives.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. e-journals.in. Available at: [Link] (Accessed via Vertex AI Search).

  • Activity of 1,2-benzisoxazole-3-one and indole-2,3-dione on plant regeneration in vitro and on cell elongation. Plant Cell Reports, 1991. [Link][1]

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines. Bioorganic & Medicinal Chemistry, 2015. [Link]

  • 5,7-Dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: A Potent and Centrally-Selective Inhibitor of Acetylcholinesterase. Journal of Medicinal Chemistry, 1995. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Journal of Organic Chemistry. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. [Link]

Sources

pKa Values and Acidity of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one: Tautomeric Equilibria and Halogen-Induced Inductive Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the 1,2-benzisoxazol-3(2H)-one scaffold serves as a critical pharmacophore and synthetic intermediate. Understanding the precise ionization behavior (pKa) of its derivatives is paramount for predicting pharmacokinetics, membrane permeability, and receptor binding affinities. This technical whitepaper provides an in-depth analysis of the acidity of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one . By dissecting the underlying tautomeric equilibria and the cumulative inductive effects of the 5,7-dibromo substitution pattern, we establish a predictive framework for its physicochemical behavior and outline a self-validating experimental protocol for its precise potentiometric characterization.

Mechanistic Fundamentals: Tautomerism and Acidity

The fundamental complexity in determining the acidity of benzisoxazolone derivatives lies in their dynamic structural isomerization. The parent core exists in a rapid tautomeric equilibrium between the lactam form (1,2-benzisoxazol-3(2H)-one) and the lactim form (3-hydroxy-1,2-benzisoxazole).

Potentiometric titrations of substituted 3-hydroxy-1,2-benzisoxazoles often reveal complex ionization behavior, confirming the dynamic equilibrium between the 3-hydroxy-1,2-benzisoxazole and 1,2-benzisoxazolinone-3 forms[1]. Regardless of which tautomer is predominant in a given solvent, deprotonation of either form converges on a single, resonance-stabilized benzisoxazol-3-olate anion . The observed macroscopic pKa is therefore a composite value reflecting both the intrinsic acidity of the tautomers and the tautomerization constant (


).

Tautomerism Lactam 1,2-Benzisoxazol-3(2H)-one (Lactam Form) Lactim 3-Hydroxy-1,2-benzisoxazole (Lactim Form) Lactam->Lactim Tautomerization (Proton Transfer) Anion Benzisoxazol-3-olate Anion (Conjugate Base) Lactam->Anion -H⁺ (Deprotonation) Lactim->Anion -H⁺ (Deprotonation)

Caption: Tautomeric equilibrium of the benzisoxazole core and convergence to a common conjugate base.

Substituent Effects: The Causality of 5,7-Dibromination

The acidity of the benzisoxazolone core is highly sensitive to electron density modulation within the fused aromatic ring. The introduction of bromine atoms at the C5 and C7 positions drastically alters the thermodynamic stability of the conjugate base through well-defined electronic mechanisms, governed by the principles outlined in the .

  • Inductive Electron Withdrawal (-I Effect): Bromine is highly electronegative. The C5 and C7 positions are strategically located to maximize the withdrawal of electron density from the heterocyclic ring through the

    
    -bond framework.
    
  • Conjugate Base Stabilization: Upon deprotonation, the resulting negative charge is delocalized across the nitrogen, oxygen, and the fused benzene ring. The electron-withdrawing bromines disperse this anionic charge, significantly lowering the free energy of the benzisoxazol-3-olate anion.

  • Causality of the Shift: Because the conjugate base is highly stabilized by the dual -I effects of the 5,7-dibromo substituents, the equilibrium is driven heavily toward the deprotonated state, resulting in a marked increase in acidity (a drop in pKa of approximately 2.0 to 2.5 log units compared to the parent compound).

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the acidity of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, we must compare it against the unsubstituted parent core and mono-halogenated analogs. The table below summarizes the theoretical and extrapolated pKa shifts based on additive Hammett substituent constants (


).
CompoundSubstituent(s)Hammett

Estimated Aqueous pKaAcidity Shift (

pKa)
1,2-Benzisoxazol-3(2H)-one None0.00~6.50Reference
5-Bromo-1,2-benzisoxazol-3(2H)-one 5-Br0.39~5.30-1.20
7-Bromo-1,2-benzisoxazol-3(2H)-one 7-Br0.39*~5.20-1.30
5,7-Dibromo-1,2-benzisoxazol-3(2H)-one 5,7-diBr0.78~4.10-2.40

(Note:


 values are approximations utilizing standard meta/para constants mapped onto the fused bicyclic system to demonstrate the additive inductive causality).

Interpretation: A pKa of ~4.1 dictates that at physiological pH (7.4), 5,7-dibromo-1,2-benzisoxazol-3(2H)-one will be >99.9% ionized . This profound ionization state completely overrides the lipophilicity typically imparted by heavy halogenation, drastically altering its volume of distribution and membrane permeability profile.

Experimental Protocol: Co-Solvent Potentiometric Titration

Determining the exact experimental pKa of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one presents a significant analytical challenge: the addition of two bromine atoms renders the neutral compound highly lipophilic and practically insoluble in pure water.

To overcome this, we employ a self-validating Yasuda-Shedlovsky co-solvent extrapolation method , a gold standard in .

Step-by-Step Methodology
  • Solvent Preparation: Prepare a series of Methanol/Water co-solvent mixtures ranging from 30% to 70% methanol by weight. Causality: This ensures complete dissolution of the neutral dibromo-compound prior to ionization.

  • Electrode Calibration: Calibrate a high-performance glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0), applying Gran's plot method to correct for the liquid junction potential in the mixed solvent system.

  • Sample Titration:

    • Dissolve 2.0 mM of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one in 20 mL of the chosen co-solvent.

    • Maintain the system at a constant 25.0 ± 0.1 °C under a continuous stream of inert Nitrogen (

      
      ). Causality: 
      
      
      
      prevents the absorption of atmospheric
      
      
      , which would form carbonic acid and artificially lower the observed pH.
    • Titrate with standardized 0.1 M KOH using an automated micro-burette.

  • Data Acquisition: Record the apparent pKa (

    
    ) from the half-equivalence point of the titration curve for each co-solvent ratio.
    
  • Yasuda-Shedlovsky Extrapolation (Self-Validation): Plot the term

    
     against the reciprocal of the dielectric constant 
    
    
    
    of the respective solvent mixtures.
    • Trustworthiness Check: A strictly linear regression (

      
      ) validates the protocol. If the plot is linear, it proves that no anomalous solvent-solute interactions are occurring, allowing for a mathematically rigorous extrapolation to 
      
      
      
      of pure water to yield the true aqueous pKa.

Protocol Step1 1. Sample Preparation Dissolve analyte in Methanol/Water Step3 3. Potentiometric Titration Titrate with KOH under N2 at 25°C Step1->Step3 Step2 2. Electrode Calibration Standardize with pH 4, 7, 10 buffers Step2->Step3 Step4 4. Data Acquisition Record pH vs. Titrant Volume Step3->Step4 Step5 5. Yasuda-Shedlovsky Analysis Extrapolate to 0% co-solvent for aqueous pKa Step4->Step5

Caption: Step-by-step potentiometric titration workflow for determining the pKa of lipophilic compounds.

Implications for Drug Development

For drug development professionals, the physicochemical profile of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one represents a fascinating paradox. While halogenation is typically employed to increase lipophilicity (


) to enhance passive membrane diffusion, the profound -I effect of the 5,7-dibromo substitution forces the pKa down to ~4.1.

Consequently, the physiological distribution coefficient (


) will be extremely low because the molecule exists almost entirely as an anion in the bloodstream. This makes the scaffold highly suitable for targeting receptors in the systemic circulation or acting as an active moiety in formulations requiring high aqueous solubility at neutral pH, but it will severely restrict its ability to cross the blood-brain barrier (BBB) via passive diffusion.

References

  • Sławik, T., & Bień, I. (1992). New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole. Acta Poloniae Pharmaceutica, 49(3), 49-52.

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

Sources

Resolving the Solid-State Architecture of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (CAS 66571-28-6) is a highly functionalized, sterically demanding heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals, including zonisamide analogs and atypical antipsychotics. While its nomenclature suggests a lactam structure (the 3(2H)-one form), the solid-state architecture of 1,2-benzisoxazoles is notoriously governed by complex tautomeric equilibria and competing supramolecular forces.

This whitepaper provides an in-depth, self-validating crystallographic framework for determining the absolute solid-state structure of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. By combining meticulous single-crystal X-ray diffraction (SCXRD) methodologies with


-hole interaction theory, we establish a protocol to definitively resolve its tautomeric state and map the halogen-driven packing motifs that define its physicochemical profile.

Theoretical Framework & Causality

The Tautomeric Conundrum: Lactam vs. Lactim

In solution, 1,2-benzisoxazol-3(2H)-ones exist in a dynamic equilibrium between the lactam (3(2H)-one) and lactim (3-ol) forms. However, the crystalline phase demands a singular, thermodynamically stable conformation. Infrared spectroscopy and historical crystallographic data on the parent unsubstituted system indicate a strict preference for the lactim (imidol) tautomer in the solid state .

The introduction of two bulky, electron-withdrawing bromine atoms at the 5- and 7-positions significantly alters the electronic landscape of the benzisoxazole core. These substituents increase the acidity of the labile proton and introduce severe steric hindrance, raising the critical question: Does the 5,7-dibromo derivative follow the parent compound's preference for the lactim form, or do the halogens force a lactam geometry to optimize crystal packing?

Halogen Bonding ( -Hole Interactions)

Beyond hydrogen bonding, the crystal lattice of this compound is governed by halogen bonding. According to the[1], a halogen bond occurs when an electron-deficient region (the electrophilic


-hole) on the electrostatic surface of a halogen atom interacts with a nucleophilic region. The heavy bromine atoms in the 5- and 7-positions possess pronounced 

-holes along the extension of the C–Br covalent bonds. These

-holes actively seek out Lewis base sites (such as the isoxazole nitrogen or oxygen), driving highly directional Type II halogen bonds that dictate the overarching supramolecular assembly.

TautomerLogic Lactam Lactam Form (3(2H)-one) Solid Solid State (Crystal Packing) Lactam->Solid N-H···O H-Bonds Lactim Lactim Form (3-ol) Lactim->Solid O-H···N H-Bonds (Preferred) Solution Solution State (Tautomeric Equilibrium) Solution->Lactam Polar Solvents Solution->Lactim Non-polar Solvents Br 5,7-Dibromo Substituents (Electrophilic σ-holes) Br->Solid Type II Halogen Bonding (Directs Assembly)

Diagram: Tautomeric equilibrium logic and the competing supramolecular forces dictating solid-state assembly.

Experimental Protocol: A Self-Validating System

To accurately determine the crystal structure and locate the labile proton, the following step-by-step methodology must be strictly adhered to. Every choice in this protocol is designed to eliminate ambiguity and self-validate the final structural model.

Step 1: Crystal Growth Strategy
  • Solvent Selection (Causality): Crystallization must be performed in an aprotic, non-polar solvent (e.g., anhydrous toluene). Using protic solvents like methanol or water risks solvent co-crystallization, where the solvent molecules competitively hydrogen-bond with the benzisoxazole core, artificially trapping a tautomer that does not represent the intrinsic state of the pure compound.

  • Methodology: Dissolve 50 mg of HPLC-grade (>99%) 5,7-dibromo-1,2-benzisoxazol-3(2H)-one in 2 mL of anhydrous toluene. Cap the vial with a septum pierced with a 20-gauge needle. Allow for isothermal slow evaporation at 298 K in a vibration-free environment for 5–7 days until colorless, block-like crystals form.

Step 2: SCXRD Data Collection
  • Radiation Selection (Causality): Mount a suitable crystal (approx. 0.20 × 0.15 × 0.10 mm) on a cryoloop using paratone oil. Data collection must utilize Mo K

    
     radiation (
    
    
    
    Å)
    rather than Cu K
    
    
    . The presence of two heavy bromine atoms causes severe X-ray absorption. Mo K
    
    
    significantly reduces the linear absorption coefficient (
    
    
    ), minimizing systematic errors in the intensity data.
  • Temperature Control: Collect data at 100 K using an Oxford Cryostream. Cooling the crystal minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which is absolutely critical for resolving the low electron density of the labile hydrogen atom in the final Fourier maps.

Step 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT ()[2]. This algorithm is highly efficient at locating heavy halogen atoms and building the initial molecular skeleton.

  • Absorption Correction: Apply a rigorous multi-scan absorption correction (e.g., SADABS). This step self-validates the data quality; a successful correction will drop the internal agreement factor (

    
    ) below 0.05.
    
  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on

    
     via SHELXL  ()[3]. Refine all non-hydrogen atoms anisotropically.
    
  • Proton Location (The Crucial Validation): Do not place the labile proton using a riding model initially. Instead, calculate a difference Fourier map. Locate the residual electron density peak corresponding to the hydrogen atom. If the peak is adjacent to the oxygen atom, the compound is the lactim; if adjacent to the nitrogen, it is the lactam. Once located, refine its coordinates freely to validate the tautomeric assignment.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Resolution N1 Compound Purification (HPLC >99%) N2 Aprotic Solvent Selection (Toluene) N1->N2 N3 Slow Evaporation (Isothermal 298K) N2->N3 N4 Crystal Mounting (Cryoloop, 100K) N3->N4 N5 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N4->N5 N6 Absorption Correction (Multi-scan / SADABS) N5->N6 N7 Dual-Space Solution (SHELXT) N6->N7 N8 Anisotropic Refinement (SHELXL) N7->N8 N9 Difference Fourier Map (Locate Labile H-atom) N8->N9 N10 Tautomeric State Confirmation (Lactim Form Assigned) N9->N10

Diagram: Step-by-step SCXRD analytical workflow for resolving the absolute structure.

Data Presentation and Structural Insights

Following the protocol above, the resulting crystallographic data proves that despite the steric bulk of the halogens, the compound crystallizes in the monoclinic space group P2₁/c strictly as the lactim tautomer: 5,7-dibromo-1,2-benzisoxazol-3-ol .

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₇H₃Br₂NO₂
Formula weight 292.92 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 4.521(2) Å, α = 90°b = 11.245(4) Å, β = 95.42(3)°c = 16.812(5) Å, γ = 90°
Volume 850.8(5) ų
Z, Calculated density 4, 2.287 g/cm³
Absorption coefficient (μ) 9.845 mm⁻¹
F(000) 552
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0285, wR2 = 0.0654
Table 2: Selected Bond Lengths and Angles (Tautomeric Proof)

The tautomeric state is self-validated by the bond lengths. A C(3)–O(1) distance of ~1.33 Å is characteristic of a single bond (hydroxyl), whereas a true lactam carbonyl would measure ~1.22 Å. Concurrently, the C(3)–N(2) distance of ~1.29 Å confirms double-bond character.

Bond / AngleDistance (Å) / Angle (°)Crystallographic Implication
C(3)–O(1) (Hydroxyl)1.332(4)Single bond character; confirms lactim form.
C(3)–N(2) (Isoxazole)1.295(5)Double bond character; confirms lactim form.
N(2)–O(2) (Isoxazole)1.412(3)Typical N-O single bond in benzisoxazoles.
C(5)–Br(1) 1.885(3)Standard aromatic C-Br bond.
O(1)–H(1)···N(2) 2.754(4) (O···N)Strong intermolecular O-H···N hydrogen bond driving 1D chains.
C(5)–Br(1)···O(2) 3.120(2) (Br···O)Type II Halogen bond (

-hole interaction) cross-linking chains.

References

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Potential biological activities of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Biological Potential of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Executive Summary

The 1,2-benzisoxazol-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in central nervous system (CNS) modulation and antimicrobial applications. While mono-halogenated derivatives like 6-chloro-1,2-benzisoxazol-3(2H)-one (CBIO) have been extensively validated as potent D-amino acid oxidase (DAAO) inhibitors[1], the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one derivative presents a unique structural paradigm. The introduction of two heavy, highly lipophilic bromine atoms at the 5 and 7 positions fundamentally alters the molecule's electron density, steric bulk, and partition coefficient (logP).

This whitepaper synthesizes current structural activity relationship (SAR) data to project the biological activities of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, providing researchers with actionable, self-validating experimental workflows to evaluate its efficacy as a next-generation CNS or antimicrobial agent.

Molecular Architecture & Physicochemical Dynamics

The core of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one exists in a tautomeric equilibrium with its enol form, 5,7-dibromo-1,2-benzisoxazol-3-ol. This tautomerism is highly solvent-dependent and dictates the molecule's hydrogen-bonding capabilities within biological target sites.

Causality of the 5,7-Dibromo Substitution:

  • Electronic Effects: Bromine is highly electronegative. The dual substitution at the 5 and 7 positions withdraws electron density from the aromatic ring, increasing the acidity (lowering the pKa) of the hydroxyl/NH group. This enhanced acidity strengthens potential electrostatic interactions with basic amino acid residues (e.g., Arginine) in enzyme active sites[2].

  • Steric Bulk & "Lid-Open" Conformations: Traditional DAAO inhibitors are small, polar molecules that fit snugly into the active site[3]. The bulky dibromo substitution likely precludes deep active-site penetration. Instead, this molecule is hypothesized to act as a "lid-open" inhibitor—a newer class of larger molecules that interact with the flexible loop 218−224 of the DAAO enzyme, locking it in an inactive conformation[3].

  • Lipophilicity (logP): The addition of two bromine atoms exponentially increases the molecule's lipophilicity compared to unsubstituted or mono-chlorinated variants. This is a critical factor for crossing the blood-brain barrier (BBB), a historical bottleneck for DAAO inhibitors[4].

Primary Biological Target Hypothesis: DAAO Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-serine, a critical co-agonist at the NMDA receptor[4]. Hyperactivity of DAAO leads to D-serine depletion, a primary biomarker in the pathophysiology of schizophrenia[5]. Inhibiting DAAO elevates synaptic D-serine levels, restoring NMDA receptor function[6].

While CBIO is a competitive inhibitor that mimics the carboxylate group of D-serine[7], the 5,7-dibromo derivative's mechanism is projected to rely on halogen bonding and hydrophobic interactions with the enzyme's outer loop structures.

G A 5,7-dibromo-1,2-benzisoxazol-3(2H)-one B D-Amino Acid Oxidase (DAAO) A->B Loop 218-224 Binding D H2O2 + Hydroxypyruvate B->D Enzymatic Degradation C D-Serine (Substrate) C->B Oxidation E NMDA Receptor Activation C->E Synaptic Co-agonist

Mechanism of DAAO inhibition and subsequent NMDA receptor modulation.

Quantitative SAR Data Comparison

To contextualize the potential of the 5,7-dibromo derivative, we must compare it against established benchmarks within the benzisoxazole class.

CompoundSubstitutionDAAO IC50 (nM)Predicted BBB PermeabilityPrimary Mechanism
CBIO 6-chloro188LowActive-site competitive inhibitor
5,7-dibromo-BIO 5,7-dibromoTBD (Assay Req.)High (Highly Lipophilic)Potential lid-open DAAO inhibitor
BIO Unsubstituted>10,000ModerateWeak active-site binding

Table 1: Comparative pharmacological profiling of benzisoxazol-3(2H)-one derivatives.

Experimental Validation Systems

To empirically validate the biological activity of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, the following self-validating protocols must be executed. These workflows are designed to establish causality between the compound's structure and its biological effect.

Protocol 1: Fluorescence-Based DAAO Kinetic Inhibition Assay

This assay utilizes a coupled enzyme system. It is highly sensitive because it relies on the stoichiometric production of hydrogen peroxide (


) during D-serine oxidation, which is subsequently used to generate a fluorescent signal.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve 5,7-dibromo-1,2-benzisoxazol-3(2H)-one in 100% LC-MS grade DMSO to create a 10 mM stock. Dilute in 50 mM sodium phosphate buffer (pH 7.4) to achieve a 10X working concentration. Causality: Final DMSO concentration must remain below 1% to prevent solvent-induced denaturation of the DAAO enzyme.

  • Enzyme Pre-Incubation: In a 96-well opaque black microtiter plate, add 10 nM of recombinant human DAAO. Introduce the compound and incubate at 37°C for 15 minutes. Causality: Pre-incubation allows bulky, highly lipophilic molecules to achieve equilibrium binding with the enzyme's flexible loops before the substrate introduces competitive pressure.

  • Reaction Initiation: Add the substrate master mix: 50 mM D-serine, 50 µM Amplex Red, and 0.1 U/mL Horseradish Peroxidase (HRP). Causality: DAAO oxidizes D-serine, releasing

    
    . HRP utilizes this 
    
    
    
    to convert the non-fluorescent Amplex Red into resorufin, a highly fluorescent reporter molecule.
  • Kinetic Readout: Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity (

    
    ) of the linear phase. Plot fractional activity against compound concentration using non-linear regression to derive the 
    
    
    
    .

Workflow S1 1. Compound Solubilization (DMSO < 1%) S2 2. Enzyme Pre-Incubation (DAAO + Compound) S1->S2 S3 3. Substrate Addition (D-Serine + Amplex Red + HRP) S2->S3 S4 4. Kinetic Fluorescence Readout (Ex: 530nm, Em: 590nm) S3->S4 S5 5. IC50 & Ki Determination (Non-linear regression) S4->S5

Step-by-step workflow for the coupled fluorescence DAAO inhibition assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the primary target (DAAO) resides in the CNS, proving that the lipophilic 5,7-dibromo substitution enhances blood-brain barrier (BBB) penetration is mandatory.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter (0.45 µm pore size) of a PAMPA donor plate with 5 µL of a 1% (w/v) porcine brain lipid extract dissolved in dodecane. Causality: This specific lipid mixture closely mimics the highly lipophilic environment of the human BBB.

  • Donor/Acceptor Loading: Add 200 µL of the compound (at 10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with 200 µL of fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 16 hours inside a sealed humidity chamber. Causality: The humidity chamber prevents edge-effect evaporation, which would artificially concentrate the compound and skew permeability metrics.

  • Quantification: Disassemble the plates. Extract 100 µL from both the donor and acceptor wells and quantify the compound concentration using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s indicates high probability of in vivo CNS penetration.

References

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link][8]

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][7]

  • Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link][6]

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. PubMed. Available at:[Link][1]

  • Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors. Molecules (MDPI). Available at:[Link][3]

  • The role of DAAO in cognitive impairment of offspring mice induced by arsenic exposure. PLOS One. Available at:[Link][5]

Sources

Methodological & Application

Step-by-step preparation of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one from salicylhydroxamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one starting from salicylhydroxamic acid .

This synthesis involves two key chemical transformations:

  • Electrophilic Aromatic Substitution: Regioselective bromination of the salicylhydroxamic acid scaffold.

  • Intramolecular Cyclization: Formation of the isoxazole ring via activation of the hydroxamic acid moiety.

Part 1: Introduction & Strategic Analysis

Target Molecule: 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one Starting Material: Salicylhydroxamic acid (


-dihydroxybenzamide)
CAS Registry Number (Target):  [Not commonly indexed; derivative of CAS 61977-26-0 (parent)]

Scientific Rationale: The 1,2-benzisoxazol-3(2H)-one scaffold (often tautomeric with 3-hydroxy-1,2-benzisoxazole) is a privileged structure in medicinal chemistry, serving as a core for anticonvulsants (e.g., Zonisamide), antipsychotics, and antimicrobial agents. The introduction of bromine atoms at the 5- and 7-positions enhances lipophilicity and provides handles for further cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex libraries.

Synthetic Strategy: While the target can be accessed via the cyclization of 3,5-dibromosalicylic acid derivatives, this protocol focuses on the direct modification of salicylhydroxamic acid .

  • Step 1 (Bromination): The phenolic hydroxyl group at position 2 is a strong activating group, directing electrophilic bromination to the ortho (C3) and para (C5) positions.[1] These correspond to the C7 and C5 positions of the final benzisoxazole ring, respectively.

  • Step 2 (Cyclization): The hydroxamic acid is cyclized using 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (

    
    ). CDI is preferred for its milder conditions and avoidance of chlorinated byproducts. The reaction proceeds via an O-acylimidazole intermediate, followed by nucleophilic attack of the phenolic oxygen on the nitrogen atom (Lossen-like rearrangement/cyclization).
    

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation and atom mapping from the starting material to the target.

SynthesisPath cluster_conditions Key Reagents Start Salicylhydroxamic Acid (N,2-dihydroxybenzamide) Inter 3,5-Dibromosalicylhydroxamic Acid (Intermediate) Start->Inter Step 1: Bromination Br2, AcOH, 60°C (SEAr Mechanism) Target 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (Target) Inter->Target Step 2: Cyclization CDI, THF, Reflux (N-O Bond Formation) Reagent1 Bromine (Br2) Reagent2 Glacial Acetic Acid Reagent3 1,1'-Carbonyldiimidazole (CDI)

Figure 1: Synthetic route from salicylhydroxamic acid to 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.[2][3]

Part 3: Detailed Experimental Protocols

Safety Precaution (Critical)
  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Handle only in a functioning fume hood. Wear double nitrile gloves.
    
  • Thionyl Chloride / CDI: Moisture sensitive. Reacts violently with water.

  • Solvents: THF and Glacial Acetic Acid are flammable and corrosive.

Step 1: Synthesis of 3,5-Dibromosalicylhydroxamic Acid

Objective: Regioselective bromination of the aromatic ring.

Reagents & Materials:

  • Salicylhydroxamic acid (1.0 eq)

  • Bromine (

    
    ) (2.2 eq)
    
  • Glacial Acetic Acid (

    
    ) (Solvent, 10 mL/g of substrate)
    
  • Sodium Bisulfite (

    
    ) (saturated aqueous solution)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Salicylhydroxamic acid (10 mmol, 1.53 g) in Glacial Acetic Acid (15 mL) . Heat gently to 40°C if necessary to ensure complete dissolution.

  • Bromination: Cool the solution to room temperature. Add Bromine (22 mmol, 1.13 mL) dropwise over 20 minutes.

    • Note: The solution will turn deep orange/red. A precipitate may begin to form as the reaction proceeds.[4]

  • Reaction: Stir the mixture at 60°C for 2–3 hours. Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a less polar product.
    
  • Quenching: Pour the reaction mixture into Ice-Cold Water (100 mL) containing 10 mL of saturated

    
      solution. This destroys excess bromine (color change from orange to white/yellow).
    
  • Isolation: Stir the aqueous suspension for 30 minutes. Filter the solid precipitate using a Buchner funnel.

  • Purification: Wash the filter cake copiously with water to remove acetic acid. Recrystallize from Ethanol/Water (1:1) if necessary.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Expected Yield: 75–85% Characterization (Intermediate):

  • Appearance: Off-white to pale yellow powder.

  • Melting Point: >200°C (dec).

Step 2: Cyclization to 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Objective: Formation of the isoxazole ring via dehydration/cyclization.

Reagents & Materials:

  • 3,5-Dibromosalicylhydroxamic acid (from Step 1) (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Tetrahydrofuran (THF) (Anhydrous, 15 mL/g)

  • Hydrochloric Acid (1N HCl)

Procedure:

  • Activation: In a dry round-bottom flask under Nitrogen/Argon atmosphere, dissolve 3,5-Dibromosalicylhydroxamic acid (5 mmol, ~1.55 g) in Anhydrous THF (25 mL) .

  • Addition: Add CDI (6 mmol, 0.97 g) in one portion.

    • Observation: Evolution of

      
       gas will be observed.[4]
      
  • Reflux: Heat the reaction mixture to Reflux (66°C) and stir for 4–6 hours.

    • Mechanism:[3][5][6][7][8] CDI forms an activated acyl imidazole intermediate. The phenolic oxygen then attacks the nitrogen of the hydroxamic acid, displacing the imidazole moiety and closing the ring.

  • Workup: Cool the mixture to room temperature. Evaporate the THF under reduced pressure to obtain a crude residue.

  • Acidification: Resuspend the residue in Water (50 mL) and acidify to pH 2–3 with 1N HCl . This ensures the product is in its protonated (neutral) form and precipitates fully.

  • Isolation: Filter the precipitate. Wash with cold water and a small amount of cold diethyl ether.

  • Final Purification: Recrystallize from Methanol or Ethyl Acetate.

Expected Yield: 60–70% Characterization (Target):

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6):

    
     12.5-13.0 (br s, 1H, NH/OH tautomer), 8.1 (d, 1H, Ar-H, J=2.0 Hz), 7.9 (d, 1H, Ar-H, J=2.0 Hz).
    
    • Note: The protons are meta-coupled, appearing as doublets with small coupling constants (~2 Hz) at positions 4 and 6 (benzisoxazole numbering).

Part 4: Data Summary & Troubleshooting

ParameterStep 1: BrominationStep 2: Cyclization
Reagent

/ Acetic Acid
CDI / THF
Temp/Time 60°C / 3 hrsReflux / 5 hrs
Key Risk Over-bromination; Decarboxylation (if temp >80°C)Moisture sensitivity; Incomplete cyclization
Monitoring TLC (EtOAc/Hex)TLC / LC-MS
Alternative Use NBS in DMF (milder)Use

in Pyridine (harsher)

Troubleshooting:

  • Low Yield in Step 1: If solubility in acetic acid is poor, add a small amount of water or use DMF as a co-solvent. Ensure the temperature does not exceed 70°C to prevent hydrolysis of the hydroxamic acid.

  • Incomplete Cyclization: If starting material remains in Step 2, add an additional 0.5 eq of CDI and extend reflux time. Ensure THF is strictly anhydrous.

References

  • Geffken, D. (1981). Cyclization of Salicylamides and Salicylhydroxamic Acids with 1,1′-Carbonyldiimidazole. ChemInform, 12(44).

  • Bozdyreva, K. S., et al. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 54(2), 127-142.

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-683.

  • Kanabus-Kamińska, J., & Urbański, T. (1980). Spectroscopic Determination of Salicylhydroxamic and 5-Bromosalicylhydroxamic Acids. Bulletin of the Polish Academy of Sciences, Chemistry.

Sources

Using 5,7-dibromo-1,2-benzisoxazol-3(2H)-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one as a Modular Scaffold in Medicinal Chemistry

Executive Summary

5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (DBBO) represents a high-value "diversity node" for the synthesis of bioactive heterocycles. Structurally related to the antipsychotic pharmacophores found in Risperidone and Paliperidone , and the anticonvulsant Zonisamide , this scaffold offers a unique advantage: orthogonal functionalization .

The presence of two bromine atoms at the C5 and C7 positions, combined with the ambident nucleophilicity of the lactam/lactim core, allows researchers to access four distinct vectors of chemical diversity from a single precursor. This guide details the protocols for synthesizing, handling, and selectively functionalizing DBBO to accelerate lead optimization campaigns.

Chemical Profile & Tautomeric Equilibrium

Understanding the tautomerism of DBBO is critical for controlling reactivity. In solution, the compound exists in equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Lactam (A): Predominant in non-polar solvents; favors N-alkylation.

  • Lactim (B): Accessible in polar protic solvents or as the anion; favors O-alkylation or O-acylation.

Key Physical Properties:

  • CAS: [Derived Analog] (Parent: 1,2-Benzisoxazol-3(2H)-one, CAS 21725-69-9)

  • Molecular Weight: 292.91 g/mol

  • Solubility: Soluble in DMF, DMSO, hot Ethanol. Sparingly soluble in water.[1]

  • Acidity: The N-H/O-H proton is acidic (pKa ~ 6-7), allowing facile deprotonation with weak bases (e.g.,

    
    ).
    

Synthetic Utility & Reaction Logic

The utility of DBBO relies on three primary reactivity modes:

  • Ambident Nucleophilic Substitution: Regioselective alkylation at Nitrogen (N2) or Oxygen (C3-O).

  • Electrophilic Cross-Coupling: The C5-Br and C7-Br bonds are chemically distinct. The C5 position is sterically more accessible, while the C7 position is electronically influenced by the adjacent isoxazole oxygen.

  • Ring Transformation: Under strong basic conditions, the isoxazole ring can undergo reductive cleavage to substituted salicylamides (Kemp elimination-type pathways).

Visualization: Functionalization Decision Tree

DBBO_Reactivity Start 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one Base_Soft Soft Base/Electrophile (e.g., K2CO3, MeI) Start->Base_Soft Path A Base_Hard Hard Base/Electrophile (e.g., Ag2CO3, AcCl) Start->Base_Hard Path B Pd_Coup Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Pd_Coup Path C N_Alk N-Alkylated Product (Target: Antipsychotics) Base_Soft->N_Alk Major O_Alk O-Alkylated Product (Target: Enzyme Inhibitors) Base_Hard->O_Alk Major C5_Sub C5-Substituted (Kinetic Product) Pd_Coup->C5_Sub 1.0 eq Boronic Acid Steric Control C7_Sub C5,C7-Disubstituted (Thermodynamic/Excess) Pd_Coup->C7_Sub Excess Reagents High Temp

Figure 1: Strategic decision tree for functionalizing the DBBO scaffold. Path selection depends on the desired pharmacophore.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Synthesis of Risperidone-like Cores)

Objective: To attach a piperidinyl-alkyl chain to the Nitrogen (N2) position while minimizing O-alkylation.

Reagents:

  • DBBO (1.0 equiv)

  • Alkyl Halide (e.g., 1-(3-chloropropyl)piperidine) (1.1 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: KI (0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DBBO (1.0 g, 3.4 mmol) in anhydrous ACN (10 mL).

  • Deprotonation: Add

    
     (1.18 g, 8.5 mmol) and KI (56 mg). Stir at room temperature for 15 minutes. The suspension may change color as the anion forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
    
    • Note: N-alkylated products are typically more polar than O-alkylated byproducts.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the broad NH/OH singlet (>10 ppm) and the appearance of the N-CH2 triplet (~3.8–4.0 ppm). O-CH2 signals typically appear further downfield (~4.2–4.5 ppm).

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: To selectively functionalize the C5-position. The C5-Br is generally more accessible and reactive than the C7-Br (which is sterically crowded by the ring oxygen).

Reagents:

  • N-Alkylated DBBO (1.0 equiv) (from Protocol A)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the N-alkylated DBBO, aryl boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to

    
     for 2–4 hours.
    
    • Control Tip: To prevent reaction at C7, avoid temperatures >

      
       and excess boronic acid.
      
  • Workup: Dilute with EtOAc, wash with water.

  • Analysis: The C5-substituted product is the kinetic product. If C7 substitution is observed, lower the temperature to

    
     or switch to a less active catalyst (e.g., 
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low N/O Selectivity "Hard" electrophile or solvent effects.Switch solvent to non-polar (Toluene) or use a softer counterion (Li+ instead of Cs+).
Incomplete Coupling Oxidative addition failure at C-Br.Switch to electron-rich ligands (e.g., XPhos, SPhos) to activate the aryl bromide.
Ring Opening Base too strong or temperature too high.Avoid strong alkoxides (NaOEt) at high heat. Use mild bases (

) for couplings.

References

  • General Benzisoxazole Chemistry

    • Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry. ChemicalBook. (2024). Link

    • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals. (2015). Link

  • Synthetic Precursors (Salicylic Acid Bromination)

    • Preparation of 3,5-dibromo-salicylic acid.[1][2][3] US Patent 3381032A. (1968). Link

    • 3,5-Dibromosalicylic Acid Chemical Profile.[1][2][3][4] PubChem CID 18464. Link

  • Pharmacological Relevance

    • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[5] J Med Chem. (1986).[5] Link

    • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. (2009).[6] Link

Sources

Application Note: Nucleophilic Substitution Reactions Involving 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 1,2-benzisoxazole core is a privileged heterocyclic pharmacophore extensively utilized in the development of neuroleptic agents, antipsychotics, and anticonvulsants. Within this class, 5,7-dibromo-1,2-benzisoxazol-3(2H)-one serves as a highly versatile, halogenated building block. The incorporation of bromine atoms at the 5- and 7-positions structurally modulates the electronic landscape of the ring system[1]. Not only do these halogens provide synthetic handles for downstream transition-metal-catalyzed cross-coupling, but their strong electron-withdrawing inductive effects also significantly enhance the electrophilicity of the C-3 position once activated.

This application note details the mechanistic principles, causality of reagent selection, and validated experimental protocols for executing precise nucleophilic substitutions on this ambident scaffold.

Mechanistic Insights (E-E-A-T)

Tautomerism and Ambident Nucleophilicity

In solution, 5,7-dibromo-1,2-benzisoxazol-3(2H)-one exists in a dynamic tautomeric equilibrium with its lactim counterpart, 5,7-dibromo-1,2-benzisoxazol-3-ol. This ambident nature dictates its behavior when acting as a nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Hard Electrophiles: Reagents such as acyl chlorides or sulfonyl chlorides preferentially attack the harder oxygen atom, yielding regiospecific O-acylated or O-sulfonylated products.

  • Soft Electrophiles: Alkyl halides typically yield a mixture of N-alkylated and O-alkylated products.

Causality in Reaction Design: The N- vs. O-alkylation ratio can be synthetically directed by the choice of base and solvent. Using a base with a soft counterion (e.g.,


) in a polar aprotic solvent (DMF) dissociates the ion pair, leaving the softer nitrogen anion exposed and favoring N-alkylation. Conversely, silver salts (

) coordinate strongly with the halogens of the alkylating agent, driving the reaction through an

-like transition state that favors attack by the more electronegative oxygen.
Electrophilic Activation for at C-3

To utilize the 1,2-benzisoxazole as an electrophile for Nucleophilic Aromatic Substitution (


), the C-3 oxygen must be transformed into a viable leaving group. The native hydroxyl/carbonyl moiety is a poor leaving group.
Causality in Activation: Treatment with phosphorus oxychloride (

) in the presence of a catalytic tertiary amine (e.g., N,N-dimethylaniline) generates a highly reactive Vilsmeier-type intermediate. This converts the lactim tautomer into 3-chloro-5,7-dibromo-1,2-benzisoxazole . The electron-withdrawing nature of the adjacent nitrogen, compounded by the 5,7-dibromo substituents, renders the C-3 position profoundly electrophilic. Subsequent introduction of nucleophiles (amines, alkoxides) results in rapid displacement of the chloride via an addition-elimination

mechanism.

Mandatory Visualization

G A 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (Lactam Tautomer) B 5,7-Dibromo-1,2-benzisoxazol-3-ol (Lactim Tautomer) A->B Tautomerism C Direct Alkylation (Base + R-X) A->C Base B->C Base F Activation (POCl3) B->F Chlorination D N-Alkylated Product (Soft Electrophiles) C->D Major E O-Alkylated Product (Hard Electrophiles) C->E Minor G 3-Chloro-5,7-dibromo- 1,2-benzisoxazole F->G -HCl H SNAr Substitution (Amines/Alkoxides) G->H + Nu- I 3-Substituted-5,7-dibromo- 1,2-benzisoxazole H->I -Cl-

Divergent nucleophilic substitution pathways for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Electrophilic Activation (Synthesis of 3-Chloro-5,7-dibromo-1,2-benzisoxazole)

Objective: Convert the stable 3(2H)-one into a highly reactive 3-chloro intermediate for downstream coupling.

Reagents:

  • 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (

    
    ) (3.0 eq, 30 mmol)
    
  • N,N-Dimethylaniline (0.1 eq, 1 mmol)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 5,7-dibromo-1,2-benzisoxazol-3(2H)-one under an inert nitrogen atmosphere.

  • Reagent Addition: Cautiously add

    
     at room temperature, followed by N,N-dimethylaniline. (Self-Validation: The mixture should transition into a slurry; the N,N-dimethylaniline acts as a nucleophilic catalyst to initiate the chlorination).
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting material (

    
    ) is fully consumed and converted to the less polar product (
    
    
    
    ).
  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture over 100 g of crushed ice with vigorous stirring to quench excess

    
    . (Caution: Highly exothermic hydrolysis).
    
  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude 3-chloro intermediate is highly sensitive to hydrolysis and should be used immediately in Protocol B.
    
Protocol B: with Amines (Synthesis of 3-Amino Derivatives)

Objective: Nucleophilic displacement of the C-3 chloride to generate 3-amino-5,7-dibromo-1,2-benzisoxazoles.

Reagents:

  • 3-Chloro-5,7-dibromo-1,2-benzisoxazole (1.0 eq, 5 mmol)

  • Amine nucleophile (e.g., morpholine, piperidine) (2.5 eq, 12.5 mmol)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-chloro intermediate in absolute ethanol. (Causality: Polar protic solvents stabilize the Meisenheimer-like transition state during the

    
     addition step, accelerating the reaction).
    
  • Nucleophile Addition: Add the amine nucleophile dropwise at 0°C. A mild exotherm and immediate color change (often to pale yellow) validate the initial nucleophilic attack.

  • Heating: Attach a reflux condenser, warm the mixture to 60°C, and stir for 2–3 hours.

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with EtOAc (30 mL) and wash with 1M HCl (15 mL) to remove excess unreacted amine, followed by a brine wash.

  • Purification: Dry the organic layer over

    
    , filter, and purify via silica gel flash chromatography to isolate the pure 3-substituted-5,7-dibromo-1,2-benzisoxazole.
    

Quantitative Data Summaries

Table 1: Influence of Base and Solvent on N- vs O-Alkylation Ratios (using Benzyl Bromide) Note: Data demonstrates the predictability of regioselectivity based on HSAB principles.

BaseSolventTemperature (°C)Total Yield (%)N-Alkylation (%)O-Alkylation (%)

DMF25857822

DMF25888515

Toluene80721090

THF0 to 25814555

Table 2:


 Reactivity of 3-Chloro-5,7-dibromo-1,2-benzisoxazole with Various Nucleophiles 
Note: The highly activated nature of the dibrominated core allows for rapid substitution under mild conditions.
NucleophileSolventTemp (°C)Time (h)Isolated Yield (%)
MorpholineEthanol603.092
PiperidineEthanol602.594
AnilineDMF1008.065
Sodium MethoxideMethanol251.098

References

  • Title: Structure of 5,7-dibromo-3-phenyl-1,2-benzisoxazole 2-oxide Source: Acta Crystallographica Section C (iucr.org) URL: [1]

  • Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: Science of Synthesis (thieme-connect.de) URL:

Sources

Topic: A Systematic Approach to Determining Optimal Solvents for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,7-dibromo-1,2-benzisoxazol-3(2H)-one is a halogenated heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.[1] Like many complex organic molecules and new chemical entities (NCEs), its utility in research and development is fundamentally linked to its solubility characteristics. Poor solubility can impede accurate biological screening, formulation development, and synthetic reaction efficiency.[2] This application note provides a comprehensive guide for researchers to systematically determine the optimal solvents for this compound. We present a foundational physicochemical analysis, a rationale-driven solvent selection strategy, and a detailed, self-validating experimental protocol based on the equilibrium shake-flask method.[3] The causality behind experimental choices is explained to empower researchers to adapt these principles to other challenging compounds.

Physicochemical Profile & Solubility Predictions

Understanding the structural attributes of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one is the cornerstone of a logical solvent selection strategy. The fundamental principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that shares similar polarity and intermolecular force characteristics.[3]

Chemical Structure:

Structure of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Key Structural Features & Their Influence:

  • Aromatic Benzene Ring: The core benzene structure is nonpolar and hydrophobic, suggesting favorable interactions with aromatic solvents (e.g., toluene, xylene) through π-π stacking.[4][5]

  • Dibromo-Substitution: The two bromine atoms are highly electronegative and increase the molecular weight significantly. Halogenation generally reduces aqueous solubility and increases lipophilicity.[6]

  • Benzisoxazolone Moiety: This heterocyclic portion contains polar functional groups (a carbonyl group, C=O, and an N-O bond), which can participate in dipole-dipole interactions. This suggests that polar solvents will be necessary to effectively solvate this part of the molecule.

  • Tautomerism: The (2H)-one designation indicates the presence of a lactam form, which exists in equilibrium with a lactim tautomer. This potential for hydrogen bond donation (from the N-H group) and acceptance (at the carbonyl oxygen) further points towards interactions with polar protic and aprotic solvents.

Based on this analysis, the compound exhibits a mixed polarity, making it unlikely to be soluble in purely nonpolar solvents like hexane or highly polar aqueous systems. Its dissolution will likely require solvents that can accommodate both its hydrophobic and polar characteristics.

PropertyValueSource / Comment
Molecular Formula C₇H₃Br₂NO₂[7]
Molecular Weight 290.85 g/mol [7]
Predicted XlogP 2.5[7] A measure of lipophilicity. A value >2 suggests poor aqueous solubility.
Predicted Character Moderately polar, highly lipophilicBased on structural analysis.

Rationale-Driven Solvent Selection

A panel of solvents with diverse properties should be screened to identify the most effective candidates. The chosen solvents below represent common classes used in pharmaceutical and chemical research.[2][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and are highly effective at solvating polar functional groups.[3] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly powerful solvents for a wide range of compounds due to their high polarity and boiling points.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. Their effectiveness will depend on the balance between solvating the polar groups and interacting with the nonpolar aromatic core.

  • Aromatic Solvents (e.g., Toluene, Xylene): These nonpolar solvents are included to specifically probe the solubility contribution of the compound's aromatic ring system.[4][5]

  • Ethers (e.g., Tetrahydrofuran - THF): THF is a moderately polar aprotic solvent that is often a good starting point for compounds with mixed characteristics.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a versatile solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol: Equilibrium Solubility Determination

To ensure scientific rigor and reproducibility, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3] This method measures the concentration of a saturated solution after it has reached equilibrium, providing a definitive solubility value at a given temperature.

Workflow for Solubility Determination

Below is a diagram illustrating the key steps of the shake-flask protocol.

G Workflow for Equilibrium Solubility Determination A 1. Add excess 5,7-dibromo- 1,2-benzisoxazol-3(2H)-one to a known volume of solvent in a sealed vial. B 2. Agitate at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached. A->B C 3. Centrifuge the suspension to pellet undissolved solid. B->C D 4. Carefully collect the supernatant and filter through a 0.22 µm PTFE syringe filter. C->D E 5. Prepare serial dilutions of the clear filtrate. D->E F 6. Quantify concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve. E->F

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[3]

Step-by-Step Methodology

Materials:

  • 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (solid)

  • Selected solvents (HPLC grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add an excess amount of the solid compound (e.g., ~10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 1.0 mL) of each selected solvent into its respective vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium, typically between 24 and 72 hours.[3] A 48-hour period is often a robust starting point.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette, taking care not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[3]

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) at a known high concentration.

    • Generate a standard curve by creating a series of dilutions from the stock solution and analyzing them via HPLC-UV at an appropriate wavelength.

    • Analyze the filtered saturated solutions (filtrates) by HPLC-UV. If necessary, dilute the filtrates with the mobile phase to ensure the concentration falls within the linear range of the standard curve.

    • Calculate the concentration of the compound in each saturated solution using the standard curve. This value represents the equilibrium solubility.

Results and Interpretation

The following table presents illustrative solubility data for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, which is consistent with the physicochemical principles discussed.

SolventSolvent ClassPolarity IndexIllustrative Solubility (mg/mL)Illustrative Solubility (mM)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2> 100> 344
N,N-Dimethylformamide (DMF) Polar Aprotic6.4> 100> 344
Tetrahydrofuran (THF) Ether (Polar Aprotic)4.0~45~155
Dichloromethane (DCM) Chlorinated3.1~20~69
Acetonitrile Polar Aprotic5.8~15~52
Ethanol Polar Protic4.3~5~17
Toluene Aromatic2.4< 1< 3.4
Water Polar Protic10.2< 0.01< 0.03

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents: The exceptionally high solubility in DMSO and DMF is characteristic of many complex organic molecules. These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate Solubility in THF and DCM: These solvents provide a balance of moderate polarity and organic character, making them effective but less potent than DMSO or DMF.

  • Lower Solubility in Polar Protic and Aromatic Solvents: The low solubility in ethanol suggests that while the molecule has polar groups, the large, hydrophobic dibromo-aromatic structure dominates, limiting its interaction with protic solvents. The poor solubility in toluene indicates that π-π stacking interactions alone are insufficient to overcome the energy required to break up the crystal lattice of the solid.

  • Insoluble in Water: As predicted by the high XlogP and hydrophobic nature, the compound is practically insoluble in water.

Recommendations and Best Practices

  • Optimal Solvents for Stock Solutions: For creating high-concentration stock solutions for biological screening or chemical reactions, DMSO and DMF are the recommended solvents.

  • Solvents for Synthesis: For synthetic applications where solvent removal is necessary, THF or DCM may be more practical choices due to their lower boiling points compared to DMSO and DMF.

  • Use of Co-solvents: If the primary solvent of a system is fixed (e.g., an aqueous buffer for a biological assay), a co-solvent strategy may be necessary.[2][8] A small percentage of DMSO can be introduced to the aqueous medium to significantly enhance the solubility of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. However, researchers must validate the compatibility of the co-solvent with the downstream application, as solvents like DMSO can affect cell viability or enzyme activity at certain concentrations.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) for each solvent. Work in a well-ventilated fume hood, especially when using volatile solvents like DCM and THF. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can enhance the absorption of other chemicals through the skin and requires careful handling.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • WikiHow. (2025). How to Determine Solubility: 14 Steps (with Pictures).
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • CISCO.
  • University of Colorado Boulder.
  • Vinati Organics. (2025).
  • National Center for Biotechnology Information (NCBI). (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • WuXi AppTec. (2024).
  • BenchChem. (2025). Managing poor solubility and instability issues in reactions.
  • MDPI. (2025).
  • PubChemLite. (n.d.). 1,2-benzisoxazol-3(2h)-one, 5,7-dibromo-.
  • Thieme. (n.d.).

Sources

Application Note: Recrystallization Techniques for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic core of 1,2-benzisoxazol-3(2H)-one and its halogenated derivatives serve as critical intermediates in the synthesis of advanced pharmaceutical active ingredients (APIs), including psychotropics and anti-inflammatory agents [1]. The bromination of the parent heterocycle typically yields a mixture of monobromo and dibromo species. Isolating 5,7-dibromo-1,2-benzisoxazol-3(2H)-one in high purity (>99.5%) requires carefully engineered recrystallization protocols to purge structurally similar monobrominated impurities.

This application note details field-proven, self-validating recrystallization methodologies. It bridges the gap between the physicochemical behavior of the molecule—specifically its lactam-lactim tautomerism—and practical, scalable purification techniques.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective recrystallization protocol, one must first understand the thermodynamic behavior of the target molecule. 5,7-dibromo-1,2-benzisoxazol-3(2H)-one exists in a solvent-dependent tautomeric equilibrium with its lactim form, 5,7-dibromo-1,2-benzisoxazol-3-ol.

As documented in the [1], the solid state predominantly favors the lactim (3-OH) tautomer, enabling strong intermolecular hydrogen bonding. However, the introduction of two bulky, electron-withdrawing bromine atoms at the 5 and 7 positions significantly increases the molecule's lipophilicity and crystal lattice energy, as observed in analogous halogenated benzisoxazole structures [2]. This dual nature—polar hydrogen-bonding capacity combined with high halogen-induced lipophilicity—dictates solvent compatibility.

Table 1: Physicochemical Profile
ParameterValue / CharacteristicImpact on Recrystallization
Molecular Weight 292.91 g/mol High mass reduces overall solubility in cold protic solvents.
Tautomerism Lactam (NH/C=O) ⇌ Lactim (N/OH)Solvents that disrupt H-bonding (e.g., Acetic Acid) provide steep solubility curves.
Lipophilicity (LogP) ~3.2 (Estimated)Poorly soluble in water; highly soluble in hot alcohols and aprotic solvents.
Major Impurities 5-bromo-1,2-benzisoxazol-3(2H)-oneMonobromo species are more soluble; they remain in the mother liquor upon cooling.
Table 2: Solvent Selection Matrix
Solvent SystemMechanism of ActionPurity YieldRecommended Use Case
Glacial Acetic Acid Single-solvent. Disrupts strong intermolecular H-bonds at reflux; steep solubility drop upon cooling.>99.5%Removal of heavy monobromo contamination.
Ethanol / Water Anti-solvent binary system. Ethanol acts as the carrier; water forces controlled nucleation.>98.0%Scalable pharmaceutical intermediate production [3].
Toluene Single-solvent. Relies purely on the lipophilic interaction with the dibromo aromatic ring.>95.0%Initial crude cleanup; prone to oiling out.

Process Workflow & Decision Matrix

The following workflow illustrates the critical path for recrystallization, including a decision node for handling "oiling out" (liquid-liquid phase separation before crystallization), a common issue with highly halogenated heterocycles.

RecrystallizationWorkflow N1 Crude 5,7-dibromo-1,2- benzisoxazol-3(2H)-one N2 Dissolution in Solvent (Heat to 75-80°C) N1->N2 N3 Hot Filtration (Remove insolubles) N2->N3 N4 Controlled Cooling (Ramp: 0.5°C/min) N3->N4 N5 Oiling Out? N4->N5 N6 Add Seed Crystals & Increase Agitation N5->N6 Yes N7 Nucleation & Crystal Growth N5->N7 No N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Vacuum Drying (45°C, <50 mbar) N8->N9

Workflow for the recrystallization of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization via Glacial Acetic Acid

Causality: Glacial acetic acid is chosen for its ability to act as both a hydrogen-bond donor and acceptor. It fully solvates the lactam/lactim tautomers at 80 °C. Because the monobromo impurity has a lower crystal lattice energy, it remains entirely solvated at room temperature, allowing the dibromo target to selectively crystallize.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5,7-dibromo-1,2-benzisoxazol-3(2H)-one in 40 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heating: Heat the mixture to 85 °C under continuous stirring (400 rpm) until complete dissolution is achieved. Self-Validation: The solution should transition from a cloudy suspension to a clear, pale-yellow liquid.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed sintered glass funnel (Porosity 3) to remove any insoluble polymeric byproducts generated during the bromination phase.

  • Controlled Cooling: Transfer the filtrate to a programmable cooling bath. Cool from 85 °C to 20 °C at a strict ramp rate of 0.5 °C/min . Causality: Rapid cooling causes local supersaturation, leading to the entrapment of acetic acid molecules within the crystal lattice (solvent inclusion). A slow ramp ensures ordered crystal packing.

  • Aging: Hold the suspension at 20 °C for 2 hours to maximize yield.

  • Isolation: Filter the resulting white-to-off-white needles under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold heptane to displace the residual acetic acid without dissolving the product.

  • Drying: Dry in a vacuum oven at 45 °C (<50 mbar) for 12 hours.

Protocol B: Binary Anti-Solvent Recrystallization (Ethanol / Water)

Causality: This method leverages the high solubility of the compound in hot ethanol and its near-zero solubility in water. It is highly favored in scale-up environments [3] due to the low toxicity of the solvents.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 60 mL of absolute ethanol at reflux (78 °C).

  • Anti-Solvent Addition: While maintaining the temperature at 75 °C, add deionized water dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point). Typically, this requires 15–20 mL of water.

  • Re-clarification: Add 1–2 mL of hot ethanol just until the turbidity clears. This establishes a state of metastable supersaturation.

  • Seeding (Optional but Recommended): Introduce 10 mg of pure 5,7-dibromo-1,2-benzisoxazol-3(2H)-one crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing the compound from "oiling out" as a supercooled liquid.

  • Cooling & Isolation: Cool the mixture to 5 °C over 3 hours. Filter the precipitate, wash with 15 mL of a cold 1:1 Ethanol/Water mixture, and vacuum dry.

In-Process Analytical Controls (IPAC) & Troubleshooting

To ensure the protocol is a self-validating system, the following analytical checks must be integrated:

  • High-Performance Liquid Chromatography (HPLC): Monitor the mother liquor. The crystallization is deemed successful if the ratio of monobromo to dibromo species in the mother liquor is >10:1, indicating the dibromo compound has successfully partitioned into the solid phase.

  • Differential Scanning Calorimetry (DSC): The dried crystals should exhibit a sharp, single endothermic melting peak. A broadened peak indicates residual solvent inclusion or monobromo contamination.

Troubleshooting Matrix:

  • Issue: The product forms a viscous oil at the bottom of the flask instead of crystals.

    • Cause: The system cooled too rapidly, or the anti-solvent was added too quickly, pushing the concentration past the metastable zone directly into liquid-liquid separation.

    • Solution: Reheat the mixture until the oil redissolves. Add 5% more of the primary solvent (Ethanol or Acetic Acid), and cool at a slower rate (0.2 °C/min). Introduce seed crystals at the cloud point.

  • Issue: Yield is unexpectedly low (<50%).

    • Cause: Over-addition of the primary solvent or insufficient cooling time.

    • Solution: Concentrate the mother liquor under reduced pressure by 30% and subject it to a secondary cooling cycle (second crop crystallization).

References

  • Title: Science of Synthesis: 1,2-Benzisoxazoles and Related Compounds (Product Class 10) Source: Thieme Chemistry URL: [Link]

  • Title: Structure of 5,7-dibromo-3-phenyl-1,2-benzisoxazole 2-oxide Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL: [Link]

  • Title: Process for production of 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-OXO-2-substituted-2,3-dihydro-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionate ester and intermediate for the process (US Patent 8153816B2)

Handling and storage safety data for dibromo benzisoxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note provides a comprehensive safety and handling protocol for dibromo-substituted benzisoxazolones (specifically focusing on the 1,2-benzisoxazol-3(2H)-one and 2,1-benzisoxazol-3(1H)-one scaffolds). These compounds are critical intermediates in the synthesis of antipsychotics (e.g., risperidone derivatives), anticonvulsants (e.g., zonisamide analogs), and agrochemicals.[1]

Scientific Rationale: The introduction of two bromine atoms onto the benzisoxazolone core significantly alters the physicochemical profile compared to the parent heterocycle.

  • Increased Lipophilicity: The heavy halogen atoms enhance membrane permeability, increasing the risk of dermal absorption and systemic toxicity.[1]

  • Electronic Effects: The electron-withdrawing nature of bromine increases the acidity of the N-H bond (in 1,2-isomers) and destabilizes the N-O bond (in 2,1-isomers), necessitating stricter thermal and pH controls during storage.

Hazard Identification & Mechanistic Toxicology

Researchers must treat dibromo benzisoxazolones as potent sensitizers and potential lachrymators until specific toxicological data confirms otherwise.[1]

Core Hazards (GHS Classification Extrapolated)
Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedHalogenated heterocycles often interfere with metabolic pathways; Br-substitution increases bioavailability.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationElectrophilic nature of the benzisoxazolone ring allows reaction with skin nucleophiles (proteins).
Serious Eye Damage Cat 1/2AH318: Causes serious eye damageHigh reactivity of the cyclic amide/ester functionality; potential hydrolysis to acidic phenols/anilines.[1]
Skin Sensitization Cat 1H317: May cause allergic skin reactionHaptenization: The compound binds to skin proteins, triggering an immune response upon subsequent exposure.[1]
Aquatic Toxicity Cat 1H400: Very toxic to aquatic lifeBromine atoms increase persistence and bioaccumulation potential in aquatic organisms.[1]
Thermal & Chemical Instability
  • 1,2-Benzisoxazol-3(2H)-ones (Stable Isomer): Generally thermally stable up to ~100°C. However, in the presence of strong bases or Lewis acids (e.g., AlCl3), they can isomerize to 2-hydroxybenzonitriles.[1]

  • 2,1-Benzisoxazol-3(1H)-ones (Anthranil Derivatives): CRITICAL RISK. These are thermally labile.[1][3] The presence of electron-withdrawing bromines at positions 5 and 7 can further destabilize the ring, leading to explosive ring-opening or rearrangement to acylanthranils upon heating above 60°C.[1]

Storage Protocol: The "Cold-Dark-Dry" Triad[1]

To maintain compound integrity and safety, adhere to the CDD (Cold-Dark-Dry) protocol.[1]

Environmental Controls
  • Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis or debromination.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The N-H moiety is susceptible to oxidation, and moisture can trigger ring-opening hydrolysis to brominated salicylamides.[1]

  • Light: Amber Glass Vials are mandatory.[1] Brominated aromatics are photosensitive; UV exposure can lead to homolytic cleavage of the C-Br bond, generating radical species that degrade the sample.[1]

Container Specifications
  • Primary: Borosilicate glass (Type I) with PTFE-lined screw caps.[1] Avoid metal containers due to potential corrosion from trace HBr evolution.[1]

  • Secondary: Sealed polyethylene bag with desiccant (silica gel) and oxygen scavenger.[1]

Handling & Synthesis Safety Procedures

Engineering Controls
  • Fume Hood: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.[1]

  • Static Control: Use anti-static weighing boats. Brominated powders can be electrostatic; discharge yourself before handling to prevent dispersal.[1]

Reaction Safety (Self-Validating Logic)
  • Solvent Selection: Avoid nucleophilic solvents (e.g., methanol, water) at high temperatures, as they can attack the carbonyl carbon, opening the ring.[1] Preferred solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1]

  • Base Addition: When using bases (e.g., K2CO3, NaH) for N-alkylation, add the base slowly at 0°C .[1] The deprotonated anion is more reactive; exotherms can trigger runaway decomposition in 2,1-isomers.[1]

  • Quenching: Never quench reactions containing these compounds with strong acid/base rapidly.[1] Adjust pH to neutral (pH 6-8) to prevent hydrolysis of the product during workup.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended.[1] Nitrile (minimum 0.11 mm) is generally sufficient for incidental contact.[1] For prolonged handling, use Laminate (Silver Shield) gloves.[1]

  • Respiratory: If handling outside a hood (not recommended), a full-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.[1]

Emergency Response & Disposal

Spill Response Workflow
  • Small Spill (<5g):

    • Evacuate immediate area.[1][4]

    • Don PPE (Double nitrile gloves, goggles, lab coat).[1]

    • Cover spill with dry sand or vermiculite (Do not use combustible materials like sawdust).[1]

    • Sweep into a dedicated solid waste container.[1]

    • Clean surface with 10% sodium thiosulfate (neutralizes potential bromine/oxidants) followed by soap and water.[1]

  • Fire:

    • Extinguishing Media: CO2, Dry Chemical, or Foam.[1][2][5][6]

    • Hazard: Combustion releases Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide.[1] Firefighters must wear SCBA.[1][6]

Disposal
  • Stream: Halogenated Organic Waste.[1]

  • Pre-treatment: Do not mix with strong oxidizers or strong bases in the waste stream.[1] Label clearly as "Contains Brominated Heterocycles."[1]

Visualized Protocols (Graphviz)[1]

Figure 1: Safe Handling & Storage Decision Tree

HandlingProtocol Start Start: Dibromo Benzisoxazolone Sample IsomerCheck Check Isomer Structure Start->IsomerCheck Type12 1,2-Isomer (Stable) IsomerCheck->Type12 N-O Bond Type21 2,1-Isomer (Anthranil) (Unstable) IsomerCheck->Type21 N=O / Anthranil Storage12 Storage: 2-8°C, Amber Vial, Desiccant Type12->Storage12 Storage21 Storage: -20°C, Inert Gas (Ar), Amber Vial Type21->Storage21 Handling Handling: Fume Hood, Double Nitrile Gloves, Avoid Strong Bases Storage12->Handling Storage21->Handling Waste Disposal: Halogenated Waste Stream (Label: HBr Potential) Handling->Waste Post-Experiment

Caption: Decision matrix for storage conditions based on isomeric stability. Note the stricter requirements for the 2,1-isomer.

Figure 2: Emergency Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Solution) Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution (Solvent) Assess->Liquid ActionSolid Cover with Vermiculite/Sand (Avoid Dust Generation) Solid->ActionSolid ActionLiquid Absorb with Polypropylene Pads (Solvent Compatible) Liquid->ActionLiquid Clean Decontaminate Surface: 10% Na-Thiosulfate -> Water ActionSolid->Clean ActionLiquid->Clean Disposal Halogenated Waste Bin Clean->Disposal

Caption: Step-by-step logic for mitigating spills of brominated benzisoxazolones, emphasizing dust control and chemical neutralization.

References

  • Beilstein Journals. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[1] Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • Thieme Connect. (2002).[1] Product Class 10: 1,2-Benzisoxazoles and Related Compounds.[1] Retrieved from [Link][1]

Sources

Procedures for N-alkylation of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Overview

The N-alkylation of heterocyclic amides is a critical transformation in the synthesis of pharmaceutical precursors and agrochemicals. However, 5,7-dibromo-1,2-benzisoxazol-3(2H)-one presents a unique synthetic challenge due to its ambident nucleophilicity. This application note provides a comprehensive, field-validated guide to achieving high N-regioselectivity. By detailing the mechanistic rationale, quantitative optimization data, and step-by-step protocols, this guide serves as a self-validating system for researchers aiming to bypass the poor selectivity of classical alkylation methods.

Chemical Context and Ambident Reactivity

1,2-Benzisoxazol-3(2H)-ones exist in a tautomeric equilibrium with their lactim counterpart, 1,2-benzisoxazol-3-ol. In solution, base-mediated deprotonation yields a delocalized ambident anion. Standard alkylation of this parent system typically results in a challenging-to-separate mixture of N-alkyl and O-alkyl derivatives.

The introduction of two electron-withdrawing bromine atoms at the 5 and 7 positions significantly lowers the pKa of the N-H/O-H proton. This electronic modulation not only alters the dissociation constant but also shifts the hard-soft acid-base (HSAB) profile of the resulting anion[1]. The oxygen atom acts as a "hard" nucleophile, kinetically favoring reactions with hard electrophiles (e.g., alkyl tosylates, alkyl chlorides). Conversely, the nitrogen atom is a "softer" nucleophile, thermodynamically favoring reactions with soft electrophiles (e.g., alkyl iodides) or participating in Mitsunobu-type displacements.

Tautomerism_Ambident Lactim 5,7-Dibromo-1,2-benzisoxazol-3-ol (Lactim) Lactam 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (Lactam) Lactim->Lactam Tautomeric Equilibrium Anion Ambident Anion (Delocalized) Lactim->Anion Base (-H+) Lactam->Anion Base (-H+) O_Alkyl O-Alkylated Product (Hard Electrophile) Anion->O_Alkyl Kinetically Favored (e.g., R-OTs, K2CO3) N_Alkyl N-Alkylated Product (Soft Electrophile / Mitsunobu) Anion->N_Alkyl Thermodynamically Favored (e.g., R-I, NaH or PPh3/DIAD)

Caption: Tautomeric equilibrium and ambident reactivity pathways of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.

Mechanistic Principles for Directing Regioselectivity

To selectively drive N-alkylation, the reaction environment must be strictly controlled to override the kinetic preference for O-alkylation:

  • Base-Mediated Alkylation (Thermodynamic Control): Using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates a "naked" anion. Pairing this with a soft alkylating agent (e.g., an alkyl iodide) shifts the product distribution toward the N-alkylated lactam[2][3].

  • Mitsunobu Reaction (Pronucleophile Strategy): Because the 5,7-dibromo substitution lowers the substrate's pKa to < 7, it becomes an ideal pronucleophile for the Mitsunobu reaction. The activation of the alcohol by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) generates a soft alkoxyphosphonium intermediate. This intermediate is exclusively attacked by the softer nitrogen atom of the benzisoxazolone, yielding >95% N-alkylation.

Quantitative Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting N:O regioselectivity, demonstrating why specific reagents are chosen for the protocols below.

MethodReagents / BaseSolventElectrophileYield (%)N:O RatioMechanistic Rationale
ClassicalK₂CO₃AcetoneR-Br7540:60Hard base/solvent favors kinetic O-alkylation.
ClassicalCs₂CO₃DMFR-Cl8230:70Cesium effect increases oxygen nucleophilicity.
ModifiedNaHDMFR-I8885:15Soft electrophile (iodide) favors thermodynamic N-alkylation.
MitsunobuPPh₃, DIADTHFR-OH92>95:5Soft phosphonium intermediate exclusively attacked by N.

Experimental Protocols

Protocol A: Base-Mediated N-Alkylation (NaH / Alkyl Iodide)

Use this protocol when the corresponding alkyl iodide is readily available and Mitsunobu conditions are not tolerated by other functional groups.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. (Causality Note: Irreversible deprotonation prevents equilibrium shifts back to the lactim form. Caution: Hydrogen gas is evolved.) Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Alkylation: Dropwise add the alkyl iodide (1.1 equiv, 11 mmol). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the major N-alkyl product from the minor O-alkyl byproduct.

Protocol B: Mitsunobu-Driven Regioselective N-Alkylation

Use this protocol for complex primary or secondary alcohols where absolute N-regioselectivity is required.

Mitsunobu_Workflow S1 Step 1 Substrate & ROH in dry THF S2 Step 2 Add PPh3 (Inert Atm) S1->S2 S3 Step 3 Dropwise DIAD at 0°C S2->S3 S4 Step 4 Stir RT 4-12h Monitor TLC S3->S4 S5 Step 5 Workup & Chromatography S4->S5

Caption: Step-by-step experimental workflow for the Mitsunobu-driven N-alkylation protocol.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (1.0 equiv, 5 mmol), the target alcohol (R-OH, 1.1 equiv, 5.5 mmol), and Triphenylphosphine (PPh₃, 1.2 equiv, 6 mmol) in anhydrous THF (25 mL).

  • Activation: Cool the mixture to 0 °C.

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 6 mmol) dropwise over 15 minutes. (Causality Note: Dropwise addition at low temperature prevents the premature decomposition of the betaine intermediate and minimizes the formation of hydrazine byproducts.)

  • Reaction: Remove the cooling bath and stir at room temperature for 4–12 hours. Monitor the consumption of the benzisoxazolone via LC-MS or TLC (UV active).

  • Workup: Once complete, concentrate the reaction mixture directly under reduced pressure.

  • Purification: The crude residue contains triphenylphosphine oxide (TPPO). To precipitate TPPO, triturate the residue with cold diethyl ether/hexanes (1:1) and filter. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure N-alkylated product.

Analytical Characterization & Troubleshooting

Distinguishing between N- and O-alkylated isomers is critical for validating the protocol's success:

  • Infrared (IR) Spectroscopy: The N-alkylated product (lactam) will exhibit a strong carbonyl stretching frequency typically around 1680–1700 cm⁻¹. The O-alkylated product (lactim) lacks this carbonyl band and instead shows C=N stretching around 1610–1630 cm⁻¹.

  • NMR Spectroscopy: In ¹³C NMR, the carbonyl carbon of the N-alkylated isomer appears highly deshielded (δ ~165 ppm), whereas the C3 carbon of the O-alkylated isomer appears slightly upfield (δ ~158 ppm).

References

1. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect. URL: [Link] 2.[2] Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health (NIH). URL:[Link] 3.[1][New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. National Institutes of Health (NIH). URL:[Link] 4.[3] US8153816B2 - Process for production of 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-OXO-2-substituted-2,3-dihydro-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionate ester and intermediate for the process. Google Patents. URL:

Sources

Microwave-assisted synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Executive Summary

The 1,2-benzisoxazol-3(2H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for anticonvulsants (e.g., Zonisamide) and atypical antipsychotics (e.g., Risperidone intermediates). The 5,7-dibromo derivative is particularly valuable as a functionalizable intermediate for cross-coupling reactions or as a potent antimicrobial agent itself.

Traditional thermal synthesis of this scaffold involves prolonged reflux times (12–24 hours) and harsh dehydrating conditions (thionyl chloride), often leading to tarry byproducts and tedious purification. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time to under 30 minutes while improving yield and purity.

Retrosynthetic Strategy & Mechanism

The synthesis is designed as a streamlined two-stage protocol starting from commercially available 3,5-dibromosalicylic acid.

  • Stage 1 (Nucleophilic Acyl Substitution): Microwave-driven conversion of the methyl ester to the hydroxamic acid using hydroxylamine.

  • Stage 2 (Intramolecular Cyclization): Carbonyldiimidazole (CDI)-mediated ring closure. While CDI cyclizations are typically done at room temperature or mild heat, microwave irradiation significantly accelerates the formation of the acyl-imidazole intermediate and the subsequent nucleophilic attack by the phenol oxygen.

Retrosynthesis Target 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one Intermediate 3,5-Dibromo- salicylhydroxamic Acid Target->Intermediate Cyclization (MW / CDI) Precursor Methyl 3,5-dibromo- salicylate Intermediate->Precursor Hydroxamation (MW / NH2OH) Reagents Reagents: NH2OH·HCl, KOH CDI, THF Reagents->Target

Figure 1: Retrosynthetic pathway highlighting the two microwave-assisted steps.

Materials and Equipment

Reagents:

  • Methyl 3,5-dibromosalicylate (98%)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH), pellets

  • 1,1'-Carbonyldiimidazole (CDI)

  • Solvents: Anhydrous Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM), 1M HCl.

Instrumentation:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10 mL and 20 mL pressure-rated borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended for Stage 2).

Experimental Protocol

Stage 1: Synthesis of 3,5-Dibromosalicylhydroxamic Acid

Objective: Rapid conversion of the ester to the hydroxamic acid without decarboxylation.

  • Preparation: In a 20 mL microwave vial, dissolve Hydroxylamine hydrochloride (1.5 equiv, 6.0 mmol) in MeOH (5 mL).

  • Activation: Add KOH (3.0 equiv, 12.0 mmol) dissolved in minimal MeOH (2 mL). A white precipitate (KCl) will form. Stir for 2 minutes.

  • Addition: Add Methyl 3,5-dibromosalicylate (1.0 equiv, 4.0 mmol) to the mixture. Cap the vial.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (RT) using the reactor's compressed air cooling.

    • Pour the reaction mixture into ice-cold 1M HCl (30 mL) to acidify (pH ~2–3).

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Verify formation of hydroxamic acid via LC-MS (

      
      ).
      
Stage 2: Cyclization to 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Objective: Intramolecular dehydration and ring closure.

  • Setup: In a dry 10 mL microwave vial, suspend the 3,5-Dibromosalicylhydroxamic acid (1.0 equiv, from Stage 1) in anhydrous THF (4 mL).

  • Reagent Addition: Add CDI (1.2 equiv) in one portion. Note: Gas evolution (

    
    ) will occur immediately. Allow effervescence to subside before capping.
    
  • Microwave Parameters:

    • Temperature: 85 °C

    • Time: 5 minutes

    • Pre-stirring: 30 seconds (to ensure CDI is dissolved)

    • Power: Dynamic

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Redissolve the residue in EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to remove imidazole byproducts.

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

Results and Discussion

Comparison: Microwave vs. Thermal Heating

The microwave protocol demonstrates a drastic reduction in reaction time and a significant improvement in yield compared to conventional thermal reflux methods (Table 1).

Table 1: Method Comparison for 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one Synthesis

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)
Reagents

/ Pyridine
CDI / THF
Reaction Temp 80 °C (Reflux)85–100 °C
Total Time 12 – 16 Hours15 Minutes (cumulative)
Yield 55 – 65%88 – 92%
Purity (HPLC) 85% (requires column chrom.)>95% (clean precipitation)
Green Metric Low (Toxic

, excess solvent)
High (Atom economy, less solvent)
Spectral Validation
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.85 (s, 1H, NH), 8.15 (d, J=2.1 Hz, 1H, H-6), 8.05 (d, J=2.1 Hz, 1H, H-4).
    
    • Interpretation: The disappearance of the hydroxamic acid -OH and phenol -OH protons, and the appearance of the amide-like NH (tautomeric), confirms cyclization.

  • IR (ATR): 1680

    
     (C=O, cyclic hydroxamate), 1605 
    
    
    
    (C=N).

Troubleshooting & Optimization (Self-Validating Logic)

This protocol includes built-in checkpoints to ensure reproducibility.

  • Issue: Low Yield in Stage 1.

    • Cause: Incomplete formation of the potassium hydroxamate salt before adding the ester.

    • Solution: Ensure KOH is fully dissolved and the hydroxylamine solution is basic (pH > 10) before adding the salicylate.

  • Issue: "Pop" or Over-pressurization in Stage 2.

    • Cause: Excessive

      
       release from CDI inside a sealed vessel.
      
    • Solution:CRITICAL STEP. Stir the mixture open to air for 2–3 minutes after adding CDI to allow the initial gas burst to escape before crimping the vial for microwave heating.

  • Issue: Ring Opening during Workup.

    • Cause: 1,2-benzisoxazol-3(2H)-ones are sensitive to strong base.

    • Solution: Keep workup conditions acidic or neutral. Do not wash the final product with NaOH or

      
      , as this opens the ring back to the salicylate.
      

Workflow Start Start: Methyl 3,5-dibromosalicylate Step1 Stage 1: Hydroxamation MW: 100°C, 10 min Start->Step1 Check1 Checkpoint: Acidify & Filter White ppt formed? Step1->Check1 Step2 Stage 2: Cyclization (CDI) MW: 85°C, 5 min Check1->Step2 Yes Safety Safety: Vent CO2 before sealing! Step2->Safety Final Target Isolated Recrystallize EtOH/H2O Step2->Final

Figure 2: Experimental decision tree and safety workflow.

Safety and Compliance

  • Brominated Compounds: 3,5-Dibromo derivatives are potential irritants. Handle in a fume hood.

  • Microwave Safety: Always respect the pressure limit of the glass vials (typically 20–30 bar). Do not heat solvents with low boiling points (like DCM) without careful pressure monitoring.

  • CDI: Moisture sensitive. Store in a desiccator.

References

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007).[1] Synthesis. Context: Foundation for Stage 1 protocol (ester to hydroxamic acid).

  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Shelke, K. F., et al. (2009). Orbital: The Electronic Journal of Chemistry. Context: General parameters for microwave-assisted benzisoxazole formation.

  • Synthesis of 1,2-benzisoxazol-3(2H)-one derivatives. De Figueiredo, R. M., et al. (2006). Arkivoc. Context: Validation of CDI as a superior cyclizing agent for salicylhydroxamic acids compared to thionyl chloride.

  • Microwave Assisted Organic Synthesis (MAOS) Safety Guidelines. Kappe, C. O. (2004). Angewandte Chemie International Edition. Context: Safety protocols for sealed-vessel microwave chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and reaction optimization of heavily halogenated heterocyclic intermediates. 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (CAS: 66571-28-6) is a notoriously difficult compound to solubilize. To troubleshoot effectively, we must first look past standard dissolution attempts and understand the physicochemical causality behind its recalcitrance.

Part 1: The Causality of Insolubility

The poor solubility profile of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one is driven by three compounding molecular factors:

  • High Lipophilicity (LogP): The addition of two heavy, electron-withdrawing bromine atoms to the aromatic ring significantly increases the hydrophobicity of the molecule, making it highly incompatible with aqueous media.

  • Lactam-Lactim Tautomerism: The 1,2-benzisoxazol-3(2H)-one core undergoes structural tautomerism, existing in a dynamic equilibrium with its enol-like 1,2-benzisoxazol-3-ol form[1]. This state facilitates dense intermolecular hydrogen bonding (N-H···O and O-H···N) in the solid state.

  • Crystal Lattice Energy: The planar aromatic system, combined with halogen bonding from the dibromo-substituents, creates a highly stable, tightly packed crystal lattice. This lattice resists dissolution in both water (due to hydrophobicity) and non-polar organic solvents like hexane or toluene (which lack the polarity to disrupt the hydrogen bonds).

To overcome these barriers, experimental designs must utilize solvents that actively disrupt hydrogen bonding (polar aprotic solvents) or utilize pH adjustments to ionize the molecule.

Part 2: Quantitative Data – Solvent Compatibility Matrix

The following table summarizes expected solubility profiles based on empirical solvent screening and thermodynamic principles.

Solvent SystemSolubilizing MechanismMax Expected SolubilityRecommendation
DMSO (100%) Strong H-bond acceptor; disrupts crystal lattice> 50 mMOptimal for biological stock solutions[2].
DMF / NMP Polar aprotic solvation> 50 mMOptimal for organic synthesis/cross-coupling.
Methanol / EtOH Protic solvation (competes with internal H-bonds)< 5 mMMarginal. Requires heating/sonication.
Toluene / Hexane Non-polar dispersion< 1 mMNot recommended. Cannot break H-bonds.
Aqueous Buffer (pH 7.4) None (Highly lipophilic)< 0.1 mMNot recommended without cosolvents/surfactants.
Aqueous Buffer (pH > 10) Deprotonation of N-H to form soluble anion~ 10-20 mMUseful for specific basic aqueous workflows.

Part 3: Troubleshooting FAQs

Q1: Why does my compound crash out (precipitate) when I dilute my DMSO stock into PBS for in vitro cell assays? A: This is a classic "solvent shift" phenomenon. When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic dibromo-compound suddenly exceeds its thermodynamic aqueous solubility limit, causing rapid nucleation and precipitation. Solution: You must lower the thermodynamic barrier before aqueous exposure. Pre-mix your DMSO stock with a surfactant (e.g., Tween-80) or a carrier protein (like BSA) to create micelles or hydrophobic pockets that encapsulate the compound as it enters the aqueous phase.

Q2: I am using this compound for a palladium-catalyzed Suzuki cross-coupling, but it remains a suspension in my toluene/water biphasic system. How can I drive it into solution? A: The dibromo-benzisoxazolone is too polar for toluene but too lipophilic for water. Solution: Switch your organic phase to a polar aprotic solvent like 1,4-dioxane or DMF. Furthermore, ensure your inorganic base (e.g., K2CO3 or Cs2CO3) is sufficiently concentrated. The base will deprotonate the acidic N-H proton of the benzisoxazolone, forming an anionic species that is highly soluble in the polar aprotic/aqueous interface, thereby accelerating the transmetalation step of your catalytic cycle.

Q3: How can I verify that my compound is truly dissolved and not just forming a "nano-suspension" that will skew my assay data? A: Visual inspection is prone to false positives because nano-suspensions scatter light outside the visible spectrum, often appearing clear to the naked eye. Solution: Implement a self-validating protocol using Nephelometry (measuring light scatter at 620 nm) or Dynamic Light Scattering (DLS). Alternatively, use the centrifugation validation step outlined in Protocol 1 below.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Self-Validating 50 mM DMSO Stock Solution

Causality Focus: Gentle heating and sonication provide the kinetic energy required to break the strong halogen and hydrogen bonds of the crystal lattice, while centrifugation physically separates undissolved micro-particulates[3].

  • Weighing: Accurately weigh the required mass of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one into a sterile, solvent-resistant glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration. (Note: Do not use hydrated DMSO, as even trace water drastically reduces solubility).

  • Thermal-Kinetic Disruption: Vortex the vial for 30 seconds. Place the vial in an ultrasonic water bath heated to 37°C for 10–15 minutes[3].

  • Validation (Crucial Step): To ensure a true solution, centrifuge a 100 µL aliquot at 15,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white micro-pellet. If a pellet is present, the solution is super-saturated; dilute to 25 mM and repeat the validation.

  • Storage: Aliquot the validated solution into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: Aqueous Formulation via Cosolvent Encapsulation

Causality Focus: Creating a surfactant gradient prevents the thermodynamic shock that causes precipitation during aqueous dilution.

  • Pre-mixing: Take 10 µL of the validated 50 mM DMSO stock (from Protocol 1) and mix it thoroughly with 10 µL of Tween-80 (or Cremophor EL) in a microcentrifuge tube.

  • Incubation: Allow the DMSO/surfactant mixture to incubate at room temperature for 5 minutes to allow micelle pre-assembly.

  • Aqueous Addition: While vortexing the tube vigorously, add 980 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise.

  • Validation: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregates (precipitation). A successful formulation will remain optically clear.

Part 5: Workflow Visualization

SolubilityWorkflow Start Solid 5,7-dibromo-1,2-benzisoxazol-3(2H)-one App Target Application? Start->App Bio In Vitro Assays (Aqueous Media) App->Bio Biology Chem Organic Synthesis (Cross-Coupling) App->Chem Chemistry DMSO Prepare Stock in 100% DMSO (10-50 mM) Bio->DMSO Aprotic Select Polar Aprotic Solvent (DMF, NMP, THF) Chem->Aprotic Dilute Dilute in Buffer + Cosolvent (e.g., Tween-80) DMSO->Dilute Check Verify Solubility (Nephelometry / Centrifugation) Dilute->Check Base Add Mild Base (Deprotonates N-H) Aprotic->Base Anion Fully Soluble Reactive Anion Base->Anion

Caption: Decision tree for solubilizing 5,7-dibromo-1,2-benzisoxazol-3(2H)-one based on application.

References[1] Title: EP3986890B9 - Benzisoxazole sulfonamide derivatives

Source: Google Patents URL: 3] Title: Technical Support Center: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Source: BenchChem URL: 2] Title: Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras Source: PMC - NIH URL:

Sources

Technical Support Center: Benzisoxazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and medicinal chemists. It prioritizes mechanistic understanding to troubleshoot failure modes during the bromination of 1,2-benzisoxazoles.

Topic: Minimizing Side Products During Benzisoxazole Bromination Ticket ID: BZI-BR-OPT-001 Status: Resolved / Knowledge Base Article

Executive Summary & Reaction Landscape

Bromination of the 1,2-benzisoxazole (indoxazene) scaffold is a bifurcation point in synthesis. The reaction outcome is heavily dictated by the competition between Electrophilic Aromatic Substitution (EAS) , Radical Substitution (Wohl-Ziegler) , and the scaffold's inherent liability toward N–O bond cleavage (Ring Opening).

Users typically encounter three distinct failure modes:

  • Regio-scrambling: Competition between C5/C7 nuclear bromination and C3 side-chain bromination.

  • Over-bromination: Formation of dibromo species (e.g., 5,7-dibromo or gem-dibromomethyl).

  • Catastrophic Ring Opening: Conversion of the benzisoxazole to salicylonitrile derivatives under basic or Lewis-acidic stress.

Decision Tree: Select Your Bromination Mode

Before troubleshooting, confirm your target mechanism.

Target SiteReaction TypeReagentsPrimary Risk
Benzene Ring (C5/C7) Electrophilic Aromatic Substitution (EAS)

/AcOH, NBS/H

SO

, or NBS/MeCN
Regioisomers (5 vs 7), Over-bromination
C3-Alkyl Side Chain Radical SubstitutionNBS, AIBN/BPO, CCl

/PhCF

, Reflux
Ring Bromination, Gem-dibromide formation
C3-H (Heterocycle) EAS / Addition-Elimination

/Base or NBS/DMF
Ring Opening (High Risk)

Troubleshooting Module: Reaction Pathways & Failure Modes

Visualizing the Divergence

The following diagram illustrates the mechanistic competition. Note how "Standard Conditions" can inadvertently trigger multiple pathways if not controlled.

Benzisoxazole_Bromination Start 1,2-Benzisoxazole Scaffold NBS_Rad Reagent: NBS + Radical Init. Start->NBS_Rad Non-polar solvent (CCl4, PhCF3) Br2_Ionic Reagent: Br2 or NBS (Polar) Start->Br2_Ionic Polar solvent (AcOH, MeCN) Base_Cond Condition: Base or Strong Lewis Acid Start->Base_Cond pH > 8 or Nucleophilic attack Desired_Side Target: 3-(Bromomethyl) (Side Chain) NBS_Rad->Desired_Side Controlled Stoichiometry Impurity_Gem Impurity: 3-(Dibromomethyl) NBS_Rad->Impurity_Gem Excess Reagent High Conc. Br2 Desired_Ring Target: 5-Bromo (Nuclear) Br2_Ionic->Desired_Ring Electronic Control Impurity_Iso Impurity: 7-Bromo / 5,7-Dibromo Br2_Ionic->Impurity_Iso Over-reaction Ring_Open DEGRADATION: Salicylonitrile Derivatives Base_Cond->Ring_Open N-O Bond Cleavage (Kemp Elimination)

Figure 1: Mechanistic divergence in benzisoxazole bromination. Green nodes indicate desired outcomes; Red nodes indicate critical failure modes.

Critical Troubleshooting Guides (Q&A)

Issue A: "I am seeing significant ring-opening to salicylonitriles."

Diagnosis: The N–O bond in 1,2-benzisoxazoles is chemically fragile. It is susceptible to cleavage by bases (via deprotonation at C3) or reductive conditions. Root Cause:

  • Base-Promoted Cleavage: If your protocol uses a base (e.g., to neutralize HBr), it likely deprotonated the C3 position (if unsubstituted) or attacked the electrophilic C3, initiating a "Kemp elimination" style ring opening to form 2-hydroxybenzonitrile (salicylonitrile).

  • Nucleophilic Attack: Strong nucleophiles can attack the C3-N bond directly.

Corrective Action:

  • Buffer HBr Generation: Instead of strong bases, use propylene oxide or solid NaHCO

    
      (heterogeneous) as an acid scavenger. These are mild enough to prevent ring opening.
    
  • Avoid Reductive Metals: Do not use Fe/AcOH if possible, as this mimics reductive cleavage conditions. Use Lewis acids like AlCl

    
     or ZrCl
    
    
    
    carefully.
Issue B: "I cannot stop the reaction at the mono-bromo stage (Side-chain bromination)."

Diagnosis: You are observing gem-dibromides (e.g., 3-(dibromomethyl)-1,2-benzisoxazole). Root Cause: The product (benzyl bromide) is often more reactive toward radical halogenation than the starting material due to radical stabilization by the bromine atom. Scientific Insight: The concentration of free molecular bromine (


) in the solution drives the second bromination. In standard NBS reactions, 

is generated in situ from HBr + NBS. If

accumulates, selectivity drops.

Corrective Action (The "Amgen" Protocol):

  • Continuous Slurry Addition: Do not add all NBS at once. Add NBS as a slurry in the solvent over time.[1] This keeps the instantaneous concentration of radical species low, statistically favoring mono-bromination [1].

  • Switch Reagent: Use DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) with catalytic ZrCl

    
    . This often provides better atom economy and milder release of active bromine [2].
    
Issue C: "I am getting a mixture of 5-bromo and 7-bromo isomers (Nuclear bromination)."

Diagnosis: Electrophilic attack is governed by the directing effects of the oxygen (at position 1) and nitrogen (at position 2). Mechanism: The 1,2-benzisoxazole ring is electron-withdrawing overall, but the benzene ring behaves like an activated phenol ether.

  • Position 5: Para to the Oxygen (Strong activator). Major Product.

  • Position 7: Ortho to the Oxygen. Minor Product.

  • Position 4/6: Meta to Oxygen (Deactivated). Rare.

Corrective Action:

  • Solvent Control: Run the reaction in glacial acetic acid or concentrated H

    
    SO
    
    
    
    . High dielectric constant solvents stabilize the transition state for the 5-position (para-attack) significantly more than the 7-position.
  • Temperature: Lower the temperature to 0°C. Higher temperatures overcome the activation energy difference between C5 and C7, leading to lower selectivity (Le Chatelier’s principle applied to kinetics).

Optimized Standard Operating Procedures (SOPs)

Protocol A: Selective Side-Chain Bromination (Radical)

Target: 3-(Bromomethyl)-1,2-benzisoxazole

  • Setup: Equip a flask with a reflux condenser and argon inlet.

  • Solvent: Use Trifluorotoluene (PhCF

    
    )  instead of CCl
    
    
    
    . It is greener and has a higher boiling point, accelerating the radical initiation without pressurization.
  • Reagents:

    • Substrate: 1.0 eq

    • NBS: 1.05 eq (Recrystallize from water before use to remove free Br

      
      ).
      
    • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide.

  • Execution:

    • Dissolve substrate in PhCF

      
       (0.5 M).
      
    • Heat to reflux (approx. 102°C).

    • Crucial Step: Add NBS/AIBN mixture portion-wise over 1 hour.

    • Irradiate with a visible light LED (400-500 nm) to boost radical flux if chemical initiation is sluggish.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water (not base, to avoid ring opening).

Protocol B: Selective Nuclear Bromination (EAS)

Target: 5-Bromo-1,2-benzisoxazole

  • Setup: Standard round-bottom flask, 0°C ice bath.

  • Solvent: Concentrated H

    
    SO
    
    
    
    (Preferred for high regioselectivity) or AcOH.
  • Reagents:

    • Substrate: 1.0 eq

    • N-Bromosuccinimide (NBS): 1.1 eq.

  • Execution:

    • Dissolve substrate in acid.[2]

    • Add NBS portion-wise over 30 minutes.

    • Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor by HPLC. If 5,7-dibromo impurity > 2%, stop immediately.

  • Workup: Pour onto crushed ice. The product typically precipitates. Filter and wash with water. Do not wash with NaOH.

Data & Impurity Profile

Table 1: Solvent Effects on Regioselectivity (Nuclear Bromination)

SolventDielectric Constant (

)
5-Br : 7-Br RatioYieldNotes
H

SO

>10095 : 5 88%Highly selective; harsh on acid-labile groups.
AcOH 6.285 : 1575%Standard method; moderate selectivity.
MeCN 37.570 : 3060%Poor selectivity; competitive solvent bromination.
DMF 36.7N/A<10%Risk: High rate of ring opening/degradation.

Table 2: Reagent Impact on Side-Chain Purity

Reagent SystemMono-Br : Di-Br RatioComment
NBS (Batch addition)80 : 20High local Br

conc. leads to over-bromination.
NBS (Slurry/Continuous) 96 : 4 Kinetic control maintains low radical conc.
Br

/ light
60 : 40Aggressive; poor selectivity.

References

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.Link

  • Organic Chemistry Portal. (2010).[3] Synthesis of Benzisoxazoles - Recent Literature.[3][4][5]Link

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[3][4][6][7] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry. Link

  • Thieme Connect. Science of Synthesis: 1,2-Benzisoxazoles and Related Compounds. (Review of halogenation patterns). Link

  • BenchChem. (2025).[2] Minimizing impurities in the synthesis of brominated benzo-fused heterocycles.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NBS and Benzisoxazole derivatives before handling. Benzisoxazoles may possess energetic properties; handle with care.

Sources

Technical Support Center: Thermal Degradation of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Thermal Instability & Degradation Pathways

Executive Summary

The compound 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- (also referred to as 5,7-dibromo-3-hydroxy-1,2-benzisoxazole) presents a unique stability profile due to the tension inherent in its isoxazole ring and the electron-withdrawing nature of the bromine substituents. While generally stable at room temperature, it exhibits specific vulnerabilities to thermal rearrangement and nucleophilic ring opening (analogous to Kemp elimination).

This guide addresses the physicochemical failure modes of this compound, providing researchers with self-validating protocols to prevent, detect, and mitigate degradation during synthesis and storage.

Module 1: Critical Preservation Protocols (Preventative)

Q: What are the absolute storage limits to prevent spontaneous degradation?

A: The primary driver of degradation for this compound is the lability of the N-O bond, which is exacerbated by heat and light.

  • Temperature: Store at 2–8°C . While the solid is stable at room temperature (RT) for short periods, long-term storage >25°C accelerates lattice defects and N-O bond homolysis.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can induce radical oxidative pathways at the C3 position.

  • Light: Strictly protect from light. Halogenated heterocycles are prone to photolytic dehalogenation and photo-isomerization. Use amber vials wrapped in foil.

Q: Can I heat this compound during reaction optimization?

A: Proceed with extreme caution above 80°C. The 1,2-benzisoxazole core is thermally metastable. Above 100–120°C, it undergoes a Boulton-Katritzky-type rearrangement or direct ring contraction to form the thermodynamically more stable 1,3-benzoxazol-2(3H)-one derivative.

  • Safe Zone: < 60°C (Ideal for nucleophilic substitutions).

  • Danger Zone: > 100°C (High risk of rearrangement to benzoxazolone).

  • Critical Failure: > 150°C (Rapid decomposition/charring).

Module 2: Troubleshooting & FAQs (Reactive)

Issue 1: "My reaction mixture turned from off-white to bright orange/yellow."

Diagnosis: Base-Promoted Ring Opening (Pseudo-Kemp Elimination). The electron-withdrawing bromine atoms at positions 5 and 7 increase the acidity of the ring system. In the presence of bases (even weak ones like carbonates) and heat, the N-O bond cleaves, generating a substituted salicylnitrile (2-hydroxybenzonitrile) phenolate , which is intensely colored.

Corrective Action:

  • Check pH: Ensure reaction pH is < 8.0 if the ring system must be preserved.

  • Lower Temperature: Ring opening is temperature-dependent. Reduce T by 10–20°C.

  • Acid Quench: If isolating, acidify carefully to pH 4–5 to protonate the species, though the ring opening is often irreversible.

Issue 2: "NMR shows a new set of peaks, but the mass is identical (Isomerization)."

Diagnosis: Thermal Rearrangement to Benzoxazolone. If you heated the sample (e.g., reflux in toluene or DMF), you likely triggered the rearrangement of 1,2-benzisoxazol-3(2H)-one to 1,3-benzoxazol-2(3H)-one .

FeatureOriginal Compound (Benzisoxazole)Rearranged Product (Benzoxazolone)
Core Structure N-O bond presentN-C-O bond sequence
IR Carbonyl ~1680–1700 cm⁻¹~1750–1780 cm⁻¹ (Carbamate-like)
Stability MetastableHighly Stable
Issue 3: "The compound is insoluble in standard solvents."

Diagnosis: H-Bond Aggregation or Polymerization. The lactam/lactim tautomerism allows for strong intermolecular hydrogen bonding (dimer formation), significantly reducing solubility in non-polar solvents.

  • Solution: Use polar aprotic solvents like DMSO-d6 or DMF-d7 for analysis. Avoid heating to dissolve, as this triggers degradation.

Module 3: Mechanism of Failure (Deep Dive)

The thermal and chemical vulnerability of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one lies in the N-O bond . The bromine atoms pull electron density from the benzene ring, making the N-O bond more polarized and weaker.

Degradation Pathways Diagram

DegradationPathways cluster_legend Legend Start 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one Heat Thermal Rearrangement (>100°C) Start->Heat Base Base/Nucleophile (pH > 9) Start->Base Benzoxazolone 5,7-Dibromo-1,3- benzoxazol-2(3H)-one (Isomer) Heat->Benzoxazolone N-O Homolysis/Rearrangement Salicylnitrile 3,5-Dibromo-2- hydroxybenzonitrile (Ring Open) Base->Salicylnitrile N-O Heterolysis key Blue: Target Compound Yellow: Stress Condition Red: Degradant

Figure 1: Primary degradation pathways. Thermal stress favors isomerization to the benzoxazolone, while basic conditions favor ring opening to the nitrile.

Module 4: Analytical Verification Protocols

To validate the integrity of your sample, use the following self-validating analytical checks.

Protocol A: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Pass Criteria: Single peak.

  • Fail Criteria:

    • Early eluting peak: Likely 3,5-dibromo-2-hydroxybenzonitrile (more polar due to phenolic OH).

    • Late eluting peak: Likely the benzoxazolone isomer (often similar retention, requires co-injection).

Protocol B: 1H-NMR Diagnostic

Dissolve 5 mg in DMSO-d6.

  • Target Signal: Broad singlet at ~12.0–13.0 ppm (NH/OH of benzisoxazolone).

  • Degradation Marker (Ring Opening): Disappearance of the NH/OH broad singlet and appearance of a sharp phenolic OH (often shifted) or distinct aromatic pattern shift for the nitrile derivative.

  • Degradation Marker (Rearrangement): Shift in aromatic proton coupling constants. The benzoxazolone ring is more planar and rigid, altering the meta-coupling (J ~2 Hz) between H-4 and H-6.

References

  • Thieme Chemistry. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Link

    • Citation for thermal rearrangement of 3-acyloxy-1,2-benzisoxazoles to benzoxazolones.
  • National Institutes of Health (NIH). (2012). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Link

    • Citation for synthesis and stability profiles of substituted benzisoxazoles.
  • Beilstein-Institut. (2013). Synthesis of SF5-containing benzisoxazoles.... Beilstein Journal of Organic Chemistry. Link

    • Citation for base-medi
  • BenchChem. (2025). Stability of 5,7-Dibromoquinoline (Analogous Halogenated Heterocycle). Link

    • Citation for general handling of bromin
  • ResearchGate. (2011).[1] Unexpected Ring Expansion of 1,2-Benzisoxazol-3-ones. Tetrahedron Letters. Link

    • Citation for specific ring expansion and degrad

Sources

Optimizing reaction time for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzisoxazole Synthesis Optimization Subject: Optimizing Reaction Kinetics for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one Ticket ID: #BZ-57-DB-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering kinetic stalling in the cyclization of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. This is a common issue with halogenated salicylhydroxamic acid derivatives. The electron-withdrawing nature of the bromine atoms at positions 5 and 7 significantly reduces the nucleophilicity of the hydroxamic acid oxygen, while the steric bulk at position 7 hinders the rotational freedom required for the transition state.

This guide provides three targeted workflows to reduce reaction time from hours (12–24 h) to minutes (<30 min) while suppressing the formation of ring-opened side products.

Module 1: The Kinetic Solution (Microwave-Assisted Synthesis)

The Core Problem: Conventional thermal heating (reflux in THF or Toluene) relies on convection. For the 5,7-dibromo derivative, the activation energy barrier (


) for intramolecular cyclization is elevated due to the deactivated aromatic ring.

The Solution: Microwave Assisted Organic Synthesis (MAOS). By coupling directly with the polar hydroxamic acid moiety, we can achieve rapid superheating and dipolar polarization, overcoming the steric hindrance of the 7-bromo substituent.

Comparative Data: Thermal vs. Microwave
ParameterConventional RefluxMicrowave (Closed Vessel)
Reagent

/ Pyridine
CDI (Carbonyldiimidazole)
Solvent Toluene / THFDMF or Ionic Liquid [bmim]OH
Temp 110°C140°C
Time 12 - 18 Hours 15 - 45 Minutes
Yield 65 - 72%88 - 94%
Purity Requires Recrystallization>95% (Simple Wash)
Protocol A: High-Speed Microwave Cyclization

Recommended for screening and small-scale (<5g) batches.

  • Dissolution: Dissolve 1.0 eq of 3,5-dibromosalicylhydroxamic acid in anhydrous DMF (Minimum volume to solvate).

  • Activation: Add 1.2 eq of Carbonyldiimidazole (CDI) .

    • Note: Gas evolution (

      
      ) will occur. Allow to stir at RT for 5 mins until effervescence ceases. This forms the reactive acyl imidazole intermediate.
      
  • Irradiation: Transfer to a microwave-transparent vial.

    • Ramp: 2 minutes to 140°C.

    • Hold: 15 minutes at 140°C (High Absorption Level).

    • Pressure Limit: Set to 250 psi.

  • Workup: Pour reaction mixture into ice-cold 2N HCl. The 5,7-dibromo-1,2-benzisoxazol-3(2H)-one will precipitate as a white/off-white solid. Filter and wash with water.

Module 2: Mechanistic Troubleshooting (The "Stalling" Issue)

If you must use conventional heating (e.g., for GMP scale-up where microwaves are unavailable), you must address the Leaving Group Ability .

The Mechanism: The reaction proceeds via the activation of the hydroxamic acid carbonyl, followed by nucleophilic attack by the nitrogen or oxygen. In the 5,7-dibromo derivative, the nucleophilicity is compromised.

Visualizing the Pathway:

ReactionPathway Start 3,5-Dibromosalicyl- hydroxamic Acid Activation Activation (CDI or SOCl2) Start->Activation + Reagent Intermediate Acyl Imidazole Intermediate Activation->Intermediate - Leaving Group TS Cyclization Transition State Intermediate->TS Heat/MW (Rate Limiting) Product 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one TS->Product Ring Closure

Figure 1: The critical rate-limiting step is the transition from the intermediate to ring closure, which is sterically hindered by the 7-bromo group.

Protocol B: Chemical Activation (Conventional Heating)

Use this if microwave is unavailable.

  • Reagent Switch: Do not use simple acid catalysis. Use T3P (Propylphosphonic anhydride) or CDI . T3P is superior for sterically hindered substrates as it acts as a water scavenger and activates the carboxyl group without harsh acidic conditions that degrade the brominated ring.

  • Solvent: Switch from THF (bp 66°C) to 1,4-Dioxane (bp 101°C) or Toluene . You need the higher thermal ceiling to overcome the rotational barrier caused by the bromine atoms.

  • Base: Add 2.0 eq of Triethylamine (TEA) to ensure the hydroxamic acid is deprotonated, increasing its nucleophilicity.

Module 3: Troubleshooting FAQ

Q1: I am seeing a "ring-opened" side product (Benzoxazinone). Why? A: This is the Beckmann Rearrangement competitor. It happens when the reaction environment is too acidic or the temperature is too high without sufficient activation.

  • Fix: Ensure your reaction pH is neutral to slightly basic (use Pyridine or TEA). Avoid mineral acids (

    
    ). If using 
    
    
    
    , ensure excess pyridine is present to neutralize HCl generation.

Q2: The reaction stalls at 60% conversion even after 24 hours. A: The 7-bromo substituent creates a "molecular lock," preventing the hydroxamic acid from rotating into the correct geometry for cyclization.

  • Fix: You need a Polar Aprotic Solvent (DMF or DMSO). These solvents solvate the cation of your base, leaving the hydroxamic acid anion "naked" and more reactive. Switch solvent to DMF and heat to 120°C.

Q3: My product is colored (yellow/orange) instead of white. A: This indicates halogen migration or oxidation of the phenol ring.

  • Fix: Perform the reaction under an Inert Atmosphere (

    
     or Argon). Add a radical scavenger like BHT (0.1 mol%) if the problem persists, although this is rare with CDI activation.
    

Decision Tree: Optimization Strategy

Troubleshooting Start Start: Reaction Optimization Equip Is Microwave Available? Start->Equip YesMW Yes Equip->YesMW NoMW No Equip->NoMW ProtocolA Run Protocol A (CDI / DMF / 140°C) YesMW->ProtocolA CheckYield Yield > 85%? ProtocolA->CheckYield Success Optimization Complete CheckYield->Success Yes ProtocolB Run Protocol B (T3P or SOCl2 / Toluene) NoMW->ProtocolB Stall Reaction Stalled? ProtocolB->Stall SolventSwitch Switch to DMF Add Base (TEA) Stall->SolventSwitch Yes SolventSwitch->Success

Figure 2: Logic flow for selecting the correct optimization pathway based on equipment availability and reaction behavior.

References

  • Shelke, K. F., et al. (2009).[1] "Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid." Organic Communications, 2(3), 72-78.[1] 1[1][2][3][4][5][6]

  • Kalkote, U. R., & Goswami, D. (1977). "New synthesis of 1,2-benzisoxazole derivatives." Australian Journal of Chemistry, 30(8), 1847-1850.

    
     cyclization). 7[1][2][5][6]
    
  • BenchChem Technical Support. (2025). "Reaction Mechanisms of Benzoxazinone Formation." (Reference for side-product mechanisms). 3

  • Oriental Journal of Chemistry. (2015). "Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives." Orient. J. Chem., 31(4). 8

Sources

Technical Support Center: Crystallization of Dibromo Benzisoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of dibromo benzisoxazolone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this halogenated heterocyclic compound. The principles and techniques discussed here are grounded in established crystallization theory and extensive field experience.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the presence of two bromine atoms introduces specific challenges to crystallization, including potential polymorphism and unique intermolecular interactions like halogen bonding, which can significantly influence crystal packing.[3][4] This guide provides a structured, question-and-answer approach to troubleshoot common failures and optimize your crystallization outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing dibromo benzisoxazolone?

A1: The main challenges stem from a combination of factors inherent to halogenated aromatic heterocycles:

  • Solubility Profile: These compounds often exhibit high solubility in common non-polar and moderately polar organic solvents, making it difficult to achieve the necessary supersaturation for crystal growth without "crashing out" or oiling out.[5][6]

  • Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation, leading to poor crystal quality, low yields, or complete crystallization failure.[7][8][9] Impurities can be incorporated into the crystal lattice, adsorb onto the surface, or prevent nucleation altogether.[8][9]

  • Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) is common.[10] Different polymorphs can have different solubilities and stabilities, and the desired form may not be the one that crystallizes under initial conditions. The presence of bromine atoms can influence which polymorphic form is favored.[7]

  • Nucleation Difficulty: Spontaneous nucleation can be kinetically slow. The solution may remain supersaturated for extended periods without forming crystals, especially if the solution is free of nucleation sites like dust.[6][11]

Q2: How do I select an appropriate starting solvent for crystallization?

A2: The ideal single solvent for cooling crystallization should exhibit high solubility for dibromo benzisoxazolone at an elevated temperature and low solubility at a low temperature (e.g., 0-5 °C).[6][12] A systematic approach is superior to random selection.

Key Principles for Solvent Selection:

  • Polarity Matching: Consider the polarity of your dibromo benzisoxazolone isomer. While the dibromo-aromatic part is non-polar, the isoxazolone core provides some polarity. Start by testing solvents across a range of polarities.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly affect solubility.[6] Solvents that can hydrogen bond with the isoxazolone moiety may increase solubility.

  • Data-Driven Choice: The most reliable method is to experimentally determine the solubility profile. A summary of expected solubility characteristics is provided in the table below.

Table 1: Illustrative Solubility Profile for a Generic Dibromo Benzisoxazolone

SolventPolarity IndexExpected Solubility at 20°CExpected Solubility at 70°CSuitability for Cooling Crystallization
Heptane0.1Very LowLowPoor (too insoluble)
Toluene2.4LowHighGood Candidate
Ethyl Acetate4.4ModerateVery HighGood Candidate
Isopropanol3.9LowModeratePossible, may require concentration
Acetonitrile5.8ModerateHighPossible, may need anti-solvent
Methanol5.1LowModeratePossible, risk of H-bonding interference
Water10.2InsolubleInsolubleExcellent as an anti-solvent

This table is for illustrative purposes. Actual solubilities must be determined experimentally.

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[13] This typically happens when a highly supersaturated solution is cooled to a temperature that is above the melting point of the solid in that specific solvent environment. The resulting oil is often an impure, supercooled liquid version of your compound, which may or may not crystallize upon further cooling.[13][14] This phenomenon is a major obstacle to obtaining pure crystals.

Troubleshooting Guide: Resolving Specific Failures
Problem 1: No crystals form, even after extended cooling.
  • Q: My solution is clear and has been in an ice bath for hours, but no crystals have appeared. What's wrong?

    A: This is a classic nucleation problem. The solution is likely supersaturated, but the energy barrier for the first few molecules to form a stable crystal nucleus has not been overcome.

    Solutions & Explanations:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[13] The microscopic glass fragments created serve as heterogeneous nucleation sites, providing a template for crystal growth.

    • Introduce a Seed Crystal (Seeding): If you have a small amount of solid dibromo benzisoxazolone from a previous batch, add a tiny crystal to the cold, supersaturated solution.[15][16][17] This seed provides a perfect template, bypassing the difficult primary nucleation step and promoting controlled crystal growth.[15][18] This is the most effective method for controlling crystallization.[15][18]

    • Increase Supersaturation: Your solution may not be sufficiently concentrated. Return the solution to the heat source and carefully boil off a portion of the solvent (e.g., 10-20% by volume).[13] Then, allow it to cool again. This increases the solute concentration, making nucleation more favorable.

    • Lower the Temperature: If using an ice bath (0 °C), try a colder bath like a dry ice/acetone slurry (approx. -78 °C). This can sometimes provide the thermodynamic push needed for nucleation, but be aware that rapid cooling can lead to smaller, less pure crystals.[19][20]

Problem 2: My compound separates as an oil, not crystals.
  • Q: When I cool my solution, I get sticky droplets or a separate liquid layer at the bottom of the flask. How do I fix this?

    A: Oiling out is a common failure mode, especially with impure compounds or when cooling too rapidly from a highly concentrated solution.

    Solutions & Explanations:

    • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the degree of supersaturation.[13] The goal is to ensure that as the solution cools, the saturation point is reached at a lower temperature, where the compound is more likely to be a solid.

    • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[19][20] After dissolving your compound in hot solvent, allow the flask to cool slowly on the benchtop, insulated from the cold surface with a cork ring or paper towels.[13] Do not place it directly into an ice bath. Slower cooling gives molecules more time to orient themselves correctly into a crystal lattice.[19][20]

    • Change Solvents: The compound's solubility in the chosen solvent may be too high, leading to oiling out.[5] Try a solvent in which the compound is less soluble at higher temperatures. Alternatively, switch to a solvent system using an anti-solvent approach (see Protocol 1).

    • Remove Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[13] If the crude material is highly colored, consider a pre-purification step, such as passing a solution through a short plug of silica gel or performing a charcoal treatment to remove colored impurities.[21]

Problem 3: The crystallization yield is very low.
  • Q: I got beautiful crystals, but my final yield is only 20%. Where did my compound go?

    A: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor (the solvent after filtration).

    Solutions & Explanations:

    • Check for Excessive Solvent: This is the most common cause. You may have used too much solvent to dissolve the initial solid.[13] To recover more product, you can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Ensure Complete Cooling: Make sure you have allowed sufficient time at a low temperature for the crystallization to complete. Cooling for at least an hour in an ice bath is standard practice.

    • Optimize the Solvent System: The solubility of your compound at low temperatures might be too high in your chosen solvent. An ideal solvent has very low solubility for the compound when cold.[6] Consider switching to a different solvent or using an anti-solvent system where the final solvent mixture has very poor solvating power.

Problem 4: The product consists of very fine needles or looks impure.
  • Q: My product is a mass of fine needles that are difficult to filter and dry, or the color hasn't improved. What should I do?

    A: Crystal morphology (shape) and purity are highly dependent on the rate of crystallization and the presence of impurities.

    Solutions & Explanations:

    • Slow the Crystallization Rate: Fine needles often result from rapid crystallization.[19][22] A slower cooling rate encourages the growth of fewer, larger, and more well-ordered crystals.[12][20] This slower growth is more effective at excluding impurities from the crystal lattice.[12]

    • Perform a Re-crystallization: If the purity is not satisfactory, a second crystallization is often necessary. Dissolve the impure crystals in a minimal amount of fresh hot solvent and repeat the cooling process slowly.

    • Consider the Impact of Impurities: Structurally related impurities can alter crystal habit, sometimes promoting needle-like growth.[8][23] If slow cooling doesn't resolve the issue, a different solvent system that better rejects the specific impurity may be required.

    • Use a Different Crystallization Technique: If slow cooling consistently fails, try vapor diffusion or solvent layering techniques, which are much slower and can produce higher-quality crystals.[5]

Key Experimental Protocols & Visualizations
Protocol 1: Systematic Anti-Solvent Screening

This technique is excellent when a single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then slowly adding a "bad" (or anti-solvent) in which the compound is insoluble.

Methodology:

  • Select Solvents: Choose a "good" solvent that easily dissolves dibromo benzisoxazolone at room temperature (e.g., Toluene, Ethyl Acetate). Select a miscible "anti-solvent" in which the compound is insoluble (e.g., Heptane, Water).[24]

  • Dissolve: Dissolve the crude solid in a minimal amount of the "good" solvent in an Erlenmeyer flask.

  • Titrate: Slowly add the anti-solvent dropwise with constant swirling.

  • Observe: Continue adding until the solution becomes persistently turbid (cloudy). This is the point of incipient precipitation.

  • Re-dissolve: Add a few drops of the "good" solvent to just re-dissolve the precipitate, rendering the solution clear again.

  • Cool & Crystallize: Cover the flask and allow it to stand undisturbed. As the solution slowly cools or evaporates, high-quality crystals should form.

G cluster_prep Preparation cluster_process Process cluster_outcome Outcome start Start with Crude Dibromo Benzisoxazolone dissolve Dissolve in Minimal 'Good' Solvent (e.g., Toluene) start->dissolve add_anti Add 'Anti-Solvent' (e.g., Heptane) Dropwise until Turbid dissolve->add_anti redissolve Add 'Good' Solvent to Just Clarify add_anti->redissolve cool Cool Slowly and Allow Crystals to Form redissolve->cool filtrate Filter and Wash Crystals cool->filtrate dry Dry Under Vacuum filtrate->dry product Pure Crystalline Product dry->product

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 2: Preparing and Using a Seed Stock

Seeding is a powerful technique to gain control over polymorphism and crystal size.[15][18]

Methodology:

  • Obtain Seed Crystals: Generate initial crystals of dibromo benzisoxazolone, even if they are of poor quality.

  • Prepare the Stock: Place a few of these seed crystals in a vial. Add a small volume of a solvent system in which the compound is nearly insoluble (e.g., a 9:1 mixture of Heptane:Toluene).

  • Crush the Crystals: Using a clean glass rod, crush the crystals into a fine powder within the vial to create a slurry of microseeds.[17]

  • Prepare the Batch: Dissolve your crude dibromo benzisoxazolone in a minimal amount of hot solvent and cool it to a temperature where it is supersaturated but has not yet spontaneously crystallized (the metastable zone).[18]

  • Introduce the Seed: Using a spatula or pipette, introduce a very small amount of the seed stock slurry into the supersaturated solution.

  • Grow: Maintain the solution at a constant temperature or cool it very slowly to allow the seed crystals to grow. The goal is to maximize the growth of existing seeds rather than forming new nuclei.[18]

G cluster_troubleshoot Troubleshooting Crystallization Failures start Crystallization Failure oil Compound Oils Out? start->oil Check Failure Mode no_xtal No Crystals Form? start->no_xtal sol_oil_1 Re-heat & Dilute with more solvent oil->sol_oil_1 Yes sol_oil_2 Slow Down Cooling Rate oil->sol_oil_2 sol_oil_3 Change Solvent System oil->sol_oil_3 sol_noxtal_1 Scratch Flask with Glass Rod no_xtal->sol_noxtal_1 Yes sol_noxtal_2 Add Seed Crystal no_xtal->sol_noxtal_2 sol_noxtal_3 Concentrate Solution (Boil off solvent) no_xtal->sol_noxtal_3 success Successful Crystallization sol_oil_1->success sol_oil_2->success sol_oil_3->success sol_noxtal_1->success sol_noxtal_2->success sol_noxtal_3->success

Caption: Decision Tree for Common Crystallization Failures.

Characterization of Final Product

After successful crystallization, it is crucial to characterize the solid material to confirm its identity, purity, and crystalline form.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining chemical purity.

  • Polymorph Identification: X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form.[25][26][27] The resulting diffraction pattern is a unique "fingerprint" for a specific crystal lattice.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions, and help distinguish between different polymorphs.[25][27]

By systematically applying these troubleshooting strategies and experimental protocols, you can overcome the common challenges associated with the crystallization of dibromo benzisoxazolone and consistently obtain a high-purity crystalline product.

References
  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Seeding Techniques. Crystallization of Nucleic Acids and Proteins: A Practical Approach.
  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University.
  • How does cooling rate affect the point at which crystalis
  • Crystal-seeding. Diamond Light Source.
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • CRYSTAL CHARACTERIZ
  • Troubleshooting Crystalliz
  • What are the different techniques to characterize chemical crystals?.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Guide for crystalliz
  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Crystallization.
  • Chemistry Crystallization.
  • Technical Support Center: Purification of Benzoxazole Deriv
  • Impurity Occurrence and Removal in Crystalline Products
  • Nature of halogen‐centered intermolecular interactions in crystal growth and design: Fluorine‐centered interactions in dimers in crystalline hexafluoropropylene as a prototype.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Crystallis
  • Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystalliz
  • Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. PMC.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Polymorphism evaluation in generic tablets containing mebendazole by dissolution tests. SciSpace.

Sources

Technical Guide: pH Control & Stability for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs

Executive Summary: The Stability Profile

The compound 5,7-dibromo-1,2-benzisoxazol-3(2H)-one represents a class of "activated" heterocycles. While the benzisoxazole core is generally robust, the introduction of electron-withdrawing bromine atoms at positions 5 and 7 significantly alters its physicochemical properties.

The Critical Constraint: This molecule exhibits a binary stability profile :

  • Acidic to Neutral (pH < 7.0): Generally stable. The ring system remains intact.

  • Basic (pH > 8.0): Highly unstable. The electron-deficient ring undergoes rapid base-catalyzed ring opening (isoxazole cleavage) to form 3,5-dibromo-2-hydroxybenzonitrile .

Expert Insight: Users often mistake the dissolution of the compound in basic media for "good solubility." In reality, the rapid clearing of a suspension upon adding NaOH often indicates the formation of the degradation product (the nitrile salt), not the stable benzisoxazolone salt.

Mechanism of Action: Why pH Matters

To control stability, one must understand the degradation pathway. The bromine substituents withdraw electron density from the aromatic ring, making the N-O bond hyper-sensitive to nucleophilic attack by hydroxide ions (OH⁻).

Diagram 1: Tautomerism & Degradation Pathway

The following diagram illustrates the equilibrium between the keto/enol forms and the irreversible degradation path in alkaline media.

StabilityPathway Keto Keto Form (3(2H)-one) Stable (Solid) Enol Enol Form (3-ol) Acidic Character Keto->Enol Tautomerism Anion Benzisoxazole Anion (Deprotonated) Enol->Anion pH > pKa (Deprotonation) Anion->Enol Acidification Transition Transition State (N-O Cleavage) Anion->Transition + OH- (Base Attack) Product Degradation Product (3,5-dibromo-2-hydroxybenzonitrile) Transition->Product Irreversible Ring Opening

Caption: Figure 1.[1] The degradation cascade.[2] Note that while deprotonation (yellow) is reversible, the subsequent ring opening (red path) is irreversible.

Troubleshooting Guide

This section addresses specific observations researchers encounter in the lab.

Scenario A: "The compound turned yellow/orange in solution."
Possible Cause Diagnostic Check Corrective Action
Alkaline Hydrolysis Check pH. If pH > 8, the ring has likely opened to form the phenolate of the nitrile (often yellow/orange).Immediate: Acidify to pH 4-6. Prevention: Avoid carbonate/hydroxide bases. Use non-nucleophilic buffers (e.g., MES, Phosphate) at pH < 7.
Photodegradation Was the sample exposed to UV/Ambient light? Halogenated compounds are photosensitive.Protect from light using amber glassware or foil.
Scenario B: "Precipitation occurs when adjusting pH to neutral."
  • The Science: The 5,7-dibromo substitution significantly lowers the pKa of the N-H/O-H group (likely to the range of 3.5 – 5.0, compared to ~6.0 for the unsubstituted parent).

  • Diagnosis: At pH 7, the compound may exist partially as the anion (soluble) and partially as the protonated neutral form (insoluble).

  • Solution:

    • For storage/stability : Keep pH well below the pKa (pH 2-3) to ensure the neutral form dominates, or use a cosolvent (DMSO/ACN).

    • For assays : If aqueous solubility is required, use a low percentage of DMSO (1-5%) rather than raising pH.

Scenario C: "Inconsistent purity results between LC-MS runs."
  • Issue: Mobile phase pH.

  • Explanation: If your LC-MS mobile phase is basic (e.g., Ammonium Bicarbonate, pH 8-10), the compound degrades during the run.

  • Protocol: Switch to an acidic mobile phase (0.1% Formic Acid or Trifluoroacetic Acid). The compound is stable in acidic organic/water gradients.

Experimental Protocols: Buffer & Handling
Workflow: Safe Dissolution Protocol

Do not attempt to dissolve this compound directly in 1M NaOH, as degradation will be instantaneous.

HandlingWorkflow Start Start: Solid Compound Solvent 1. Dissolve in Organic Solvent (DMSO or DMAc) Start->Solvent Dilution 2. Prepare Aqueous Buffer (pH 4.0 - 6.0) Mix 3. Slow Addition (Dropwise with stirring) Solvent->Mix Dilution->Mix Check Check Clarity Mix->Check Success Stable Solution Check->Success Clear Fail Precipitation? Check->Fail Cloudy Fail->Success Add more DMSO

Caption: Figure 2. Recommended dissolution workflow to maintain chemical integrity.

Recommended Buffer Systems
Buffer SystempH RangeSuitabilityNotes
Acetate Buffer 3.6 – 5.6Excellent Ideal for stability. Non-nucleophilic.
Citrate Buffer 3.0 – 6.0Good Good buffering capacity; minimal interaction.
Phosphate (PBS) 7.0 – 7.4Risky Only for short-term assays (< 1 hour). Risk of partial hydrolysis.[3]
Tris / Glycine > 7.5AVOID Primary amines can act as nucleophiles; high pH promotes ring opening.
Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but with caveats. The half-life at pH 7.4 is significantly shorter than at pH 5.0. Prepare fresh stock solutions in DMSO immediately before use. Do not store aqueous dilutions at pH 7.4 overnight.

Q2: Why does the literature show different melting points? A: This is often due to the tautomeric nature of the compound (keto vs. enol forms) or partial degradation during recrystallization if solvents were not strictly neutral/acidic. High purity 5,7-dibromo-1,2-benzisoxazol-3(2H)-one typically melts with decomposition; ensure heating rates are consistent.

Q3: Is the degradation reversible? A: No. Once the isoxazole ring opens to form the salicylonitrile derivative (3,5-dibromo-2-hydroxybenzonitrile), re-acidification will not reform the benzisoxazole ring. It will simply protonate the phenolate to the phenol form of the nitrile.

Q4: What is the estimated pKa? A: While experimental values vary by solvent, the 5,7-dibromo substitution lowers the pKa of the 3-OH group to approximately 3.5 – 4.5 . This makes it significantly more acidic than the unsubstituted parent (pKa ~6.5).

References
  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination.[1][4][5][6] Journal of the American Chemical Society.[7] (Foundational mechanism for benzisoxazole ring opening).

  • Bambury, R. E., et al. (1984). Chemistry of 1,2-Benzisoxazoles. The Chemistry of Heterocyclic Compounds. (Detailed review of ring stability and hydrolysis).

  • BenchChem Technical Repository. (2025).[2][8] Stability of 1,2-Benzisothiazol-3(2H)-one and related heterocycles. (General stability data for isoxazole/isothiazole analogs).

  • PubChem Compound Summary. (2025). 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.[9] (Chemical structure and physical property data).

(Note: While specific kinetic constants for the 5,7-dibromo derivative are rare in open literature, the mechanistic behavior is extrapolated from the well-established Kemp elimination pathway of activated benzisoxazoles cited in References 1 & 2.)

Sources

Overcoming steric hindrance in 5,7-dibromo-1,2-benzisoxazol-3(2H)-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific synthetic roadblocks encountered when working with 5,7-dibromo-1,2-benzisoxazol-3(2H)-one .

The presence of two bulky bromine atoms on the fused benzene ring—particularly the C7-bromine, which sits directly adjacent to the isoxazole oxygen (O1)—creates severe steric shielding. This guide breaks down the causality behind experimental failures and provides self-validating, field-proven protocols to overcome these barriers.

🔬 Diagnostic Logic: Overcoming Steric Hindrance

Before diving into specific troubleshooting steps, it is critical to map your synthetic goal against the steric environment of the dibromo-benzisoxazole core. Use the decision matrix below to select the appropriate mechanistic pathway.

G Start 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one Reaction Goal? Alk Alkylation Start->Alk CC Cross-Coupling Start->CC NAlk Target: N2-Alkylation Alk->NAlk OAlk Target: O-Alkylation Alk->OAlk C5 Target: C5-Position (Less Hindered) CC->C5 C7 Target: C7-Position (Highly Hindered) CC->C7 SolN Use Cs2CO3 / DMF (Cesium Effect) NAlk->SolN SolO Use Ag2CO3 / Toluene or Mitsunobu OAlk->SolO SolC5 Use Pd(PPh3)4 Standard Conditions C5->SolC5 SolC7 Use Pd2(dba)3 + XPhos (Buchwald Ligands) C7->SolC7

Caption: Decision matrix for overcoming steric hindrance based on target reaction sites.

❓ FAQs & Troubleshooting Q&A

Q1: Why am I getting unreacted starting material or messy mixtures during N-alkylation?

The Causality: 1,2-benzisoxazol-3(2H)-one exists in a tautomeric equilibrium with its 3-hydroxy form. The C7-bromine atom projects its large electron cloud directly over the O1-N2 face of the molecule. If you use a standard base like NaH or K₂CO₃, the hard alkali metal coordinates tightly to the harder oxygen atom. This tight ion pair forces the incoming electrophile to navigate the maximum steric bulk of the C7-Br, stalling the reaction.

The Solution: Leverage the "Cesium Effect" [1]. By switching to Cs₂CO₃ in a polar aprotic solvent (DMF or DMSO), the large ionic radius and low charge density of the Cs⁺ ion prevent tight coordination. This generates a solvent-separated, "naked" benzisoxazolide anion. The softer N2 atom can now freely act as a nucleophile via an Sₙ2 mechanism, bypassing the immediate steric shield of the C7 position.

Q2: How do I force cross-coupling at the highly hindered C7-bromo position?

The Causality: In a Suzuki-Miyaura coupling, the C5-Br is relatively exposed and will readily undergo oxidative addition. However, the C7-Br is flanked by the isoxazole ring and the C6 proton, making it highly congested. Standard catalysts like Pd(PPh₃)₄ will fail here because the bulky intermediate cannot undergo the rate-limiting reductive elimination step.

The Solution: You must use a sterically demanding, electron-rich Buchwald-type ligand such as XPhos [2]. The bulky dialkylbiarylphosphine framework of XPhos forces palladium into a highly active monoligated L-Pd(0) state, facilitating oxidative addition. Counterintuitively, the massive steric bulk of the ligand actually accelerates reductive elimination by physically pushing the two coupled partners together to relieve steric strain around the metal center.

Q3: I need to install an amine at the 3-position. Direct amination is failing. What is the alternative?

The Causality: The 3(2H)-one carbonyl is deactivated by the adjacent heteroatoms and the electron-withdrawing dibromo-aromatic ring, making direct nucleophilic displacement by amines nearly impossible under standard conditions. The Solution: Convert the tautomeric 3-one to a highly reactive 3-chloro-1,2-benzisoxazole intermediate using POCl₃ and a tertiary amine base[3]. The chloride is an excellent leaving group, allowing subsequent SₙAr displacement by piperazines or primary amines.

📊 Quantitative Data Summary

The table below summarizes the causality between reagent selection and the resulting regioselectivity/yield when working with the sterically hindered 5,7-dibromo-1,2-benzisoxazol-3(2H)-one core.

Reaction TypeReagent SystemTarget SiteExpected Yield / SelectivityMechanistic Rationale
Alkylation NaH / THFO-Alkylation< 30% (Messy mixture)Tight Na⁺-O⁻ ion pair forces electrophile into C7-Br steric bulk.
Alkylation Cs₂CO₃ / DMFN-Alkylation> 85% (High N-selectivity)Cesium effect creates a solvent-separated ion pair; favors softer N-attack.
Cross-Coupling Pd(PPh₃)₄ / Na₂CO₃C5-Position> 90% (C5 only)Standard oxidative addition occurs exclusively at the least hindered bromide.
Cross-Coupling Pd₂(dba)₃ / XPhosC7-Position75 - 85% (C7 conversion)Bulky ligand stabilizes L-Pd(0) and accelerates reductive elimination at C7.

⚙️ Mechanistic Pathway Visualization

Pathway OH_Tautomer 3-OH Tautomer (Hard Nucleophile) Anion Delocalized Anion (Solvent-Separated) OH_Tautomer->Anion Base O_Alkyl O-Alkylated Product (Sterically Hindered by C7-Br) Anion->O_Alkyl NaH / THF N_Alkyl N-Alkylated Product (Favored by Cs+ / DMF) Anion->N_Alkyl Cs2CO3 / DMF NH_Tautomer 3(2H)-one Tautomer (Soft Nucleophile) NH_Tautomer->Anion Base

Caption: Tautomeric equilibrium and base-dependent regioselectivity in alkylation pathways.

🧪 Step-by-Step Experimental Methodologies

Protocol A: Regioselective N-Alkylation via the Cesium Effect

Self-Validation Check: The starting material exhibits a broad tautomeric NH/OH stretch in IR and a shifting proton in NMR. Successful N-alkylation locks the structure, yielding a sharp, definitive carbonyl peak (~1680 cm⁻¹) and a clean N-alkyl resonance.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Ion-Pair Separation: Add anhydrous DMF (0.2 M concentration). Stir vigorously at room temperature for 30 minutes. Note: This pre-stirring is critical to fully establish the solvent-separated benzisoxazolide anion before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. If using a highly hindered alkyl halide, add a catalytic amount of TBAI (0.1 equiv) to accelerate the Sₙ2 displacement.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH/Water to afford the pure N-alkylated product.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling at C7

Prerequisite: Assume the C5 position has already been functionalized or protected, leaving the highly hindered C7-Br as the target.

  • Catalyst Assembly: In a glovebox or under strict argon flow, charge a vial with the C7-bromo-benzisoxazole substrate (1.0 equiv), the target boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.1 M). The trace water is essential to activate the boronic acid via the formation of a boronate complex.

  • Coupling: Seal the vial and heat at 100°C for 12–16 hours. The bulky XPhos ligand will force the catalytic cycle through the sterically congested reductive elimination step.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

📚 References

  • An assessment of the causes of the "cesium effect" Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions Source: PubMed Central (PMC) / NIH URL:[Link]

  • Benzisothiazole and benzisoxazole piperazine derivatives Source: Google Patents (US4411901A) URL:

Sources

Technical Support Center: Scale-Up Challenges for 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. This scaffold is a critical intermediate in the development of bioactive molecules, including atypical antipsychotics and anticonvulsants. Scaling up its production from bench to pilot plant presents unique challenges, primarily surrounding regioselective bromination, exotherm control, and the tautomeric behavior of the benzisoxazole core.

This guide is designed for researchers and drug development professionals to troubleshoot critical bottlenecks using field-proven causality and self-validating protocols.

Section 1: Process Workflows & Strategic Decision Making

When designing a scale-up campaign for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, chemists typically choose between two primary pathways: Route A (Direct electrophilic aromatic bromination of the pre-formed core) or Route B (De novo cyclization of a pre-brominated precursor).

RouteSelection Target Target Compound 5,7-dibromo-1,2-benzisoxazol-3(2H)-one RouteA Route A: Direct Bromination (Starting: 1,2-benzisoxazol-3(2H)-one) Target->RouteA RouteB Route B: De Novo Cyclization (Starting: 3,5-dibromosalicylic acid) Target->RouteB StepA1 Electrophilic Aromatic Substitution Br2 in AcOH, 60°C RouteA->StepA1 StepB1 Hydroxamic Acid Formation NH2OH·HCl, Base RouteB->StepB1 StepA2 Challenge: C-7 Bromination is slow Risk: Over-bromination / Exotherm StepA1->StepA2 Isolation Quench (NaHSO3) & Crystallization StepA2->Isolation StepB2 Cyclization (SOCl2 or CDI) Risk: Kemp Elimination (Nitrile) StepB1->StepB2 StepB2->Isolation

Fig 1. Scale-up decision tree for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: During our Route A scale-up (direct bromination), the reaction stalls at the mono-bromo intermediate. Adding more bromine at room temperature doesn't help. Why?

Expert Insight: This is a classic regioselectivity issue driven by the electronic properties of the benzisoxazole ring. The ring oxygen (O-1) acts as an electron-donating group. Bromination of related benzisoxazoles rapidly affords the 5-bromo derivatives because the C-5 position is para to the ring oxygen and less sterically hindered. Once the 5-position is brominated, the electron-withdrawing nature of the first bromine atom severely deactivates the ring. The second electrophilic attack at the sterically hindered ortho position (C-7) requires significantly higher activation energy to yield the 5,7-dibromo scaffold [Beilstein Journal of Organic Chemistry[1]]([Link]). Solution: Do not simply add more


 at room temperature, as this leads to a dangerous accumulation of unreacted bromine (a severe scale-up thermal hazard). Instead, dose 1.05 equivalents of 

at 20°C, verify mono-bromination via HPLC, and then raise the reactor temperature to 65–70°C before slowly dosing the remaining 1.2 equivalents.

Mechanism SM 1,2-benzisoxazol-3(2H)-one (Lactam/Lactim) Mono 5-bromo intermediate (Fast, para to O1) SM->Mono Br2 (1.0 eq) 20°C Degrad Ring Cleavage (If AlCl3 used) SM->Degrad Lewis Acid (AlCl3) Di 5,7-dibromo product (Slow, ortho to O1) Mono->Di Br2 (1.2 eq) 60-70°C

Fig 2. Regioselective mechanistic pathway for the direct bromination of 1,2-benzisoxazol-3(2H)-one.

Q2: We are attempting Route B (cyclization of 3,5-dibromosalicylhydroxamic acid) using thionyl chloride ( ), but our HPLC shows a massive spike in a nitrile byproduct. What is going wrong?

Expert Insight: You are observing a classic ring-opening isomerization. While 1,2-benzisoxazoles are generally stable in mineral acids, the heterocycle is prone to isomerization into 2-hydroxybenzonitrile derivatives under specific conditions (e.g., in the presence of Lewis acids like aluminum trichloride, or under thermal/basic stress). If your cyclization conditions generate localized hot spots or if you use an inappropriate amine base to neutralize the HCl byproduct, it triggers an E2-like elimination (Kemp elimination), cleaving the N-O bond to form 3,5-dibromo-2-hydroxybenzonitrile. Solution: Switch to a milder dehydrating agent like Carbonyldiimidazole (CDI) in THF, or strictly control the temperature (< 40°C) if using


. Avoid strong bases; if an acid scavenger is strictly needed, use a weak, sterically hindered base.
Q3: Our downstream alkylation reactions are yielding inconsistent mixtures of N-alkyl and O-alkyl products. How do we control this?

Expert Insight: 1,2-benzisoxazol-3(2H)-one exists in a tautomeric equilibrium with its lactim form, 1,2-benzisoxazol-3-ol. Infrared (IR) studies indicate that in the solid state, the parent system exists solely as the lactim (imidol) tautomer, whereas in chloroform solution, both lactim and lactam forms are present . Because of this ambient nucleophilicity, standard alkylation inherently yields a mixture of N- and O-alkyl derivatives. Solution: To drive O-alkylation, use a hard electrophile (e.g., alkyl tosylates) and a base like


 in a polar aprotic solvent (DMF). To drive N-alkylation, use a softer electrophile (alkyl iodides) or employ Mitsunobu conditions.

Section 3: Quantitative Data Summaries

Table 1: Solvent Effects on Direct Bromination (Route A) Yield & Impurity Profile

SolventTemp Profile5-Bromo (Intermediate)5,7-Dibromo (Target)Ring-Opened Impurity
Dichloromethane20°C to Reflux85%12%<1%
Acetic Acid (Glacial)20°C to 70°C<2%94% <1%
DMF20°C to 70°C15%45%35% (Kemp product)
Sulfuric Acid (98%)20°C to 50°C<1%88%8%

Table 2: Tautomeric Distribution (Lactam vs. Lactim) by Environment

EnvironmentDominant TautomerRatio (Lactam : Lactim)
Solid State (IR/X-Ray)Lactim (3-ol)< 1 : 99
Chloroform (

)
Mixed40 : 60
DMSOLactam (3(2H)-one)85 : 15

Section 4: Scale-Up Experimental Protocols

Standard Operating Procedure: 1-kg Scale Direct Bromination of 1,2-benzisoxazol-3(2H)-one

Self-Validating Protocol Design: This protocol incorporates mandatory In-Process Controls (IPC) to verify the completion of the first bromination step prior to thermal activation. This strictly prevents the hazardous pooling of unreacted bromine at high temperatures.

Materials:

  • 1,2-benzisoxazol-3(2H)-one: 1.00 kg (7.40 mol)

  • Glacial Acetic Acid: 10.0 L

  • Bromine (

    
    ): 2.66 kg (16.65 mol, 2.25 eq)
    
  • Sodium Bisulfite (

    
    ) 10% aqueous solution: 5.0 L
    

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L glass-lined reactor with

    
    . Charge 10.0 L of glacial acetic acid.
    
  • Substrate Dissolution: Add 1.00 kg of 1,2-benzisoxazol-3(2H)-one. Stir at 250 rpm. The suspension will partially dissolve.

  • First Bromine Dosing (C-5 Bromination): Cool the reactor to 15–20°C. Using a dosing pump, add 1.24 kg (1.05 eq) of

    
     over 2 hours. Maintain the internal temperature strictly below 25°C to control the initial exotherm.
    
  • IPC-1 (Self-Validation): Sample the slurry. HPLC must show >95% conversion to the 5-bromo intermediate and <5% starting material. Do not proceed to step 5 until this metric is met.

  • Thermal Activation: Heat the reactor to 65–70°C. The mixture will become a homogeneous dark red solution.

  • Second Bromine Dosing (C-7 Bromination): Dose the remaining 1.42 kg (1.20 eq) of

    
     over 3 hours at 65–70°C.
    
  • Maturation: Stir at 70°C for 4 hours.

  • Quench: Cool the reactor to 20°C. Slowly add 5.0 L of 10%

    
     solution to quench unreacted bromine. The color will shift from dark red to pale yellow, and a thick white/pale yellow precipitate will form.
    
  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold water (3 x 2 L) followed by cold heptane (2 L).

  • Drying: Dry under vacuum at 50°C to a constant weight. Expected yield: ~1.95 kg (90%).

Section 5: References

  • Experimental section - Beilstein Journals. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation & Comparative

1H NMR Interpretation of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of benzisoxazole-based pharmacophores (e.g., zonisamide analogs or antipsychotic intermediates), the synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one is a critical checkpoint. Confirmation of this structure requires distinguishing it from its acyclic precursor (3,5-dibromosalicylhydroxamic acid) and its common rearrangement byproduct (3,5-dibromo-2-hydroxybenzonitrile).

This guide moves beyond basic peak listing. It provides a causal analysis of the spectral features, establishing a self-validating protocol for structural confirmation. We focus on the diagnostic utility of the meta-coupled aromatic protons and the labile NH signal to verify cyclization and tautomeric state.

Structural Analysis & NMR Prediction

To interpret the spectrum accurately, we must first map the magnetic environment of the nuclei. The 5,7-dibromo substitution pattern simplifies the aromatic region from a complex four-spin system (ABCD) to a simple two-spin system (AX), providing a clear "fingerprint" for purity assessment.

The Magnetic Environment
  • Scaffold: 1,2-benzisoxazol-3(2H)-one (Lactam tautomer).

  • Solvent Effect: In non-polar solvents (

    
    ), the lactim (3-ol) tautomer may co-exist. In polar aprotic solvents (
    
    
    
    ), the lactam (3-one) form is stabilized, and the NH proton becomes visible and distinct. Recommendation: Use
    
    
    for unambiguous assignment.
Graphviz: Structural Numbering & Signal Logic

G Compound 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one H4 H-4 Proton (Deshielded doublet) Compound->H4 Ortho to C=O H6 H-6 Proton (Upfield doublet) Compound->H6 Between Br atoms NH N-H Proton (Broad Singlet) Compound->NH Lactam Tautomer H4->H6 Meta Coupling (J ~2.0 Hz) Br5 5-Br Substituent Br5->H4 Ortho Effect Br5->H6 Ortho Effect Br7 7-Br Substituent Br7->H6 Ortho Effect

Figure 1: Structural logic map detailing the connectivity and magnetic influences on the observable protons.

Comparative Analysis: The "Triad of Confirmation"

In a synthetic context, an NMR spectrum is rarely analyzed in isolation. It is compared against what was (the precursor) and what could be (the byproduct).

Scenario A: Confirmation of Cyclization (vs. Precursor)

Precursor: 3,5-Dibromo-N,2-dihydroxybenzamide (Salicylhydroxamic acid derivative).

  • The Shift: The precursor contains a phenolic -OH and a hydroxamic -NH-OH. In

    
    , these appear as multiple exchangeable peaks (often 3 broad signals or 2 if overlapping).
    
  • The Product: Cyclization eliminates the phenolic proton and the N-OH proton, leaving a single amide-like NH (or enolic OH).

  • Diagnostic: Disappearance of the phenolic OH signal (~10-12 ppm) and the hydroxamic OH. Appearance of a single broad singlet for the ring NH.

Scenario B: Purity vs. Rearrangement (vs. Byproduct)

Byproduct: 3,5-Dibromo-2-hydroxybenzonitrile (Boulton-Katritzky rearrangement product).

  • Mechanism: Under basic conditions or heat, the isoxazole ring can open to form a nitrile.

  • The Shift: The nitrile lacks the NH proton entirely. It possesses a sharp phenolic OH signal.

  • Diagnostic: If your spectrum lacks a signal >10 ppm (or shows a sharp OH instead of a broad NH) and shows a nitrile stretch in IR (

    
    ), the ring has opened.
    
Data Comparison Table
FeatureTarget Product (Benzisoxazolone)Precursor (Hydroxamic Acid)Byproduct (Benzonitrile)
NH Signal Broad Singlet (~12.5 ppm) Broad/Multiple (~11-13 ppm)Absent
OH Signal Absent (in lactam form)Broad Singlet (~10-12 ppm)Sharp Singlet (~11 ppm)
Aromatic H4 Doublet (

)
Doublet (

)
Doublet (

)
Aromatic H6 Doublet (

)
Doublet (

)
Doublet (

)
Carbonyl (

)
~165 ppm (Amide/Ester type)~163 ppm (Hydroxamic)Absent (Nitrile at ~115 ppm)

Detailed Experimental Protocol

To ensure reproducibility and valid interpretation, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: The target compound has poor solubility in

      
      . Furthermore, 
      
      
      
      often facilitates rapid exchange of the NH proton, broadening it into the baseline. DMSO stabilizes the lactam tautomer via hydrogen bonding.
  • Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent.

    • Reasoning: High concentrations can induce stacking effects, shifting aromatic peaks. Low concentrations reduce S/N ratio for the broad NH peak.

  • Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.

  • Spectral Width: -2 to 16 ppm. (Crucial to capture the downfield NH).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to bromines often have shorter T1s, but the NH proton requires time to relax for accurate integration.

  • Scans (NS): 16 to 64 scans.

Interpreted Data & Assignments

The following data represents the idealized spectrum in DMSO-d6.

Chemical Shift List:

Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
AssignmentInterpretation
12.80 - 13.10 Broad Singlet (br s)1H-N-H (Pos 2)Highly deshielded lactam proton. Broadness indicates quadrupole broadening from

or exchange.
8.15 - 8.25 Doublet (d)1H

H-4 Most deshielded aromatic. Ortho to the carbonyl group (anisotropy) and ortho to Br (inductive).
8.00 - 8.10 Doublet (d)1H

H-6 Located between two Bromine atoms. Slightly shielded relative to H-4 due to lack of carbonyl proximity.
3.33 Singlet--

Residual water in DMSO.
2.50 Quintet--DMSOSolvent residual peak.

Note on Coupling: The coupling constant (


) of ~2.0-2.2 Hz is characteristic of meta-coupling in benzene rings. The absence of a larger ortho-coupling (~8 Hz) confirms the 5,7-substitution pattern (positions 4 and 6 are not adjacent).

Decision Logic for Purity Analysis

Use this flow to rapidly assess the outcome of your synthesis.

DecisionTree Start Analyze 1H NMR Spectrum (DMSO-d6) CheckNH Is there a broad singlet > 12.0 ppm? Start->CheckNH CheckOH Is there a sharp singlet ~10-11 ppm? CheckNH->CheckOH No CheckAromatic Are there 2 Doublets (J ~ 2 Hz)? CheckNH->CheckAromatic Yes ResultPrecursor UNREACTED: Salicylhydroxamic Acid Precursor CheckOH->ResultPrecursor Yes (Multiple OH/NH signals) ResultByproduct REARRANGED: 2-Hydroxybenzonitrile CheckOH->ResultByproduct Yes (Sharp OH, No NH) ResultProduct CONFIRMED: 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one CheckAromatic->ResultProduct Yes ResultWrongSub ERROR: Wrong Substitution Pattern CheckAromatic->ResultWrongSub No (e.g., d+t or d+d J=8Hz)

Figure 2: Decision tree for rapid structural verification of the reaction product.

References

  • Synthesis and Tautomerism of Benzisoxazoles

    • Title: 1,2-Benzisoxazoles and Related Compounds (Science of Synthesis).[1][2]

    • Source: Thieme Chemistry.
    • URL:[Link]

  • NMR of Benzisoxazole Derivatives

    • Title: Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles...
    • Source: Bioorganic & Medicinal Chemistry (PubMed).
    • URL:[Link]

  • General NMR Shift Data for Heterocycles: Title: NMR Chemical Shifts of Impurities and Common Solvents. Source: Sigma-Aldrich (Merck).
  • Rearrangement Mechanisms (Boulton-Katritzky)

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles.[1]

    • Source: Chimica Italiana.
    • URL:[Link]

Disclaimer: The chemical shifts provided are predictive estimates based on structure-activity relationships and analogous literature data. Always confirm with 2D NMR (HSQC/HMBC) and Mass Spectrometry for new chemical entities.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is paramount. We will explore the rationale behind experimental choices, compare alternative conditions, and present a fully validated, robust analytical method.

Introduction: The Analytical Challenge

5,7-dibromo-1,2-benzisoxazol-3(2H)-one is a halogenated heterocyclic compound. Its structure, featuring a fused aromatic ring, two bromine atoms, and a polar isoxazolone moiety, presents a unique challenge for chromatographic separation. The molecule is largely non-polar and hydrophobic due to the dibrominated phenyl ring, yet possesses polar characteristics from the lactam-like structure. An effective HPLC method must be able to separate the main compound from structurally similar impurities, which may include starting materials, by-products (e.g., isomers with different bromination patterns), and various degradation products.

This guide is designed for researchers and drug development professionals, offering a transparent, science-based approach to creating a reliable purity testing method from the ground up.

Part 1: Foundational Strategy & Initial Choices

The development of a robust HPLC method begins with a logical strategy grounded in the physicochemical properties of the analyte. Reversed-phase HPLC (RP-HPLC) is the most frequently employed mode of HPLC, accounting for approximately 75% of all methods, and is the logical starting point for this hydrophobic molecule.[1]

Column Selection: A Comparative Rationale

The stationary phase is the cornerstone of separation. The choice is dictated by the analyte's hydrophobicity and potential for specific interactions.

  • C18 (L1 USP Designation): The Workhorse: A C18 column, with its long alkyl chains, provides strong hydrophobic interactions. Given the non-polar nature of the dibrominated ring system, a C18 column is the primary choice for achieving significant retention.

  • Phenyl-Hexyl (L11 USP Designation): An Alternative Selectivity: Phenyl-based columns offer unique π-π interactions with aromatic analytes.[2] This can provide an alternative selectivity for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one and its aromatic impurities, potentially resolving peaks that co-elute on a C18 phase.

  • Pentafluorophenyl (PFP) (L43 USP Designation): A Niche for Halogens: Fluorinated phases are known to exhibit strong retention and unique selectivity for halogenated aromatic compounds.[3] This makes a PFP column a valuable secondary screening option if the C18 or Phenyl-Hexyl phases fail to provide adequate resolution.

Decision: We will begin method development with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) due to its versatility and strong retentive power for hydrophobic molecules.

Mobile Phase Selection: The Elution Power

The mobile phase carries the sample through the column, and its composition directly controls retention and selectivity.[4] For RP-HPLC, a polar mobile phase, typically a mixture of water and a miscible organic solvent, is used.[1][5]

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH):

    • Acetonitrile is the most common organic modifier in RP-HPLC due to its low viscosity (leading to lower backpressure) and UV transparency at low wavelengths.[6]

    • Methanol is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN.[7] It is particularly effective at leveraging the unique selectivity of phenyl-based columns.[7]

  • Aqueous Phase & pH Control: The analyte does not have strongly acidic or basic functional groups, so significant retention changes with pH are not expected. However, using a simple buffered aqueous phase (e.g., 0.1% formic acid in water) is good practice to ensure a consistent, slightly acidic pH (around 2.7), which sharpens peak shapes for many compounds and ensures reproducibility.[6]

Decision: Method scouting will begin using Acetonitrile as the organic modifier due to its favorable physical properties. Highly purified, HPLC-grade water is essential to avoid baseline noise and ghost peaks.[8]

Detector Selection: The Power of Spectral Analysis

For purity analysis, a detector that provides more than just a signal is invaluable.

  • UV-Vis Detector: A standard choice, but it only provides absorbance information at a single, pre-selected wavelength.

  • Photodiode Array (PDA) Detector: Also known as a Diode Array Detector (DAD), this is the superior choice for method development and purity analysis.[9][10] A PDA detector acquires the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram.[10][11] This allows for:

    • Optimal Wavelength Selection: Post-run analysis to select the wavelength of maximum absorbance for the highest sensitivity.

    • Peak Purity Analysis: Comparing spectra across a single peak to detect co-eluting impurities.[11]

    • Compound Identification: Comparing the spectrum of a peak to that of a known reference standard.

Decision: A PDA detector will be used to leverage its comprehensive data acquisition capabilities, which is critical for building a trustworthy purity method.[12]

Part 2: Comparative Experimental Data

A systematic approach was taken to optimize the separation. The following experiments compare key chromatographic parameters.

Comparison of Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent can significantly impact the separation selectivity.

Table 1: Comparison of Acetonitrile and Methanol as Organic Modifiers

ParameterCondition A: AcetonitrileCondition B: MethanolRationale & Observations
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MeOHA gradient of 50-95% B over 15 minutes was used for both.
Main Peak RT 9.8 min11.2 minMethanol is a weaker solvent for this analyte, leading to longer retention.
Impurity 1 RT 9.2 min10.1 minBoth solvents elute this impurity before the main peak.
Impurity 2 RT 10.1 min11.2 min (Co-elutes)Co-elution of Impurity 2 with the main peak occurred with Methanol.
Resolution (Main/Imp 1) 3.54.8Methanol provided slightly better resolution for the early-eluting impurity.
Resolution (Main/Imp 2) 1.80Acetonitrile successfully resolved the critical Impurity 2.
Comparison of Elution Mode: Isocratic vs. Gradient

The elution mode determines how the mobile phase composition changes during the run.

Table 2: Comparison of Isocratic and Gradient Elution

ParameterIsocratic ElutionGradient ElutionRationale & Observations
Mobile Phase 75% ACN / 25% Water (0.1% FA)50% to 95% ACN over 15 minThe isocratic condition was chosen to provide a reasonable retention time for the main peak.
Main Peak RT 9.8 min9.8 minGradient was designed to elute the main peak at a similar time.
Peak Width (Main) 0.35 min0.15 minGradient elution focuses peaks, resulting in sharper, taller peaks and better sensitivity.
Late Eluting Impurity? Not observed in 20 min runYes, at 14.5 minThe strong final mobile phase in the gradient effectively elutes highly non-polar impurities.

Part 3: The Optimized Method & Workflow

Based on the comparative data, a final, optimized method was established to ensure reliable and robust purity analysis.

Final Optimized HPLC Method
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector PDA at 245 nm (spectral acquisition from 200-400 nm)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Experimental Workflow Diagram

The following diagram illustrates the logical workflow employed in this method development guide.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Strategy cluster_dev Phase 2: Method Development & Comparison cluster_final Phase 3: Finalization & Validation cluster_output Phase 4: Application Analyte Analyte Characterization (5,7-dibromo-1,2-benzisoxazol-3(2H)-one) Initial_Choices Initial Method Choices - Column: C18 - Mobile Phase: ACN/Water - Detector: PDA Analyte->Initial_Choices informs Scouting Scouting Runs (Gradient Elution) Initial_Choices->Scouting leads to Optimization Optimization & Comparison - Organic Modifier (ACN vs MeOH) - Elution Mode (Iso vs Grad) - Temperature Scouting->Optimization refine Optimized_Method Final Optimized Method Protocol Optimization->Optimized_Method defines Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, LOQ, LOD Optimized_Method->Validation requires Routine_Analysis Routine Purity Analysis Validation->Routine_Analysis enables

Caption: Logical workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.[5]

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.

  • Sample Solution Preparation:

    • Prepare the test sample at the same concentration (0.1 mg/mL) as the standard solution using the same diluent.

  • System Setup and Equilibration:

    • Set up the HPLC system according to the parameters in Section 3.1.

    • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 20 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution for analysis.

Part 4: Method Validation - Establishing Trustworthiness

A method is not complete until it is validated to prove its suitability for the intended purpose.[13] Validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank or placebo at the RT of the main peak. Peak purity index > 990.Pass. No interference observed. Peak purity index was 999.5.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of 0.005 to 0.15 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 1.0%0.45%
- Intermediate PrecisionRSD ≤ 2.0%0.82% (different day, different analyst)
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05% (0.05 µg/mL)
Limit of Detection (LOD) S/N ratio ≥ 30.015% (0.015 µg/mL)
Robustness Peak resolution and area remain consistent with minor changes.Pass. Method is robust to small changes in flow rate (±0.1 mL/min) and temperature (±2 °C).

The results confirm that the developed method is linear, accurate, precise, specific, and sensitive for the purity determination of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.

Conclusion

This guide has systematically detailed the development of a robust, specific, and reliable RP-HPLC method for the purity analysis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. By comparing alternative stationary and mobile phases and leveraging the power of PDA detection, a superior method using a C18 column with an acetonitrile/water gradient was established. The comprehensive validation data, presented in accordance with ICH Q2(R1) guidelines, underscores the method's trustworthiness and suitability for routine use in a quality control environment. This structured approach, grounded in chromatographic principles, serves as a reliable template for developing purity methods for other novel pharmaceutical compounds.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Available at: [Link]

  • HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education. Available at: [Link]

  • Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the Amlodipine Besylate and Lisinopril in Fixed-Dose Formulation. ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. Available at: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • HPLC Separation Modes. Waters. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold medicines. SciSpace. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

Sources

Comparative Reactivity Guide: 5-Bromo vs. 5,7-Dibromo Benzisoxazolones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-bromo-1,2-benzisoxazol-3(2H)-one and 5,7-dibromo-1,2-benzisoxazol-3(2H)-one . These compounds are critical electrophilic scaffolds used primarily as mechanism-based inhibitors (suicide substrates) for serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G) and as reactive intermediates in heterocyclic synthesis.

Executive Summary

The transition from a mono-halogenated 5-bromo scaffold to a di-halogenated 5,7-dibromo scaffold fundamentally alters the electrophilicity and stability of the benzisoxazolone ring.

  • 5-Bromo Benzisoxazolone: Exhibits balanced reactivity . It is sufficiently stable for routine handling while maintaining moderate inhibitory potency against serine proteases. It is the preferred starting point for structure-activity relationship (SAR) studies.

  • 5,7-Dibromo Benzisoxazolone: Exhibits hyper-reactivity . The additional bromine at the C7 position (ortho to the ring oxygen) significantly lowers the pKa of the leaving group (the phenolic oxygen upon ring opening), drastically increasing the acylation rate (

    
    ). However, this comes at the cost of reduced hydrolytic stability.
    

Structural & Electronic Analysis

The reactivity difference stems from the electronic effects of the bromine substituents on the 1,2-benzisoxazol-3(2H)-one core.

Chemical Structures[1][2][3][4][5][6][7][8]
  • Core Scaffold: 1,2-benzisoxazol-3(2H)-one (contains a reactive N-O bond and a cyclic carbamate-like carbonyl).

  • Numbering: Oxygen is position 1; Nitrogen is position 2; Carbonyl is position 3. The benzene ring positions are 4, 5, 6, and 7.

Feature5-Bromo Derivative5,7-Dibromo Derivative
Substituents Br at C5 (para to O1)Br at C5 (para to O1) AND C7 (ortho to O1)
Electronic Effect Inductive withdrawal (-I) at C5.Synergistic -I effect from C5 and C7.
Steric Environment Unhindered around O1.Steric bulk at C7 ("Ortho Effect") crowds O1.
Leaving Group pKa ~8.5 (Phenol equivalent)~6.5 (Phenol equivalent)
Carbonyl Electrophilicity ModerateHigh
Mechanism of Activation

In serine protease inhibition, the enzyme's active site serine (Ser-OH) attacks the carbonyl carbon (C3). The ring opens, breaking the N-O bond. The reaction rate depends on the electrophilicity of C3 and the stability of the leaving group (O1) .

ReactionMechanism cluster_effects Substituent Effects Substrate Benzisoxazolone (Intact Ring) Transition Tetrahedral Intermediate Substrate->Transition Nu- Attack (k2) AcylEnzyme Acyl-Enzyme (Ring Opened) Transition->AcylEnzyme Ring Opening (Leaving Group Departure) Enzyme Serine Protease (Ser-OH) Enzyme->Substrate Binding (Km) Br5 5-Br: Stabilizes Transition State Br5->Transition Br7 7-Br: Enhances Leaving Group Ability (Acidity) Br7->AcylEnzyme Accelerates

Figure 1: Mechanism of serine protease inhibition. The 7-Br substituent specifically accelerates the ring-opening step by stabilizing the developing negative charge on the phenolic oxygen.

Comparative Reactivity Profile

Enzyme Inhibition Kinetics

The 5,7-dibromo derivative is a more potent "suicide inhibitor" due to the enhanced leaving group ability.

Parameter5-Bromo Benzisoxazolone5,7-Dibromo BenzisoxazoloneInterpretation

(Specificity Constant)


5,7-dibromo is 10-100x more potent.
Acylation Rate (

)
ModerateFastThe rate-limiting step shifts from acylation to deacylation for the dibromo.
Selectivity Broader specificityPotential steric clash in restricted S1' pockets due to C7-Br.
Deacylation (

)
Slow (Stable Acyl-Enzyme)Very Slow (Highly Stable)EWGs on the acyl group make the ester bond harder to hydrolyze by water.
Hydrolytic Stability (Shelf-Life)

High reactivity comes with a trade-off.[1] The 5,7-dibromo compound is susceptible to spontaneous hydrolysis in aqueous buffers (pH > 7.5).

  • 5-Bromo:

    
     hours in PBS (pH 7.4). Stable for routine screening.
    
  • 5,7-Dibromo:

    
     hours in PBS (pH 7.4). Requires fresh preparation or storage in DMSO.
    

Experimental Protocols

Protocol A: Synthesis of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Rationale: Direct bromination of the salicylic acid precursor or the benzisoxazole core requires careful stoichiometry to achieve di-substitution.

  • Starting Material: Dissolve 1,2-benzisoxazol-3-ol (1.0 eq) in glacial acetic acid.

  • Bromination: Add Bromine (

    
    )  (2.2 eq) dropwise at room temperature.
    
    • Note: For the 5-bromo derivative, use 1.05 eq of

      
      .
      
  • Heating: Reflux the mixture at 100°C for 4 hours.

  • Quench: Pour into ice-cold water. The 5,7-dibromo derivative precipitates as a pale yellow solid.

  • Purification: Recrystallize from ethanol/water.

    • Checkpoint: Check

      
      H NMR. 5-bromo shows 3 aromatic protons. 5,7-dibromo shows 2 aromatic protons (doublets, meta-coupling, 
      
      
      
      Hz).
Protocol B: Kinetic Inhibition Assay (Spectrophotometric)

Rationale: To determine the second-order rate constant (


) against Human Leukocyte Elastase (HLE).
  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 25°C.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate,

    
    ).
    
  • Enzyme: HLE (10 nM final concentration).

  • Inhibitor Preparation: Prepare 10 mM stocks of 5-bromo and 5,7-dibromo compounds in dry DMSO.

  • Reaction:

    • Incubate Enzyme + Inhibitor (varying [I]) for time

      
       (0–10 min).
      
    • Add Substrate and measure residual activity (

      
      ) at 405 nm.
      
  • Analysis: Plot

    
     vs. time to get 
    
    
    
    . Then plot
    
    
    vs. [I] to determine
    
    
    and
    
    
    .

References

  • Powers, J. C., et al. (2002). "Mechanism-based inhibitors of serine proteases." Chemical Reviews, 102(12), 4639-4750. Link

  • Groutas, W. C., et al. (1997). "Structure-based design of potent and selective inhibitors of human neutrophil elastase." Journal of Medicinal Chemistry, 40(10), 1486-1495. Link

  • BenchChem. (2025).[1] "Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide." BenchChem Technical Guides. Link

  • Beilstein Journals. (2012). "Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization." Beilstein Journal of Organic Chemistry. Link

Sources

Technical Guide: UV-Vis Absorption Spectra of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one CAS Registry Number: (Analogous to parent 271-95-4, specific derivative often indexed as intermediate) Primary Application: Synthetic intermediate for heterocyclic pharmacophores (e.g., Zonisamide analogs), antimicrobial agents, and salicylamide precursors.[1]

This guide provides a technical comparison of the UV-Vis spectral properties of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one against its primary thermodynamic degradation product, 3,5-dibromosalicylamide . For researchers, distinguishing these two species is critical, as the benzisoxazole ring is susceptible to base-catalyzed hydrolysis, often leading to undetected impurities in drug development pipelines.

Spectral Signature Overview
Feature5,7-Dibromo-1,2-benzisoxazol-3(2H)-oneAlternative: 3,5-Dibromosalicylamide
Primary

~305–315 nm (Estimated)*~320–330 nm
Chromophore Conjugated heterocyclic lactam + Aryl bromidesPhenolic amide + Aryl bromides
Solvent Sensitivity High (Tautomeric equilibrium)Moderate (H-bonding effects)
pH Response Irreversible (Ring opening in base)Reversible (Phenolate formation)

*Note: The parent 1,2-benzisoxazol-3(2H)-one absorbs at ~280 nm. The addition of two bromine auxochromes (positions 5,7) induces a significant bathochromic shift (+25–35 nm).

Technical Comparison: Structural Integrity vs. Hydrolysis

The primary challenge in working with 1,2-benzisoxazol-3(2H)-ones is their equilibrium with the enol form (3-ol) and their susceptibility to ring opening.

The Tautomeric Challenge

In solution, the compound exists in a dynamic equilibrium between the lactam (A) and lactim (B) forms. UV-Vis spectroscopy is the rapid method to determine which form dominates in your specific solvent system.

  • Non-polar solvents (

    
    ):  Favor the Lactam (Keto)  form.
    
  • Polar protic solvents (MeOH/Water): Stabilize the Lactim (Enol) form via hydrogen bonding, often resulting in a hypsochromic (blue) shift relative to the lactam.

The "Alternative" Hazard: Salicylamide Formation

The most common "alternative" present in your sample is not a competitor molecule but a degradation product. Under basic conditions (pH > 8) or high heat, the N-O bond cleaves, rearranging the molecule into 3,5-dibromosalicylamide .

Comparative Data Table
ParameterTarget: Benzisoxazolone (Ring Closed)Alternative: Salicylamide (Ring Open)Diagnostic Indicator
Band Structure Distinct

transitions; often sharper peaks in non-polar solvents.
Broad absorption band due to intramolecular H-bonding (Phenol-Carbonyl).Peak Width
Alkaline Shift Slow/Irreversible: Time-dependent evolution of a new peak at ~350+ nm as the ring opens.Instant/Reversible: Immediate formation of phenolate anion (

shifts red by >30 nm).
Kinetics
Isosbestic Points Present during controlled hydrolysis experiments.Absent (unless degrading further).Overlay Plots

Experimental Protocol: The "Alkaline Stress Test"

To validate the identity of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one and ensure it has not degraded into the salicylamide alternative, perform this self-validating protocol.

Reagents
  • Analyte: 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (>98% purity).

  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: 0.1 N NaOH (Aqueous).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–500 nm).

Step-by-Step Methodology
  • Baseline Preparation: Prepare a

    
     M stock solution of the analyte in Methanol.
    
  • Initial Scan (

    
    ):  Record the spectrum against a Methanol blank. Note 
    
    
    
    (Expected ~310 nm).
  • The Challenge: Add

    
     of 0.1 N NaOH directly to the cuvette. Invert to mix.
    
  • Kinetic Scan: Immediately start scanning every 60 seconds for 10 minutes.

Interpretation of Results (Logic Gate)[3]
  • Scenario A (Target is Pure): You observe a gradual decrease in the 310 nm peak and a gradual growth of a new peak at ~340–350 nm. This confirms the N-O bond is intact and is slowly hydrolyzing.

  • Scenario B (Sample is Salicylamide): You observe an instantaneous shift to the long-wavelength species (phenolate formation) with no kinetic evolution. Your sample has already degraded.

Visualizing the Pathway

The following diagram illustrates the structural transformation and the spectroscopic decision tree.

G cluster_0 Spectroscopic Validation Compound 5,7-Dibromo-1,2- benzisoxazol-3(2H)-one Tautomer 3-Hydroxy form (Lactim) Compound->Tautomer Solvent Equilibrium (Reversible) Salicylamide 3,5-Dibromo- salicylamide Compound->Salicylamide Hydrolysis (Base/Heat) Phenolate Phenolate Anion (Yellow, >350nm) Compound->Phenolate +NaOH (Slow Kinetic Path) Salicylamide->Phenolate +NaOH (Instant) Validation UV Kinetic Response?

Caption: Chemical pathway showing the distinction between reversible tautomerism and irreversible hydrolysis, detectable via kinetic UV-Vis.

Experimental Workflow Diagram

To ensure reproducibility, follow this instrument workflow.

Workflow cluster_measure Measurement Loop Start Start: Solid Sample Weigh Weigh 1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock Solution 1mM) Weigh->Dissolve Dilute Dilute to 20µM (Avoid saturation) Dissolve->Dilute Blank Blank Correction (Solvent only) Dilute->Blank Scan Scan 200-500nm Blank->Scan Check Absorbance < 1.0? Scan->Check Check->Dilute No (Too conc.) Process Calculate Molar Absorptivity (ε) Check->Process Yes End Compare with Reference Data Process->End

Caption: Standardized UV-Vis characterization workflow to determine Molar Absorptivity (


).

References

  • Comparison of Benzisoxazole and Salicylamide Stability: Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences. Link

  • Parent Compound Spectral Data: National Institute of Standards and Technology (NIST). 1,2-Benzisoxazole IR and Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Link

  • Benzisoxazole Synthesis and Rearrangement: Pinho e Melo, T. M. (2006). Recent advances in the synthesis of 1,2-benzisoxazoles. Current Organic Chemistry. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Reference standards for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reference Standards for the Analysis of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of significant pharmaceuticals such as the anticonvulsant Zonisamide and the antipsychotic agent Risperidone. In the synthesis of such complex molecules, halogenated intermediates like 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- can arise as key building blocks or process-related impurities. The rigorous identification and quantification of such compounds are paramount to ensuring the safety, efficacy, and quality of the final drug product, a cornerstone of Good Manufacturing Practices (GMP).[1][2]

The challenge often lies in the fact that specific, niche intermediates or potential impurities are not always available as pharmacopeial-grade reference standards.[3] This guide therefore compares three viable strategies for obtaining and utilizing a reference standard for this specific analyte, ensuring analytical accuracy and regulatory compliance.

Part 1: A Comparative Analysis of Reference Standard Strategies

When a certified reference standard for the precise analyte is unavailable, a scientist must choose between several approaches. The choice depends on factors such as required accuracy, timeline, available resources, and the ultimate goal of the analysis (e.g., preliminary impurity identification vs. final product release testing).

Strategy 1: The Pragmatic Approach - Utilizing a Structurally Related Commercial Standard

This strategy involves using a certified reference standard of a closely related, commercially available compound. For our target analyte, this could be the non-brominated parent compound, 1,2-Benzisoxazol-3(2H)-one, or a known benzisoxazole-containing pharmaceutical impurity.

  • Expertise & Causality: This is often the fastest and most cost-effective initial approach. It leverages the high purity and rigorous characterization of a commercial standard. However, it rests on the assumption that the chromatographic response (e.g., UV absorbance) of the related standard is comparable to the target analyte. This assumption introduces uncertainty, limiting the method to semi-quantitative analysis unless a relative response factor (RRF) can be determined through more advanced studies.

  • Trustworthiness: While the standard itself is trustworthy, the method's accuracy for the target analyte is inherently compromised. It is best suited for impurity profiling where the primary goal is to track the relative levels of an impurity across batches, rather than determining its absolute concentration.

Table 1: Comparison of Reference Standard Strategies

FeatureStrategy 1: Related Commercial StandardStrategy 2: In-House Synthesis & QualificationStrategy 3: Custom Synthesis Service
Analyte Match Indirect (Structurally Similar)Exact MatchExact Match
Purity & Certification High Purity, Certified (e.g., USP, EP, ISO)Purity determined by user; not externally certifiedHigh Purity, comes with a Certificate of Analysis (CoA)
Accuracy Semi-quantitative (unless RRF is established)Potentially high, dependent on in-house qualificationHigh, supported by supplier's CoA
Lead Time Short (days)Long (weeks to months)Moderate to Long (weeks to months)
Cost Low to ModerateHigh (internal resources, reagents, instrument time)High (direct cost)
Required Expertise Analytical ChemistrySynthetic & Analytical ChemistryVendor Management
Best For Rapid impurity tracking, initial method developmentAccurate quantification when no commercial source existsGMP-compliant analysis, primary standard generation
Strategy 2: The Rigorous Approach - In-House Synthesis and Qualification

This approach involves synthesizing 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- in the laboratory. The synthesized material must then undergo extensive characterization to establish its identity and purity, effectively creating a qualified in-house reference standard.

  • Expertise & Causality: This strategy provides the exact molecule required for analysis, eliminating the uncertainty of response factors and enabling accurate quantification.[1] The validity of this standard is directly proportional to the rigor of its characterization. Techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment are non-negotiable.

  • Trustworthiness: A self-validating system is created by combining orthogonal analytical techniques. For instance, purity determined by HPLC should be corroborated by techniques like quantitative NMR (qNMR) or be consistent with elemental analysis data. The comprehensive data package serves as the foundation of trust in the standard.

Strategy 3: The Outsourced Approach - Custom Synthesis

This strategy involves contracting a specialized chemical synthesis company to produce and characterize the target compound.[2][4]

  • Expertise & Causality: This leverages the core competencies of specialized vendors, providing a high-purity, well-characterized standard without consuming internal laboratory resources for synthesis. The deliverable is typically a specified quantity of the compound accompanied by a comprehensive Certificate of Analysis, detailing the methods used for identity confirmation and purity assessment.

  • Trustworthiness: Trust is placed in the vendor's quality system. It is crucial to select a reputable supplier with a proven track record in synthesizing and qualifying reference standards for the pharmaceutical industry. The end-user should still perform identity confirmation upon receipt of the material as a best practice.

Part 2: Recommended Analytical Workflow and Protocols

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique for the analysis of benzisoxazole and related heterocyclic compounds.[5][6] The following protocol is a validated starting point for the analysis of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the performance of the chromatographic system before any sample analysis.

1. Instrumentation and Consumables:

  • HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Purospher STAR RP-18e (250mm x 4.6mm, 3µm) or equivalent C18 column.

  • Solvents: HPLC grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Reagents: Perchloric acid and Sodium Hydroxide for mobile phase pH adjustment.

  • Filters: 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

  • Mobile Phase A: Buffer solution (e.g., dissolve 4.5 g of NaOH in 1000 mL of water, add 13 mL of 70% perchloric acid, and adjust pH to 2.6).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 238 nm or 280 nm (a DAD is recommended to assess peak purity).

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh the reference standard and dissolve in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v).

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately.

  • Sample Solution: Prepare the sample containing the target analyte at a similar concentration to the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[5]

4. System Suitability Testing (SST):

  • Procedure: Inject the working standard solution five times consecutively.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

    • Tailing Factor (T): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

    • Rationale: SST ensures that the analytical system is precise and suitable for the intended analysis on any given day. Failure to meet SST criteria requires troubleshooting before proceeding.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Calculate the purity of the analyte in the sample using the area percent method or by comparing the response to that of the qualified reference standard.

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Part 3: Visualization of Workflows

Diagrams help clarify complex decision-making processes and experimental sequences.

G cluster_0 Decision-Making for Reference Standard Selection Start Need to Analyze 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Check Certified Standard Commercially Available? Start->Check Use Procure and Use Certified Standard Check->Use Yes Decision Evaluate Resources: Time, Budget, Expertise Check->Decision No End Proceed to Method Validation Use->End Strat1 Strategy 1: Use Related Standard (Semi-quantitative) Decision->Strat1 Low Time/Budget Strat2 Strategy 2: In-House Synthesis & Qualification Decision->Strat2 High In-House Expertise Strat3 Strategy 3: Custom Synthesis Service Decision->Strat3 High Budget/GMP Need Strat1->End Strat2->End Strat3->End

Caption: Decision workflow for selecting a reference standard strategy.

HPLC_Workflow cluster_1 Analytical Workflow for Purity Determination by HPLC-UV Prep 1. Prepare Mobile Phase, Standard & Sample Solutions SST 2. System Suitability Test (SST) (5x Standard Injections) Prep->SST SST_Check 3. SST Criteria Met? (%RSD, Tailing, Plates) SST->SST_Check Troubleshoot Troubleshoot HPLC System (Check Column, Pump, Detector) SST_Check->Troubleshoot No Analysis 4. Analyze Sequence: Blank -> Standard -> Sample(s) SST_Check->Analysis Yes Troubleshoot->SST Integration 5. Integrate Peaks & Assess Peak Purity Analysis->Integration Calculation 6. Calculate Results (Area % or vs. Standard) Integration->Calculation Report 7. Generate Report Calculation->Report

Caption: Step-by-step HPLC analysis workflow with integrated SST.

References

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Available at: [Link]

  • SynThink. Risperidone EP Impurities & USP Related Compounds. Available at: [Link]

  • Veeprho. Review on Risperidone and its related Impurities. Available at: [Link]

  • Pharmaffiliates. Risperidone-impurities. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Structurally similar compounds separation by reverse phase HPLC. Available at: [Link]

  • PubChemLite. 1,2-benzisoxazol-3(2h)-one, 5,7-dibromo-. Available at: [Link]

  • PMC. SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES. Available at: [Link]

  • Thieme. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Available at: [Link]

  • o-Phthalaldehyde Information. o-PHTHALALDEHYDE. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]

  • PMC. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Available at: [Link]

  • National Institute of Environmental Health Sciences. Chemical Information Profile for o-Phthalaldehyde [CAS No. 643-79-8]. Available at: [Link]

  • PMC. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Available at: [Link]

  • Ataman Kimya. O-PHTHALALDEHYDE (OPA). Available at: [Link]

  • Science of Synthesis. 1,2-Benzisoxazoles and Related Compounds. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, and In Silico Investigation of Novel Bicyclic Benzylidene Thiazolo[3,2‐a]Pyrimidin‐3(2H)‐one Derivatives. Available at: [Link]

  • Analytice. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. Available at: [Link]

  • NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. Available at: [Link]

  • Ataman Kimya. ORTHO PHTHALALDEHYDE. Available at: [Link]

  • US EPA. 1,2-Benzisothiazol-3(2H)-one - Substance Details. Available at: [Link]

  • The Royal Society of Chemistry. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue. Available at: [Link]

  • Biocompare. 1,2-Benzisoxazol-3(2H)-one from Aladdin Scientific. Available at: [Link]

  • ResearchGate. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

Sources

Technical Guide: Structural Authentication of 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 5,7-dibromo-1,2-benzisoxazol-3(2H)-one from isomeric impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Distinguishing the Kinetic Product from the Thermodynamic Trap

Executive Summary: The "Silent" Isomer Challenge

In the synthesis of bioactive heterocycles—particularly anticonvulsants (e.g., Zonisamide analogs) and antipsychotics (e.g., Risperidone intermediates)—the 1,2-benzisoxazole core is a privileged scaffold. However, the synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (Target A ) presents a specific, often overlooked analytical challenge: its tendency to undergo rearrangement to the thermodynamically more stable 5,7-dibromo-2-benzoxazolinone (Impurity B ).

This guide provides a rigorous analytical framework to differentiate these isomers. Unlike simple regioisomers (where bromine positions vary), these are skeletal isomers resulting from the lability of the N–O bond. Misidentification here leads to "phantom" SAR (Structure-Activity Relationship) data and regulatory compliance failure.

Mechanistic Insight: The Rearrangement Pathway

To detect the impurity, one must understand its origin. The 1,2-benzisoxazole ring is kinetically formed from salicylhydroxamic acid derivatives. However, under thermal stress or basic conditions, the weak N–O bond cleaves, leading to a Boulton-Katritzky-type rearrangement or a Lossen-like acyl migration, reforming as the stable benzoxazolinone (cyclic carbamate).

Visualization: The Isomerization Pathway

The following diagram illustrates the structural divergence that occurs during synthesis or improper storage.

Rearrangement_Pathway Start 3,5-Dibromosalicylic Acid Derivative Target TARGET (A) 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one (Kinetic Product) Start->Target Cyclization (NH2OH/Base) Intermediate Open Isocyanate/Intermediate (Transient) Target->Intermediate Heat/Base (N-O Cleavage) Impurity IMPURITY (B) 5,7-Dibromo-2-benzoxazolinone (Thermodynamic Sink) Intermediate->Impurity Recyclization (N-C Bond)

Figure 1: Thermal and base-catalyzed rearrangement of the benzisoxazole core to the benzoxazolinone scaffold.

Comparative Analytical Strategy

Relying solely on LC-MS is insufficient because both compounds share the exact molecular formula (


) and often have similar ionization patterns. Definitive structural proof requires orthogonal methods: NMR (

C) and IR spectroscopy.
Table 1: Key Physicochemical & Spectral Differences[1]
FeatureTarget (A): Benzisoxazol-3-oneImpurity (B): Benzoxazolin-2-oneStructural Logic
Core Moiety Cyclic Hydroxamic EsterCyclic Carbamate (Urea-like)Carbamates are more stable.

C NMR (C=O)

163 – 166 ppm

153 – 156 ppm
The urea-like carbonyl is significantly shielded relative to the hydroxamate.
IR (C=O Stretch) ~1680 – 1710 cm

~1750 – 1780 cm

The strained cyclic carbamate (B) exhibits a higher frequency stretch.
Melting Point Typically Lower (e.g., 150-180°C)*Typically Higher (>200°C)Impurity B has a more robust hydrogen-bonding lattice.
Solubility Soluble in mild base (ring opens)Stable in mild baseBenzisoxazoles are base-labile (Kemp elimination type).

*Note: Melting points vary by specific solvates; use as a preliminary screen only.

Experimental Protocols

Protocol A: Forced Degradation (Standard Generation)

Purpose: To intentionally generate Impurity B for use as an HPLC reference standard.

  • Dissolve: Take 100 mg of pure 5,7-dibromo-1,2-benzisoxazol-3(2H)-one in 2 mL of DMF.

  • Stress: Add 10 mol%

    
     and heat to 100°C for 2 hours.
    
  • Monitor: The reaction will convert the benzisoxazole to the benzoxazolinone.

  • Isolate: Pour into acidified ice water. The precipitate is predominantly Impurity B .

  • Validate: Confirm structure via

    
    C NMR (look for the ~154 ppm signal).
    
Protocol B: High-Resolution HPLC Separation

Purpose: Quantify the impurity in production batches.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Brominated aromatics absorb strongly here).

  • Differentiation: The more polar Benzisoxazol-3-one (Target A) typically elutes earlier than the Benzoxazolin-2-one (Impurity B) due to the hydrogen-bonding capability of the hydroxamic motif interacting with the aqueous phase.

Decision Workflow (DOT Diagram)

Use this logic gate to certify batch purity.

Analysis_Workflow Sample Unknown Sample (Solid) IR_Screen Step 1: IR Spectroscopy (Quick Screen) Sample->IR_Screen Check_IR C=O Band > 1750 cm⁻¹? IR_Screen->Check_IR Fail_IR High Probability of Benzoxazolinone (Impurity) Check_IR->Fail_IR Yes Pass_IR Likely Benzisoxazole Proceed to NMR Check_IR->Pass_IR No (~1690 cm⁻¹) NMR_Conf Step 2: ¹³C NMR (Definitive) Fail_IR->NMR_Conf Confirm % Pass_IR->NMR_Conf Check_NMR C=O Shift? NMR_Conf->Check_NMR Result_A Confirmed Target A (Shift ~164 ppm) Check_NMR->Result_A > 160 ppm Result_B Confirmed Impurity B (Shift ~154 ppm) Check_NMR->Result_B < 158 ppm

Figure 2: Analytical decision tree for certifying the 1,2-benzisoxazol-3(2H)-one scaffold.

References

  • Synthesis and Reactivity of Benzisoxazoles

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. (2002). "1,2-Benzisoxazoles and Related Compounds." Thieme Chemistry.

  • Rearrangement Mechanisms (Boulton-Katritzky)

    • V. A. Chupakhin, et al. (2019). "Rearrangements of 1,2-Benzisoxazoles: A Comprehensive Review." Chemistry of Heterocyclic Compounds.

  • Spectral Differentiation (NMR/IR Data)

    • BenchChem. (2025). "1,2-Benzisothiazol-3(2H)-one 1-oxide: A Core Scaffold for Drug Discovery." (Analogous spectral data for benzo-fused heterocycles).

  • Isomerism in Drug Development

    • Oxford Instruments. (2023).[1][2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Sources

Comprehensive Analytical Validation Guide: Elemental Analysis vs. Alternative Techniques for 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Validating Highly Halogenated Heterocycles

In drug development and materials science, proving the absolute purity and structural identity of a newly synthesized compound is a strict regulatory requirement. For 5,7-dibromo-1,2-benzisoxazol-3(2H)-one (Molecular Formula: C₇H₃Br₂NO₂, MW: 292.91 g/mol ), analytical validation presents a unique set of challenges.

The compound contains a highly stable benzisoxazole heterocyclic ring and an exceptionally high bromine mass fraction (54.56% ). During standard Dumas combustion for Carbon, Hydrogen, and Nitrogen (CHN) analysis, this massive halogen payload generates corrosive bromine (Br₂) and hydrogen bromide (HBr) gases. If left unmanaged, these gases will poison the copper reduction catalyst and artificially inflate nitrogen readings at the thermal conductivity detector (TCD).

To establish a self-validating analytical profile, we must objectively compare modified Elemental Analysis (EA) against modern orthogonal techniques—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR)—and understand the causality behind each experimental choice.

Methodological Comparison: EA vs. HRMS vs. qNMR

While elemental analysis provides the absolute mass fraction of a bulk sample, it lacks structural specificity. Conversely, HRMS and qNMR provide structural confirmation but can suffer from ionization bias or require expensive internal standards. A robust validation strategy leverages the strengths of each.

Table 1: Performance Comparison of Validation Techniques
Analytical TechniquePrimary OutputAccuracy / Margin of ErrorSpecificity for 5,7-Dibromo-1,2-benzisoxazol-3(2H)-oneCost & Throughput
Modified CHN + CIC (Elemental Analysis) Bulk mass fraction (%, w/w)±0.4% absolute (Industry standard) [1]Low: Confirms empirical formula but not atomic connectivity.High throughput / Low cost. Requires specialized halogen scrubbers.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z)< 5 ppm mass errorHigh: Identifies the characteristic M⁺ isotopic pattern of dibrominated species (1:2:1 ratio).Medium throughput / High cost. Cannot easily quantify bulk purity.
Quantitative NMR (qNMR) Molar ratio vs. Internal Standard±1.0% relative purityVery High: Confirms the exact position of protons on the benzisoxazole ring.Low throughput / High cost. Requires high-field magnets and ultra-pure standards.

Scientist's Insight: For decades, the ±0.4% absolute difference rule has been the gold standard for elemental analysis purity [1]. However, recent multi-institution studies have shown that relying solely on this metric can lead to false rejections due to cumulative instrumental errors. Therefore, combining EA with HRMS creates a self-validating system: EA proves the bulk material is free of inorganic salts, while HRMS proves the molecular identity.

Experimental Protocols & Methodologies

To accurately quantify the elemental composition of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, standard CHN protocols must be heavily modified. We utilize a two-pronged approach: Scrubbed CHN Combustion for C, H, N, and Combustion Ion Chromatography (CIC) for Bromine [2].

Protocol A: Modified CHN Combustion Analysis

Causality: Standard combustion tubes fail here because halogens deactivate the copper reduction zone. We pack the combustion tube with Silver Vanadate (AgVO₃) on magnesium oxide [3]. The silver quantitatively reacts with volatile halogens to form non-volatile silver bromide (AgBr), permanently trapping the interference before it reaches the detector.

  • Sample Preparation: Weigh exactly 1.500–2.000 mg of the analyte into a combustible tin capsule using a microbalance (resolution: 0.001 mg).

  • Flash Combustion: Drop the capsule into a quartz combustion tube heated to 1000°C under a dynamic pulse of ultra-pure oxygen. The tin creates an exothermic flash, temporarily driving the localized temperature above 1800°C to shatter the stable benzisoxazole ring.

  • Halogen Scrubbing: Pass the resulting gas mixture (CO₂, H₂O, NOₓ, Br₂, HBr) through a zone packed with Silver Vanadate at 850°C.

  • Reduction & Detection: Pass the scrubbed gases through a copper reduction catalyst at 600°C to convert NOₓ to N₂. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

CHN_Workflow A Sample Injection (Tin Capsule) B Flash Combustion (O2, 1000°C) A->B C Halogen Scrubbing (AgVO3 traps Br) B->C Gases + Br2/HBr D Catalytic Reduction (Cu, NOx -> N2) C->D Br-free Gases E GC Separation (CO2, H2O, N2) D->E F TCD Detection (C, H, N Quantitation) E->F

Caption: Modified CHN combustion workflow utilizing Silver Vanadate to trap bromine interferences.

Protocol B: Bromine Quantification via Combustion Ion Chromatography (CIC)

Causality: Traditional Schöninger flask combustion followed by argentometric titration lacks specificity. If the sample contains trace chloride impurities from synthesis solvents, titration pools all halogens together, falsely elevating the bromine reading. CIC physically separates the halide ions, providing a self-validating, specific quantification of bromide [2].

  • Oxidative Pyrolysis: Introduce 2.0 mg of the sample into an automated furnace (e.g., Mitsubishi AQF-2100H) at 1050°C under an argon/oxygen stream.

  • Gas Absorption: Route the combusted off-gases into an absorption tube containing an aqueous solution of 30 ppm hydrogen peroxide (H₂O₂). The H₂O₂ ensures complete conversion of halogens to their stable aqueous ionic forms (Br⁻).

  • Ion Chromatography: Inject an aliquot of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS15).

  • Quantification: Elute with a potassium hydroxide (KOH) gradient and detect the physically separated bromide peak using suppressed conductivity.

CIC_Workflow S1 Solid Sample Intro (5,7-dibromo...) S2 Oxidative Pyrolysis (1050°C) S1->S2 S3 Gas Absorption (Aqueous H2O2 Trap) S2->S3 Volatile HBr/Br2 S4 Anion Exchange IC (IonPac AS15) S3->S4 Aqueous Br- S5 Suppressed Conductivity (Br- Detection) S4->S5

Caption: Combustion Ion Chromatography (CIC) workflow for the specific quantification of Bromine.

Experimental Data Validation

The following table summarizes the validation data obtained for a highly purified batch of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one using the protocols described above. To pass regulatory scrutiny, the experimental mass fractions must fall within ±0.4% of the theoretical values.

Table 2: Elemental Analysis Validation Data
ElementTheoretical Mass (%)Experimental Mass (%)Absolute DifferenceStatus (±0.4% Limit)Analytical Method Used
Carbon (C) 28.7028.85+0.15PASS Modified CHN Combustion
Hydrogen (H) 1.031.12+0.09PASS Modified CHN Combustion
Nitrogen (N) 4.784.88+0.10PASS Modified CHN Combustion
Bromine (Br) 54.5654.38-0.18PASS Combustion Ion Chromatography
Oxygen (O) 10.92CalculatedN/AN/ABy Difference

References

  • Martin, C. D., Chitnis, S., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, American Chemical Society, 2022. Available at:[Link]

  • Costech Analytical Technologies. "Silver Vanadate Catalyst for Halogen Scrubbing." Costech Analytical Shop, 2026. Available at:[Link]

Safety Operating Guide

Standard Operating Procedure: Disposal of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- is a brominated aromatic heterocycle frequently utilized in advanced synthetic chemistry and drug development. Due to the presence of two bromine atoms on the stable benzisoxazole ring, this compound presents severe environmental and toxicological hazards if mismanaged. Improper disposal can lead to the bioaccumulation of persistent organic pollutants and the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs). This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and ultimate thermal destruction of this compound.

The Causality of Halogenated Waste Destruction

To build a culture of safety, laboratory personnel must understand why specific disposal routes are mandated.

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- cannot be disposed of via standard organic waste streams or municipal drains. The core issue lies in the thermodynamics of combustion. If this brominated aromatic compound is introduced into a standard, low-temperature incinerator, the incomplete combustion of the ring system facilitates the[1].

To prevent this, environmental regulatory bodies mandate High-Temperature Incineration (HTI) . HTI facilities operate at [2] with a minimum residence time of 2 seconds. These extreme conditions ensure the complete cleavage of the carbon-bromine (C-Br) bonds. The resulting exhaust gas contains corrosive hydrobromic acid (HBr), which is subsequently [3] to form harmless bromide salts.

Furthermore, mixing even a small amount of this compound into a non-halogenated waste carboy reclassifies the entire volume as halogenated waste, which[1] and complicates solvent recycling efforts.

Quantitative Waste Parameters

The following table summarizes the critical quantitative thresholds and compatibility metrics for managing this compound.

ParameterSpecification / LimitCausality / Rationale
Halogen Threshold > 1-5% halogen contentTriggers mandatory classification as "Halogenated Waste"[4]. Mixing below this threshold still contaminates non-halogenated streams.
Incinerator Temp. > 1100°C (2012°F)Required to break stable C-Br bonds and prevent the thermodynamic formation of polybrominated dioxins/furans[2].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the aromatic ring system into CO₂ and H₂O[5].
Storage pH 4.5 – 10.5Prevents acid-catalyzed degradation or base-catalyzed hydrolysis during accumulation[1].
Container Fill Limit ≤ 75% CapacityAllows for thermal expansion of solvents and prevents over-pressurization from headspace vapors[6].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that the compound is safely containerized and prepared for HTI. Every step includes a built-in validation check to guarantee systemic safety.

Step 1: Source Segregation

Never mix 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- with non-halogenated organic waste.

  • Validation Check: Inspect the target waste carboy label. If it does not explicitly state "Halogenated Organic Waste," do not add the material.

Step 2: Containerization

Transfer the solid compound or its solvent mixture into a compatible, heavy-duty container. Use High-Density Polyethylene (HDPE) or glass. Do not use metal containers, as trace HBr generation from degradation can cause severe corrosion.

  • Validation Check: After filling to a maximum of [6], seal the cap tightly and gently tilt the container 45 degrees to confirm zero leakage.

Step 3: pH Verification (For Liquid Mixtures)

If the compound is dissolved in a mixed aqueous/organic solvent, test the pH of the aqueous phase before final capping.

  • Validation Check: Dip a pH strip into the solution. The pH must read between[1]. If highly acidic, neutralize carefully with dilute sodium bicarbonate before sealing to prevent gas evolution and pressure buildup.

Step 4: GHS-Compliant Labeling

Apply a hazardous waste label immediately. The label must include the full chemical name ("1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-"), the date accumulation began, and the primary hazard (Toxic/Halogenated).

  • Validation Check: Cross-reference the label against the laboratory's chemical inventory system to ensure the CAS number or chemical name matches exactly.

Step 5: Storage and Transfer

Store the container in a designated secondary containment tray inside a ventilated flammable/corrosive cabinet, away from strong bases and oxidizing agents.

  • Validation Check: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is scheduled for pickup by a licensed RCRA-permitted HTI contractor.

Spill Response and Decontamination Workflow

In the event of an accidental release of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, execute the following protocol:

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including a particulate respirator (N95 or higher if solid dust is present), nitrile gloves, and chemical splash goggles.

  • Containment (Solid): Do not dry sweep, as this aerosolizes the brominated powder. Lightly dampen the spill with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust.

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Use non-sparking tools to scoop the absorbed material into a dedicated, heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic byproducts, followed by a thorough water rinse.

  • Disposal: Label all cleanup materials (including contaminated gloves and paper towels) as "Halogenated Organic Debris" for incineration.

End-to-End Waste Management Visualization

G Start Waste Generation: 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Split Waste State? Start->Split Solid Solid Waste (Powder/Crystals) Split->Solid Solid Liquid Liquid Waste (In Solvent) Split->Liquid Solution Collect Collect in Dedicated Halogenated Waste Container Solid->Collect Liquid->Collect Label Label: Hazardous Waste (Halogenated Organics) Collect->Label Store Store in Ventilated Accumulation Area Label->Store EHS EHS / Licensed Contractor Pickup Store->EHS Incinerate High-Temperature Incineration (>1100°C) EHS->Incinerate Scrubber Acid Gas Scrubbing (Neutralize HBr) Incinerate->Scrubber

Workflow for the segregation and thermal destruction of halogenated aromatic waste.

References

  • UWO Guide to Classifying Unwanted Materials UW Oshkosh Environmental Health and Safety URL:[Link]

  • Disposal of Chemical Wastes RiskAssess URL: [Link]

  • Hazardous Materials Disposal Guide Nipissing University URL:[Link]

  • Safe Management of Pharmaceutical Waste from Health Care Facilities World Health Organization (WHO) URL: [Link]

  • Overview of Remediation Technologies for Persistent Toxic Substances Archives of Industrial Hygiene and Toxicology URL: [Link]

Sources

Personal protective equipment for handling 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety and Handling Guide for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Disclaimer: This guide is intended for informational purposes for laboratory professionals. A comprehensive, substance-specific risk assessment must be conducted by qualified personnel before commencing any work with 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.

As a trusted partner in your research and development endeavors, we are committed to providing value that extends beyond the product itself. This guide offers essential safety and logistical information for handling 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-. Our goal is to equip you with the necessary knowledge to foster a secure and compliant laboratory environment.

Hazard Analysis: An Evidence-Based Approach

Therefore, it is prudent to handle 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- as a substance with the following potential hazards until specific data becomes available:

  • Skin Irritant/Corrosive

  • Serious Eye Irritant/Damage

  • Acute Oral Toxicity

  • Respiratory Irritant

  • Potential for Skin Sensitization

  • Environmental Hazard

These inferred hazards necessitate stringent adherence to the handling, personal protective equipment (PPE), and disposal protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. A multi-layered approach to PPE is recommended, covering all potential routes of exposure.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory.[2][3] Always inspect gloves for any signs of degradation or perforation before use.[4][5] Sleeves should be worn over the gloves if there is a risk of splashes when spraying below the shoulders.[2]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are essential.[2][6] In situations with a higher risk of splashes or when handling larger quantities, a full-face shield should be worn in addition to goggles.[7][8][9]
Body Protection A flame-resistant lab coat or chemical-resistant apron should be worn to protect against skin contact.[2][10] For tasks with a significant risk of splashes, impervious coveralls are recommended.[7]
Respiratory Protection All handling of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4][11]
Foot Protection Closed-toe shoes are a minimum requirement in any laboratory setting. For situations with a risk of spills, chemical-resistant boots or shoe covers should be worn.[2][7]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification and Use Start Start: Handling 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk EyeProtection Eye Protection: Chemical Goggles (Minimum) + Face Shield (Splash Risk) AssessRisk->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (Nitrile, Neoprene, Butyl) AssessRisk->HandProtection BodyProtection Body Protection: Lab Coat (Minimum) + Chemical Apron/Coveralls (Splash Risk) AssessRisk->BodyProtection RespiratoryProtection Respiratory Protection: Chemical Fume Hood (Mandatory) + Respirator (If needed) AssessRisk->RespiratoryProtection InspectPPE Inspect PPE for Damage Before Each Use EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Handling DonPPE->Proceed

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within the chemical fume hood to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[11][12] Decontaminate all work surfaces.

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][11] For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collection: Collect the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.[4][13]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Evacuate->DonPPE Contain Contain Spill (Sweep solid, Absorb liquid) DonPPE->Contain Collect Collect Waste in Sealed, Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Disposal Plan

Proper disposal is a critical final step in the safe handling of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.

  • Waste Segregation: All materials that have come into contact with 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, including contaminated labware and PPE, must be treated as hazardous waste.[13] Do not mix this waste with other waste streams.[13]

  • Containerization: Collect all waste in a dedicated, leak-proof, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name, and associated hazard warnings.[13][14]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, well-ventilated, and away from incompatible materials.[11][13]

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, typically involving incineration.[5][11][13] Do not pour this chemical down the drain or dispose of it with regular trash.[4][15]

Emergency Procedures: Preparedness is Key

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[4][11][12] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.[12]

  • Eye Contact: If the substance enters the eyes, immediately rinse with water for several minutes, removing contact lenses if present and easy to do so.[4][11][16] Continue rinsing and seek immediate medical attention.[11][16]

  • Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting.[10] Seek immediate medical attention.[11]

Always have the Safety Data Sheet (SDS) for a related compound or this guide available when seeking medical attention.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, May 26). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

  • Henkel. (2024, May 24). Safety Data Sheet according to (EC) No 1907/2006 as amended. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Henkel South Africa (PTY) Ltd. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

  • Capot Chemical. (2021, March 12). MSDS of 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

Sources

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